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  • Product: Carnosine, D-
  • CAS: 5853-00-9

Core Science & Biosynthesis

Foundational

D-Carnosine: Advanced Synthesis, Purification, and Mechanistic Rationale in Drug Development

Introduction As a Senior Application Scientist, I frequently encounter the limitations of endogenous peptides in therapeutic applications. L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide renowned fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter the limitations of endogenous peptides in therapeutic applications. L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide renowned for its ability to sequester cytotoxic reactive carbonyl species (RCS) such as 4-hydroxy-trans-2-nonenal (HNE) and acrolein. These RCS are heavily implicated in oxidative stress-related pathologies, including neurodegeneration and atherosclerosis. However, the clinical translation of L-carnosine is severely bottlenecked by its pharmacokinetic profile: it is rapidly hydrolyzed by human serum carnosinase (CN1), resulting in a serum half-life of less than five minutes1[1].

To circumvent this, structural isomerization of the histidine residue yields D-carnosine (β-alanyl-D-histidine). This enantiomer retains the full RCS-quenching efficacy of the native peptide but exhibits near-total resistance to CN1-mediated degradation2[2]. This technical guide details the mechanistic rationale, scalable liquid-phase synthesis, and rigorous purification protocols required to produce pharmacological-grade D-carnosine.

Mechanistic Rationale: The Stereochemical Advantage

The efficacy of carnosine depends on a multi-step reaction mechanism: the primary amino group of β-alanine forms a Schiff base with the RCS, followed by an intramolecular Michael addition at the imidazole ring to form a stable, covalent adduct. Because this quenching mechanism relies strictly on the functional groups rather than the stereocenter, D-carnosine performs identically to L-carnosine in vitro.

However, the CN1 enzyme is highly stereospecific. The inversion of the α-carbon on the histidine residue prevents the enzyme's active site from successfully coordinating the peptide bond, granting D-carnosine exceptional plasma stability3[3].

Pathway LCar L-Carnosine CN1 Serum Carnosinase (CN1) LCar->CN1 Rapid Hydrolysis DCar D-Carnosine DCar->CN1 Resistant (No Hydrolysis) RCS Reactive Carbonyl Species (e.g., HNE) DCar->RCS Schiff Base Formation Degraded β-Alanine + L-Histidine (Inactive) CN1->Degraded Adduct Covalent Adduct (Detoxified) RCS->Adduct Michael Addition

Biochemical stability and RCS quenching pathway of D-Carnosine vs L-Carnosine.

Quantitative Pharmacokinetic & Synthetic Data

The following table summarizes the critical comparative metrics that justify the shift toward D-carnosine in drug development.

PropertyL-CarnosineD-CarnosineCausality & Scientific Context
Serum Half-Life < 5 minutes> 24 hoursStereospecificity of human serum carnosinase (CN1) prevents cleavage of the D-enantiomer 1[1].
RCS Quenching (HNE) High (Baseline)High (Equivalent)Enantiomeric inversion does not impede the chemical reactivity of the primary amine or imidazole ring2[2].
hPepT1 Affinity HighLowStereoselective transport in the GI tract limits oral bioavailability, often necessitating prodrug strategies 3[3].
Synthetic Yield N/A (Extracted)65% - 75% (LPPS)Requires multi-step synthetic coupling and careful global deprotection to avoid side reactions4[4].
Synthesis Methodology: Liquid-Phase Peptide Synthesis (LPPS)

While Solid-Phase Peptide Synthesis (SPPS) is excellent for rapid prototyping, Liquid-Phase Peptide Synthesis (LPPS) is the gold standard for scaling dipeptides like D-carnosine. The protocol below utilizes a Boc/Trt protection strategy.

Causality of Reagent Selection:

  • Boc-β-Alanine-OH: The tert-butyloxycarbonyl (Boc) group protects the primary amine of β-alanine. It is chosen because it can be cleaved simultaneously with the trityl group under acidic conditions, streamlining the workflow.

  • H-D-His(Trt)-OMe: The trityl (Trt) group on the imidazole nitrogen prevents unwanted acylation during coupling. The methyl ester (OMe) protects the C-terminus and increases organic solubility.

  • HBTU/DIPEA: HBTU is a highly efficient coupling reagent that, when paired with the base DIPEA, rapidly forms the active ester, driving the reaction to completion while minimizing epimerization.

Synthesis Step1 Boc-β-Alanine-OH + H-D-His(Trt)-OMe Step2 Coupling (HBTU/DIPEA/DMF) Step1->Step2 Step3 Boc-β-Ala-D-His(Trt)-OMe Step2->Step3 Amide Bond Formation Step4 Global Deprotection (TFA/TIS/H2O) Step3->Step4 Step5 Saponification (LiOH/THF/H2O) Step4->Step5 Trt & Boc Removal Step6 Crude D-Carnosine Step5->Step6 Ester Hydrolysis Step7 SCX Chromatography & Prep-HPLC Step6->Step7 Step8 Pure D-Carnosine (>99%) Step7->Step8 Target Isolation

Step-by-step liquid-phase synthesis and purification workflow for D-Carnosine.

Experimental Protocol 1: Self-Validating LPPS of D-Carnosine

Step 1: Activation and Coupling

  • Dissolve 1.0 eq of Boc-β-Alanine-OH and 1.1 eq of HBTU in anhydrous N,N-Dimethylformamide (DMF).

  • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes at room temperature to form the active ester.

  • Add 1.0 eq of H-D-His(Trt)-OMe hydrochloride. Stir the reaction mixture at 25°C for 2 hours.

  • Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a micro-aliquot. A negative result (solution remains yellow) confirms the complete consumption of the free primary amine of the D-His derivative.

Step 2: Work-up of the Protected Dipeptide

  • Dilute the mixture with ethyl acetate (EtOAc) and wash successively with 5% citric acid, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-β-Ala-D-His(Trt)-OMe.

Step 3: Global Acidic Deprotection

  • Dissolve the protected dipeptide in a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v).

  • Stir for 2 hours at room temperature. The TIS acts as a scavenger to trap the highly reactive trityl cations, preventing re-alkylation of the peptide.

  • Evaporate the TFA under a stream of nitrogen and precipitate the intermediate (H-β-Ala-D-His-OMe) using cold diethyl ether.

  • Validation Checkpoint: Analyze the precipitate via LC-MS. The presence of the [M+H]+ peak corresponding to the deprotected methyl ester validates successful cleavage.

Step 4: Saponification (Ester Hydrolysis)

  • Dissolve the intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Add 1.5 eq of Lithium Hydroxide (LiOH) and stir at 0°C for 1 hour to prevent any potential base-catalyzed side reactions.

  • Neutralize the solution to pH 7 using 1M HCl, then lyophilize to obtain crude D-carnosine4[4].

Advanced Purification Strategies

Because D-carnosine is a highly polar, zwitterionic molecule (possessing a primary amine, an imidazole ring, and a carboxylic acid), standard reverse-phase (C18) chromatography yields poor retention and resolution. We employ a two-dimensional purification approach.

Experimental Protocol 2: Two-Dimensional Purification

Step 1: Strong Cation-Exchange (SCX) Chromatography

  • Rationale: At pH 3.0, both the primary amine and the imidazole ring of D-carnosine are fully protonated, giving the molecule a net positive charge.

  • Load the crude lyophilized powder onto an SCX resin column pre-equilibrated with 10 mM ammonium formate buffer (pH 3.0).

  • Wash the column with 2 column volumes (CV) of the loading buffer to remove neutral and negatively charged impurities (e.g., cleaved protecting groups).

  • Elute the target peptide using a linear gradient of ammonia solution (up to 0.5 M). As the pH rises above the pKa of the imidazole (~6.0), the net charge decreases, allowing the controlled elution of D-carnosine.

  • Lyophilize the target fractions.

Step 2: Preparative HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Rationale: HILIC is ideal for polar peptides that do not retain well on C18 columns.

  • Resuspend the SCX-purified product in 80% Acetonitrile / 20% Water.

  • Inject onto a preparative HILIC column (e.g., Amide-bonded stationary phase).

  • Run a gradient from 80% Acetonitrile down to 40% Acetonitrile containing 0.1% Formic Acid.

  • Validation Checkpoint: Monitor UV absorbance at 210 nm (peptide bond) and 254 nm (imidazole ring). Collect the major peak and perform analytical Chiral HPLC to confirm >99% enantiomeric purity, ensuring no racemization occurred during the synthesis.

References
  • Vistoli, G., et al. "Design, synthesis, and evaluation of carnosine derivatives as selective and efficient sequestering agents of cytotoxic reactive carbonyl species." PubMed.
  • "CHAPTER 4: The Chemistry of Carnosine Derivatives." RSC Books.
  • "Exploring Secondary Amine Carnosine Derivatives: Design, Synthesis, and Properties." MDPI.
  • "Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo." AIR Unimi.

Sources

Exploratory

Stereospecific Synthesis of D-Carnosine: A Technical Guide to Carnosinase-Resistant Dipeptides

Mechanistic Rationale & Target Profile L-Carnosine ( β -alanyl-L-histidine) is an endogenous dipeptide renowned for its ability to quench cytotoxic reactive carbonyl species (RCS), such as 4-hydroxy-trans-2-nonenal (HNE)...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Profile

L-Carnosine ( β -alanyl-L-histidine) is an endogenous dipeptide renowned for its ability to quench cytotoxic reactive carbonyl species (RCS), such as 4-hydroxy-trans-2-nonenal (HNE), which are implicated in oxidative stress and neurodegenerative diseases[1][2]. However, the therapeutic translation of L-carnosine is severely bottlenecked by its rapid hydrolysis (half-life < 15 minutes) by serum carnosinase (CN1), a highly specific human dipeptidase[1][2].

To bypass this metabolic degradation while preserving the synergistic RCS-sequestering activity of the β -alanine amine and the imidazole ring, researchers have turned to D-Carnosine ( β -alanyl-D-histidine)[1][3]. As the non-natural enantiomer, D-carnosine is completely resistant to carnosinase turnover, maintaining high plasma stability while exhibiting an HNE quenching efficacy comparable to, or slightly exceeding, that of L-carnosine[1][4].

MetabolicRationale cluster_0 L-Carnosine (Natural) cluster_1 D-Carnosine (Synthetic) L_Car L-Carnosine Carnosinase Serum Carnosinase L_Car->Carnosinase Substrate Degradation Hydrolyzed (Inactive) Carnosinase->Degradation D_Car D-Carnosine Carnosinase2 Serum Carnosinase D_Car->Carnosinase2 Resistant RCS Reactive Carbonyls (e.g., HNE) D_Car->RCS Scavenges Quenched Detoxified Adducts RCS->Quenched

Fig 1: Metabolic stability and RCS quenching logic of D-Carnosine vs L-Carnosine.

Retrosynthetic Strategy & Stereochemical Control

The synthesis of D-carnosine requires absolute stereochemical fidelity. The core challenge in peptide synthesis is the risk of racemization at the activated chiral center, typically via the formation of an enolizable oxazolone intermediate.

The Causality Behind the Experimental Choice: To engineer a self-validating, zero-racemization protocol, we invert the standard activation paradigm. Instead of activating the chiral D-histidine, we activate the achiral β -alanine. By utilizing an N-hydroxysuccinimide (NHS) active ester of Boc-protected β -alanine (Boc- β -Ala-OSu), D-histidine acts purely as a nucleophile. Because the carboxylate of D-histidine is never activated, oxazolone formation is mechanistically impossible, guaranteeing >99% enantiomeric excess (ee)[5].

Furthermore, this protocol intentionally omits imidazole protection. At a controlled pH of 8.0–8.5, the primary α -amine of D-histidine (pKa ~9.1) is highly nucleophilic, whereas the imidazole nitrogen (pKa ~6.0) is largely neutral and sterically hindered. Any transient imidazolide side-products rapidly hydrolyze in the aqueous co-solvent, streamlining the synthesis by eliminating two protection/deprotection steps.

SynthesisWorkflow N1 Boc-β-Alanine (Achiral Precursor) N2 NHS, EDC·HCl (Carboxyl Activation) N1->N2 N3 Boc-β-Ala-OSu (Active Ester) N2->N3 N5 Coupling in Dioxane/H2O pH 8.0-8.5 N3->N5 N4 D-Histidine (Chiral Nucleophile) N4->N5 N6 Boc-D-Carnosine (Stereocenter Preserved) N5->N6 N7 TFA / DCM (Acidolytic Deprotection) N6->N7 N8 Cation Exchange Resin (Isoelectric Purification) N7->N8 N9 Pure D-Carnosine (>99% ee) N8->N9

Fig 2: Stereospecific synthesis workflow of D-Carnosine via active ester coupling.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. The final ion-exchange purification inherently confirms successful deprotection, as only the fully deprotected, zwitterionic D-carnosine will elute at the specified isoelectric pH.

Step 1: Preparation of Boc- β -Ala-OSu (Active Ester)
  • Dissolution: Dissolve 1.0 eq of Boc- β -Alanine and 1.1 eq of N-Hydroxysuccinimide (NHS) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Cool the mixture to 0°C in an ice bath. Add 1.1 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) portion-wise to prevent exothermic degradation.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash successively with 5% citric acid, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield Boc- β -Ala-OSu as a white crystalline solid.

Step 2: Stereoselective Coupling
  • Nucleophile Preparation: Dissolve 1.0 eq of D-Histidine free base in a 1:1 mixture of distilled water and 1,4-dioxane. Adjust the pH to 8.0–8.5 using 1M NaHCO 3​ . Critical step: Maintaining this pH ensures the α -amine is nucleophilic while preventing imidazole polymerization.

  • Coupling: Add 1.1 eq of Boc- β -Ala-OSu (dissolved in a minimal amount of dioxane) dropwise to the D-histidine solution over 30 minutes.

  • Stirring: Stir the reaction at room temperature for 16 hours. Monitor the disappearance of the active ester via TLC (Ninhydrin stain).

  • Isolation: Concentrate the mixture to remove dioxane. Acidify the aqueous layer to pH ~3.0 using 1M KHSO 4​ . Extract the resulting Boc-D-Carnosine into n-butanol, wash with water, and evaporate to dryness.

Step 3: Global Deprotection
  • Acidolysis: Dissolve the crude Boc-D-Carnosine in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

  • Cleavage: Stir at room temperature for 1 hour. The evolution of CO 2​ gas will be observed as the tert-butyl group is cleaved.

  • Concentration: Evaporate the TFA/DCM under a stream of nitrogen. Co-evaporate with diethyl ether three times to remove residual TFA, yielding D-Carnosine trifluoroacetate.

Step 4: Isoelectric Purification
  • Resin Loading: Dissolve the crude salt in minimal water and load it onto a strongly acidic cation-exchange resin column (e.g., Dowex 50WX8, H + form).

  • Washing: Wash the column thoroughly with deionized water until the eluent pH is neutral (removes TFA salts and unreacted β -alanine).

  • Elution: Elute the pure D-Carnosine using 1M NH 4​ OH. The dipeptide elutes as a distinct band.

  • Lyophilization: Collect the ninhydrin-positive fractions, concentrate under reduced pressure to remove ammonia, and lyophilize to obtain pure D-Carnosine as a white, fluffy powder.

Quantitative Data & Analytical Validation

To validate the stereospecificity of the synthesis, optical rotation and chiral HPLC must be utilized[6][7]. D-Carnosine is the exact optical antipode of the naturally occurring L-Carnosine; therefore, its specific rotation must be equal in magnitude but opposite in sign[8].

Table 1: Comparative Physicochemical and Biological Profile

ParameterL-CarnosineD-Carnosine
Stereochemistry (S)-enantiomer(R)-enantiomer
Specific Rotation [α]D20​ +20.6° to +22.0° (c=2, H 2​ O)-20.6° to -22.0° (c=2, H 2​ O)
Serum Carnosinase Half-Life < 15 minutes> 24 hours (Highly Resistant)
HNE Quenching Efficacy (24h) ~96.4%~98.3%
Bioavailability (Oral) High (hPepT1 transporter substrate)Low (Requires prodrug functionalization)

Note: While D-Carnosine exhibits superior plasma stability, its oral bioavailability is lower than L-Carnosine because it is not recognized by the intestinal hPepT1 transporter, necessitating either intravenous administration or prodrug strategies for clinical applications.

References

  • Vistoli, G., et al. (2009). Design, synthesis, and evaluation of carnosine derivatives as selective and efficient sequestering agents of cytotoxic reactive carbonyl species. ChemMedChem, 4(6), 967-975. URL:[Link]

  • Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews, 93(4), 1803-1845. URL:[Link]

  • Bellia, F., Rizzarelli, E., & Vecchio, G. (2015). Imidazole Dipeptides: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. URL:[Link]

  • Aldini, G., et al. (2011). Design, synthesis, ADME properties, and pharmacological activities of β-Alanyl-d-histidine (d-Carnosine) prodrugs with improved bioavailability. ChemMedChem, 6(7), 1269–1282. URL:[Link]

Sources

Foundational

D-Carnosine as a Carbonyl Stress Quenching Agent: Molecular Mechanisms, Pharmacokinetics, and Preclinical Workflows

Executive Summary Carbonyl stress, driven by the accumulation of reactive carbonyl species (RCS), is a fundamental pathological mechanism underlying neurodegeneration, metabolic syndrome, and cellular senescence. While t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonyl stress, driven by the accumulation of reactive carbonyl species (RCS), is a fundamental pathological mechanism underlying neurodegeneration, metabolic syndrome, and cellular senescence. While the endogenous dipeptide L-carnosine (β-alanyl-L-histidine) is a potent RCS scavenger, its clinical translation is severely bottlenecked by rapid degradation via serum carnosinase (CNDP1). D-Carnosine, the synthetic enantiomer, presents an elegant biochemical solution: it perfectly retains the carbonyl-quenching efficacy of its natural counterpart while exhibiting near-total resistance to enzymatic hydrolysis. This whitepaper provides an in-depth technical analysis of D-Carnosine’s mechanism of action, comparative pharmacokinetics, and a self-validating experimental protocol for quantifying its quenching capacity.

The Pathobiology of Carbonyl Stress

Carbonyl stress occurs when the generation of highly electrophilic reactive carbonyl species (RCS)—such as 4-hydroxynonenal (HNE), malondialdehyde (MDA), and acrolein (ACR)—exceeds the cellular detoxification capacity[1]. These α,β-unsaturated aldehydes are primarily generated through the oxidative cleavage of polyunsaturated fatty acids (lipid peroxidation) and the auto-oxidation of sugars[1],[2].

Unlike reactive oxygen species (ROS), which have extremely short half-lives and act locally, RCS are highly stable and can diffuse across membranes to propagate damage distally[3]. Because they act as potent electrophiles, RCS readily attack the nucleophilic residues of proteins (e.g., cysteine, histidine, and lysine), nucleic acids, and aminophospholipids. This irreversible covalent modification leads to the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs)[1],[3]. The accumulation of AGEs/ALEs triggers chronic inflammation via the RAGE (Receptor for AGEs) signaling cascade, creating a vicious cycle of oxidative and carbonyl stress[2].

The Molecular Rationale for D-Carnosine

To combat carbonyl stress, the body utilizes endogenous scavengers, most notably L-carnosine. However, human plasma contains high concentrations of CNDP1 (serum carnosinase), a specific dipeptidase that rapidly hydrolyzes L-carnosine into β-alanine and L-histidine, reducing its half-life in human serum to mere minutes[4],[5].

The Stereochemical Advantage: D-Carnosine (β-alanyl-D-histidine) circumvents this pharmacokinetic barrier. Because CNDP1 is highly stereoselective, it fails to recognize the D-histidine residue. Consequently, D-Carnosine is resistant to carnosinase-mediated hydrolysis, allowing it to remain stable in human plasma and successfully cross the blood-brain barrier (BBB)[4],[5]. Crucially, the chirality of the histidine residue does not alter the physicochemical properties required for RCS quenching, meaning D-Carnosine retains the exact same pharmacological efficacy as L-Carnosine[6].

Mechanism of Action: Bimodal Quenching Chemistry

D-Carnosine neutralizes α,β-unsaturated aldehydes through a synergistic, two-step nucleophilic attack involving both its functional groups:

  • Michael Addition: The imidazole ring of the D-histidine residue acts as a nucleophile, attacking the electrophilic β-carbon of the unsaturated aldehyde (e.g., acrolein or HNE)[7],[8].

  • Schiff Base Formation: The primary amine of the β-alanine residue subsequently reacts with the carbonyl carbon of the aldehyde, forming a stable, inert conjugate (e.g., carnosine-propanal)[7],[9].

These inert adducts are non-toxic and are subsequently cleared via renal excretion, effectively halting the progression of carbonyl stress before AGEs/ALEs can form[7].

G S Sugars & Lipids ROS Oxidative Cleavage S->ROS RCS Reactive Carbonyls (HNE, Acrolein) ROS->RCS AGE AGEs / ALEs RCS->AGE Adduct Inert Adducts (Excreted) RCS->Adduct Detoxification Path Tissue Damage & Inflammation AGE->Path DC D-Carnosine (Carnosinase-Resistant) DC->RCS Quenches

Pathogenesis of Carbonyl Stress and the therapeutic intervention of D-Carnosine.

Quantitative Efficacy and Pharmacokinetics

In vitro studies confirm that the stereochemistry of carnosine does not impact its reaction kinetics with cytotoxic aldehydes. Both enantiomers exhibit near-identical quenching rates, but D-Carnosine's resistance to enzymatic degradation makes it vastly superior for systemic in vivo applications.

Table 1: Comparative Stability and Quenching Kinetics of Carnosine Enantiomers

ParameterL-CarnosineD-CarnosineCausality / Significance
HNE Inhibition (1h) 44.0%49.2%Initial nucleophilic attack rates are comparable[4].
HNE Inhibition (24h) 96.4%98.3%Both enantiomers achieve near-total depletion of RCS in vitro[4].
Carnosinase Susceptibility HighNegligibleD-Carnosine is sterically unrecognized by CNDP1[5].
Blood-Brain Barrier Penetration YesYesEnables neuroprotective applications (e.g., Multiple Sclerosis models)[5].

Experimental Protocol: In Vitro Carbonyl Quenching Assay

To validate the efficacy of D-Carnosine as an RCS scavenger, researchers must utilize a controlled in vitro quenching assay. The following protocol utilizes Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) to monitor the time-dependent depletion of HNE and the formation of D-Carnosine-HNE adducts[10],[9].

Reagents and Preparation
  • Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.4. (Rationale: Maintains the physiological protonation state of the imidazole ring, pKa ~6.8, which is critical for its nucleophilic reactivity).

  • Substrate: 4-Hydroxynonenal (HNE) or Acrolein (ACR) prepared to a final concentration of 200 μM.

  • Scavenger: D-Carnosine prepared to a final concentration of 2 mM. (Rationale: A 10:1 molar excess ensures pseudo-first-order kinetics, preventing substrate depletion from becoming the rate-limiting step).

Step-by-Step Methodology
  • Reaction Initiation: In a sterile microcentrifuge tube, combine the 200 μM HNE solution with the 2 mM D-Carnosine solution in the 100 mM PBS buffer.

  • Incubation: Vortex the mixture gently and incubate in a thermomixer at 37°C in the dark. (Rationale: Darkness prevents spontaneous photo-oxidation of the aldehyde).

  • Aliquoting: Withdraw 50 μL aliquots at specific time intervals: 0 min, 30 min, 1 h, 4 h, and 24 h.

  • Reaction Termination: Immediately quench the reaction in each aliquot by adding 5 μL of 10% Formic Acid (final concentration ~1%). (Rationale: Rapid acidification protonates the nucleophilic amines, instantly halting any further Michael addition or Schiff base formation).

  • Sample Preparation: Centrifuge the quenched aliquots at 14,000 x g for 10 minutes at 4°C to remove any precipitated particulates. Transfer the supernatant to LC-MS vials.

  • LC-ESI-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Monitor the depletion of the parent HNE peak (m/z 157 [M+H]+) and the appearance of the D-Carnosine-HNE Michael adducts.

Workflow Step1 1. Substrate Preparation (200 μM HNE/Acrolein in PBS, pH 7.4) Step2 2. D-Carnosine Addition (2 mM D-Carnosine, 37°C Incubation) Step1->Step2 Step3 3. Kinetic Sampling (Aliquots at 0h, 1h, 4h, 24h) Step2->Step3 Step4 4. Reaction Termination (Quench with 1% Formic Acid) Step3->Step4 Step5 5. LC-ESI-MS/MS Analysis (Quantify HNE depletion & Adducts) Step4->Step5

Workflow for the D-Carnosine In Vitro Carbonyl Quenching Assay.

Preclinical Applications

The pharmacokinetic superiority of D-Carnosine has led to its successful application in several preclinical models characterized by severe carbonyl stress:

  • Neuroprotection (Multiple Sclerosis/EAE): In experimental autoimmune encephalomyelitis (EAE) models, pro-inflammatory microglia generate massive amounts of acrolein. D-Carnosine successfully crosses the BBB, quenches acrolein to form carnosine-propanal adducts, and significantly attenuates autoimmune neuroinflammation and macromolecular damage[7].

  • Metabolic & Renal Disorders: In Zucker obese rats fed a high-fat diet, systemic carbonyl stress drives dyslipidemia and nephropathy. Long-term administration of D-Carnosine significantly restrains the development of renal injury and hypertension by neutralizing lipid-derived aldehydes[8],[10].

  • Ophthalmic Interventions (Cataracts): Denaturing conditions induce α-crystallin (the major structural lens protein) to self-assemble into amyloidogenic fibrils. D-Carnosine has been shown to prevent fibril formation, maintain chaperone activity, and even disassemble existing fibrils, restoring lens transparency. Its resistance to carnosinases makes it an ideal candidate for ophthalmic drops[6].

Conclusion

D-Carnosine represents a triumph of rational drug design, leveraging stereochemistry to bypass the enzymatic degradation that limits natural peptides. By acting as a highly efficient, bioavailable, and stable scavenger of reactive carbonyl species, D-Carnosine neutralizes the upstream precursors of AGEs and ALEs. For drug development professionals targeting the intersection of oxidative stress, inflammation, and metabolic dysfunction, D-Carnosine offers a validated, mechanistically sound therapeutic platform.

Sources

Exploratory

An In-Depth Technical Guide to the Enzymatic Resistance of D-Carnosine

Abstract L-Carnosine (β-alanyl-L-histidine), an endogenous dipeptide, possesses a remarkable spectrum of therapeutic properties, including potent antioxidant, anti-glycation, and pH-buffering capabilities.[1][2][3] Despi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

L-Carnosine (β-alanyl-L-histidine), an endogenous dipeptide, possesses a remarkable spectrum of therapeutic properties, including potent antioxidant, anti-glycation, and pH-buffering capabilities.[1][2][3] Despite its potential, the clinical application of L-Carnosine is severely hampered by its rapid enzymatic hydrolysis in human plasma. This guide provides a detailed investigation into its stereoisomer, D-Carnosine (β-alanyl-D-histidine), which offers a compelling solution to this metabolic instability. We will explore the biochemical basis of D-Carnosine's profound resistance to enzymatic degradation, present a comprehensive, step-by-step protocol for its verification, and discuss the critical implications for drug development and therapeutic applications.

The Metabolic Hurdle: Understanding Carnosine Degradation

The therapeutic journey of L-Carnosine from administration to its site of action is a race against enzymatic degradation. The body possesses highly efficient enzymes, known as carnosinases, that specifically cleave the peptide bond of carnosine, releasing its constituent amino acids, β-alanine and L-histidine.[2][4] This process is the primary barrier to achieving sustained, pharmacologically active concentrations of L-Carnosine in circulation.[1][5]

There are two principal isoforms of human carnosinase:

  • Carnosinase 1 (CN1): Also designated serum carnosinase, CN1 is the key enzyme responsible for the rapid breakdown of carnosine in the bloodstream and brain.[1][6][7][8] It exhibits high specificity for L-Carnosine and its related dipeptide, homocarnosine. The high activity of CN1 in human serum results in the swift clearance of orally administered L-Carnosine.[1]

  • Carnosinase 2 (CN2): This isoform, also known as cytosolic non-specific dipeptidase, is found ubiquitously within tissues.[7] While it can hydrolyze carnosine, it does so optimally at a non-physiological pH (around 9.5) and has a much broader substrate specificity, making it a less significant contributor to the degradation of circulating carnosine compared to CN1.[6][7][9]

The efficiency of this enzymatic system, particularly CN1, necessitates the exploration of degradation-resistant analogs to unlock the full therapeutic potential of the carnosine scaffold.

cluster_synthesis Synthesis cluster_degradation Degradation b_alanine β-Alanine carnosine_synthase Carnosine Synthase (CARNS1) b_alanine->carnosine_synthase l_histidine L-Histidine l_histidine->carnosine_synthase l_carnosine L-Carnosine (β-alanyl-L-histidine) carnosine_synthase->l_carnosine ATP-dependent cn1 Carnosinase 1 (CN1) (Serum & Brain) l_carnosine->cn1 Hydrolysis hydrolysis_products β-Alanine + L-Histidine cn1->hydrolysis_products

Caption: Metabolic pathway of L-Carnosine synthesis and degradation.

The Stereochemical Shield: Why D-Carnosine Resists Hydrolysis

The resistance of D-Carnosine to enzymatic breakdown is a classic example of stereospecificity in biochemistry. Enzymes possess a three-dimensional active site, a precise molecular pocket that recognizes and binds substrates with a specific spatial arrangement (stereochemistry).

Human carnosinase 1 (CN1) is stereospecific for dipeptides containing L-histidine.[10] The natural L-configuration of the histidine residue in L-Carnosine allows it to fit perfectly into the enzyme's active site, facilitating the catalytic hydrolysis of the peptide bond.

In contrast, D-Carnosine contains a D-histidine residue. This "mirror-image" configuration at the chiral center of the histidine prevents the molecule from docking correctly within the active site of carnosinase.[10] This steric hindrance means the enzyme cannot bind its substrate effectively, and as a result, hydrolysis is completely prevented.[11][12] This intrinsic structural feature makes D-Carnosine a metabolically stable analog of L-Carnosine.

cluster_enzyme Carnosinase 1 (CN1) Active Site cluster_substrates Substrates cluster_products Outcome enzyme hydrolysis Hydrolysis (Degradation) enzyme->hydrolysis no_hydrolysis No Reaction (Resistance) l_carnosine L-Carnosine l_carnosine->enzyme Correct Fit d_carnosine D-Carnosine d_carnosine->enzyme Incorrect Fit (Steric Hindrance)

Caption: Stereospecific recognition of L-Carnosine vs. D-Carnosine by Carnosinase.

Experimental Protocol: Quantifying Enzymatic Resistance

This section provides a robust, self-validating workflow to quantitatively compare the stability of D-Carnosine and L-Carnosine in a physiologically relevant matrix.

Objective

To determine and compare the rate of hydrolysis of L-Carnosine and D-Carnosine when incubated with human serum, a potent source of Carnosinase 1.

Core Principle

The experiment involves incubating a known concentration of each dipeptide isomer with human serum at a physiological temperature (37°C). Aliquots are taken at specific time intervals, and the enzymatic reaction is stopped. The remaining concentration of the dipeptide is then quantified using High-Performance Liquid Chromatography (HPLC) or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Step-by-Step Methodology
  • Preparation of Reagents:

    • Dipeptide Stocks: Prepare 10 mM stock solutions of L-Carnosine and D-Carnosine in Phosphate Buffered Saline (PBS), pH 7.4.

    • Human Serum: Obtain pooled human serum from a commercial source. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any particulates. Use the clear supernatant.

    • Quenching Solution: Prepare a 10% (w/v) Trichloroacetic Acid (TCA) solution in water or use ice-cold acetonitrile containing an internal standard.

  • Reaction Setup:

    • Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 min) for both L- and D-Carnosine.

    • For each reaction tube, add 450 µL of human serum.

    • Pre-incubate the serum-containing tubes at 37°C for 5 minutes to equilibrate the temperature.

    • To initiate the reaction, add 50 µL of the 10 mM dipeptide stock solution (either L- or D-Carnosine) to the corresponding tubes, achieving a final concentration of 1 mM. Vortex briefly. This is your T=0 starting point for the first tube.

    • Control Setup: Prepare a "No Serum" control by adding 50 µL of each dipeptide stock to 450 µL of PBS. This control verifies the chemical stability of the dipeptides in the buffer.

  • Incubation and Sampling:

    • Place the tubes in a 37°C incubator or water bath.

    • At each designated time point, remove the corresponding tube from the incubator.

    • Immediately stop the reaction by adding 500 µL of the ice-cold quenching solution (1:1 ratio with the reaction volume). Vortex vigorously to ensure complete protein precipitation.

  • Sample Processing:

    • Incubate the quenched samples on ice for 10 minutes.

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

Analytical Quantification: LC-MS/MS

While HPLC-UV can be used, LC-MS/MS is the preferred method for its superior specificity and sensitivity, allowing for the simultaneous monitoring of the parent dipeptide and its hydrolysis products.[1][4]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Chromatography: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used. The mobile phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

    • L/D-Carnosine Transition: Monitor the parent ion to product ion transition of m/z 227 → 110.[4]

    • L-Histidine Transition: Simultaneously monitor the product of hydrolysis, L-histidine, using its specific transition. This provides internal validation of the enzymatic process.

  • Quantification: Generate a standard curve using known concentrations of L-Carnosine and D-Carnosine. Calculate the concentration in the experimental samples by comparing their peak areas to the standard curve.

Caption: Experimental workflow for assessing carnosine stability.

Data Presentation and Expected Results

Quantitative data should be summarized in a table for clear comparison.

Time (minutes)L-Carnosine Conc. (µM)D-Carnosine Conc. (µM)
010001000
15750998
305101001
60245995
12065997
240<10996

Expected Outcome: The concentration of L-Carnosine will decrease rapidly over time, demonstrating its susceptibility to hydrolysis by serum carnosinase. In stark contrast, the concentration of D-Carnosine will remain virtually unchanged, confirming its complete resistance to the enzyme.[11][13]

Implications for Research and Drug Development

The profound enzymatic stability of D-Carnosine has significant consequences for its therapeutic development:

  • Improved Pharmacokinetics: D-Carnosine's resistance to hydrolysis allows it to overcome the primary pharmacokinetic limitation of L-Carnosine. This enables D-Carnosine to achieve higher and more sustained plasma concentrations after administration, which is critical for exerting a therapeutic effect.[13]

  • Enhanced Therapeutic Potential: For diseases rooted in chronic oxidative stress and glycation, such as diabetic complications, neurodegenerative disorders, and aging, the ability to maintain a stable therapeutic level of a protective agent is paramount.[5][8] D-Carnosine's stability makes it a far more viable drug candidate than its natural counterpart for these conditions.

  • Addressing Bioavailability Challenges: A noteworthy consideration is that D-Carnosine's altered stereochemistry, while protecting it from enzymes, may also reduce its recognition by peptide transporters responsible for absorption.[11][12] This has spurred the development of innovative prodrug strategies, such as D-carnosine octyl ester, which are designed to enhance lipophilicity and improve passive absorption before being converted to the active D-Carnosine molecule in the body.[11]

Conclusion

The enzymatic resistance of D-Carnosine is not a minor biochemical curiosity but a pivotal feature that transforms it from a mere isomer into a promising therapeutic agent. This stability is rooted in the precise stereospecificity of human carnosinase, which cannot hydrolyze the β-alanyl-D-histidine peptide bond. By withstanding the rapid degradation that plagues its natural L-isomer, D-Carnosine offers a clear and rational path toward harnessing the full spectrum of carnosine's protective biological activities for clinical applications. The experimental framework provided herein offers a robust method for researchers to verify this critical property and further explore the potential of D-Carnosine and its derivatives in drug development.

References

  • Carnosine in the Context of Histidine-Containing Dipeptides. The Royal Society of Chemistry.
  • Dietary Carnosine Supplementation in Healthy Human Volunteers: A Safety, Tolerability, Plasma and Brain Concentr
  • Comparative evaluation of different modalities for measuring in vivo carnosine levels. PLOS ONE.
  • Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formul
  • Carnosinases, Their Substr
  • Carnosinases, Their Substr
  • State of the Art in the Development of Human Serum Carnosinase Inhibitors. AIR Unimi.
  • Low plasma carnosinase activity promotes carnosinemia after carnosine ingestion in humans. American Physiological Society Journal.
  • PEGylation renders carnosine resistant to hydrolysis by serum carnosinase and increases renal carnosine levels. PMC.
  • State of the Art in the Development of Human Serum Carnosinase Inhibitors. MDPI.
  • Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice. PMC.
  • A Green and Cost-Effective Chromatographic Method for the Measurement of the Activity of Human Serum Carnosinase. MDPI.
  • Physiology and Pathophysiology of Carnosine. Physiological Reviews.
  • The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development. MDPI.
  • HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on Primesep 100 Column. SIELC Technologies.
  • Compositions containing d-carnosine.
  • Physiology and Pathophysiology of Carnosine. American Physiological Society.
  • Carnosine. Wikipedia.

Sources

Foundational

Engineering Stability and Efficacy: A Technical Guide to D-Carnosine and Metal Ion Complexation in Therapeutics

Executive Summary & Biological Rationale L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide highly concentrated in skeletal muscle and brain tissue. It is widely recognized for its multifunctional therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide highly concentrated in skeletal muscle and brain tissue. It is widely recognized for its multifunctional therapeutic potential, acting as a physiological buffer, a potent antioxidant, and a critical chelator of transition metal ions such as Copper(II) and Zinc(II)[1]. The chelation of these metals is particularly vital in mitigating metal-induced neurotoxicity associated with neurodegenerative pathologies like Alzheimer's and Parkinson's diseases.

However, the clinical translation of L-Carnosine is severely bottlenecked by its pharmacokinetic fatal flaw: rapid hydrolysis by human serum carnosinases (CN1)[2].

To circumvent this, pharmaceutical engineering has pivoted toward D-Carnosine (D-Car) , the enantiomer of the natural dipeptide. D-Carnosine exhibits near-identical physicochemical and metal-binding properties to its L-counterpart but is entirely resistant to enzymatic cleavage by CN1[3]. This whitepaper provides an in-depth mechanistic and procedural analysis of D-Carnosine's interaction with metal ions, the stereoselective thermodynamics of its prodrug derivatives, and the self-validating protocols required to quantify these interactions in drug development.

Pharmacokinetic divergence of L- and D-Carnosine and prodrug bypass strategies.

The Mechanistic Basis of D-Carnosine Metal Complexation

Coordination Chemistry and SOD-Mimetic Activity

The primary anchoring site for transition metals in D-Carnosine is the imidazole ring of the D-histidine residue. At physiological pH (7.4), the primary species formed with Cu(II) is the monomeric complex [Cu(D-Car)H−1​] , where the metal is coordinated by the imidazole nitrogen, the terminal amino nitrogen, and the deprotonated amide nitrogen of the peptide bond[4].

This specific coordination geometry allows the Cu(II)-D-Carnosine complex to act as a highly efficient Superoxide Dismutase (SOD) mimic[5]. By cycling between Cu(II) and Cu(I) states, the complex catalytically dismutates the highly reactive superoxide anion ( O2∙−​ ) into hydrogen peroxide and oxygen, thereby neutralizing oxidative stress without being consumed in the reaction.

Noncovalent Interaction-Driven Stereoselectivity

While naked D-Carnosine and L-Carnosine exhibit identical thermodynamic stability constants with metal ions, a critical divergence occurs when these peptides are functionalized to overcome D-Carnosine's low bioavailability (caused by its inability to bind the hPEPT1 intestinal transporter).

When D-Carnosine is conjugated to bulky carriers like β -cyclodextrin (CD) to enhance tissue-specific delivery, the resulting Cu(II) binding properties exhibit pronounced stereoselectivity[6]. Spectroscopic data (UV-Vis, EPR, and Circular Dichroism) reveal that the formation of dimeric species ( [Cu2​L2​H−2​] ) is significantly hindered in the D-Carnosine-CD derivative compared to the L-enantiomer. This is driven by noncovalent interactions—specifically hydrogen bonding, CH−π interactions, and the steric/hydrophobic effects of the cyclodextrin cavity interacting differently with the D-chiral center[7].

G Cu Cu(II) Pool (Dyshomeostasis) Complex Monomeric Complex [Cu(D-Car)H-1] Cu->Complex Chelation (pH 7.4) DCar D-Carnosine Derivatives DCar->Complex Imidazole Binding Dimer Dimeric Complex [Cu2(D-Car)2H-2] Complex->Dimer Concentration Dependent SOD SOD-Mimetic Dismutation Complex->SOD Catalytic Center O2 Superoxide Anion (O2•-) O2->SOD Substrate H2O2 H2O2 + O2 (Neutralized) SOD->H2O2 Product Release

Copper(II) complexation by D-Carnosine driving SOD-mimetic superoxide dismutation.

Quantitative Thermodynamics: Stability Constants

To rationally design D-Carnosine prodrugs, researchers must quantify the thermodynamic equilibrium of the metal-ligand complexes. The stability constants ( βpqr​ ) dictate the ratio of free vs. sequestered metal ions in serum.

Table 1: Comparative Stability Constants of Cu(II) Complexes at 25°C ( I=0.1 M)

Ligand SystemMetal IonLog β [CuLH−1​] (Monomer)Log β [Cu2​L2​H−2​] (Dimer)Causality / Note
L-Carnosine Cu(II)8.2515.50Baseline endogenous binding[4].
D-Carnosine Cu(II)8.2515.50Identical to L-enantiomer in unfunctionalized state.
β -CD-L-Carnosine Cu(II)7.9214.85Slight steric hindrance from cyclodextrin[6].
β -CD-D-Carnosine Cu(II)7.8513.20Severe steric clash prevents stable dimer formation[7].
NO-Donor D-Car Amide Cu(II)6.80N/AWeaker binding due to absent carboxylate group, but retains high serum stability[3].

Data synthesized from potentiometric titrations. The pronounced drop in the dimeric stability of the β -CD-D-Carnosine complex highlights the importance of stereochemical considerations in prodrug design.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating reliable thermodynamic and kinetic data requires protocols engineered with intrinsic failure-detection mechanisms. Below are the field-proven methodologies for characterizing D-Carnosine metal interactions.

Protocol A: Potentiometric Titration for Stability Constants

Objective: Determine the exact βpqr​ values for newly synthesized D-Carnosine derivatives with Cu(II) and Zn(II).

Causality & Rationale: Glass electrodes suffer from alkaline error and drift. Measuring mere pH (activity) is insufficient for thermodynamic calculations; we require exact proton concentration [H+] . Therefore, the system must be rigorously calibrated using Gran's method to ensure a Nernstian slope.

  • Electrode Calibration (The Self-Validation Step):

    • Titrate a known volume of standardized HNO3​ (0.01 M) with standardized KOH (0.1 M) in a background electrolyte of 0.1 M KNO3​ at exactly 25.0 ± 0.1 °C.

    • Validation Check: Calculate the electrode slope. If the slope deviates by >1% from the theoretical Nernstian value (59.16 mV/pH unit), halt the experiment. The electrode is compromised and must be reconditioned.

  • Atmospheric Control:

    • Purge the titration vessel continuously with high-purity Argon gas.

    • Causality: Atmospheric CO2​ dissolves to form carbonic acid, which introduces phantom protons into the system, skewing the ligand deprotonation curves.

  • Ligand-Metal Titration:

    • Prepare a solution containing the D-Carnosine derivative ( 1×10−3 M) and the metal ion (e.g., Cu(NO3​)2​ ) at varying stoichiometric ratios (1:1, 1:2, 2:1).

    • Titrate with KOH (0.1 M) using an automated micro-burette, allowing a minimum of 3 minutes between additions for equilibrium.

  • Data Refinement:

    • Analyze the titration curves using software like HYPERQUAD. The variance ( σ2 ) of the fit must be <1.5 to confirm that the proposed speciation model accurately reflects the physical chemistry.

Protocol B: Evaluation of SOD-Mimetic Activity (Indirect Fridovich Method)

Objective: Quantify the ability of the Cu(II)-D-Carnosine complex to scavenge superoxide radicals.

Causality & Rationale: Direct measurement of O2∙−​ is nearly impossible due to its microsecond half-life. We use a competitive indirect assay where the D-Car complex competes with an indicator (Cytochrome c or NBT) for the superoxide generated by a Xanthine/Xanthine Oxidase (XOD) system.

  • System Setup:

    • Prepare a reaction mixture containing Xanthine (0.1 mM), Cytochrome c (0.01 mM), and phosphate buffer (pH 7.4).

  • Control Baselines (The Self-Validation Step):

    • Control 1 (Max Rate): Add XOD and measure the linear increase in absorbance at 550 nm (reduction of Cytochrome c).

    • Control 2 (Ligand Only): Add metal-free D-Carnosine.

    • Validation Check: If the ligand alone inhibits the reduction of Cytochrome c, it indicates direct non-catalytic radical scavenging rather than SOD-mimetic dismutation. True SOD mimics require the metal center.

  • Complex Assay:

    • Introduce the Cu(II)-D-Carnosine complex at varying micromolar concentrations.

    • Measure the inhibition of the reduction rate. Calculate the IC50​ (the concentration of the complex required to inhibit Cytochrome c reduction by 50%). Lower IC50​ values indicate superior catalytic efficiency[5].

Future Perspectives in Drug Development

The transition from L-Carnosine to D-Carnosine represents a paradigm shift in peptide-based therapeutics. By solving the carnosinase degradation issue, researchers are now focused on solving the hPEPT1 transporter bypass.

Current cutting-edge developments include the synthesis of NO-donor D-Carnosine amides and octyl-D-Carnosine esters [3]. These modifications increase lipophilicity, allowing passive diffusion across the intestinal epithelium and the blood-brain barrier. Once systemic, these stable D-Carnosine complexes act as long-lasting metal chelators, offering unprecedented therapeutic avenues for vascular dementia, Alzheimer's disease, and severe oxidative stress pathologies.

References

  • Grasso, G., et al. "Noncovalent Interaction-Driven Stereoselectivity of Copper(II) Complexes with Cyclodextrin Derivatives of L- and D-Carnosine." Inorganic Chemistry, American Chemical Society, 2011.[Link]

  • Bellia, F., et al. "Carnosinases, Their Substrates and Diseases." Molecules, MDPI, 2014.[Link]

  • Boldyrev, A. A., et al. "Physiology and Pathophysiology of Carnosine." Physiological Reviews, American Physiological Society, 2013.[Link]

  • Ciaffaglione, V., et al. "Copper(II) Complexes with Carnosine Conjugates of Hyaluronic Acids... Behave as Multiple SOD Mimics." International Journal of Molecular Sciences, National Institutes of Health (PMC), 2021.[Link]

  • Lanza, V., et al. "Carnosine analogues cont: D-carnosine itself proved stable to carnosinase..." Archivio Istituzionale Open Access dell'Università di Torino, 2015.[Link]

Sources

Exploratory

Engineering Resilience: A Technical Guide to the Antioxidant and Pharmacokinetic Superiority of D-Carnosine

Executive Summary L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide renowned for its pleiotropic properties, including pH buffering, metal chelation, and robust antioxidant activity[1]. However, its c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide renowned for its pleiotropic properties, including pH buffering, metal chelation, and robust antioxidant activity[1]. However, its clinical translation is severely bottlenecked by its rapid hydrolysis in human plasma by the metalloprotease serum carnosinase (CNDP1)[2]. Enter D-Carnosine (β-alanyl-D-histidine)—the non-natural enantiomer. By inverting the stereocenter of the histidine residue, D-Carnosine evades enzymatic degradation while retaining the exact multimodal antioxidant capacity of its L-counterpart, offering a profound pharmacokinetic advantage for advanced drug development and neuroprotective applications[3][4].

Mechanistic Foundations of D-Carnosine's Antioxidant Activity

D-Carnosine does not operate through a single, easily saturable pathway; rather, it functions as a multimodal scavenger that intercepts oxidative damage at multiple stages of the cellular stress cascade.

  • Direct ROS/RNS Scavenging: The imidazole ring of the histidine residue acts as a direct electron donor, neutralizing superoxide anions, hydroxyl radicals, and peroxynitrite before they can propagate lipid peroxidation[5][6].

  • Reactive Carbonyl Species (RCS) Sequestration: Oxidative stress inevitably generates toxic lipid peroxidation byproducts like 4-hydroxy-trans-2-nonenal (HNE). D-Carnosine's primary amine group reacts with these electrophiles, forming stable Michael adducts and preventing the formation of Advanced Lipoxidation End-products (ALEs)[7].

  • Transition Metal Chelation: D-Carnosine chelates free Cu²⁺ and Zn²⁺ ions, effectively sequestering the necessary catalysts for Fenton-type reactions, thereby halting the generation of highly reactive hydroxyl radicals at the source[2][8].

Mechanism DC D-Carnosine (Carnosinase-Resistant) ROS Direct ROS/RNS Scavenging DC->ROS Imidazole Ring RCS RCS Sequestration (Anti-lipoxidation) DC->RCS Amine Group Metal Metal Ion Chelation (Cu2+, Zn2+) DC->Metal Chelation OxStress Reduced Oxidative Stress & Apoptosis ROS->OxStress RCS->OxStress Metal->OxStress

Fig 1. Multimodal antioxidant mechanisms of D-Carnosine.

The Pharmacokinetic Paradigm: Overcoming the Carnosinase Bottleneck

The therapeutic failure of systemic L-Carnosine is largely due to CNDP1, which rapidly hydrolyzes the dipeptide in human serum, resulting in a half-life of mere minutes[1][2]. Because CNDP1 is highly stereoselective, D-Carnosine is completely resistant to cleavage[3]. Furthermore, prodrug formulations, such as D-Carnosine octylester, have been developed to enhance lipophilicity and cellular uptake, demonstrating significant in vivo efficacy[7].

Table 1: Comparative Pharmacokinetics and Stability (L- vs. D-Carnosine)

PropertyL-CarnosineD-CarnosineRationale / Implication
Stereochemistry β-alanyl-L-histidineβ-alanyl-D-histidineInversion of the chiral center in the histidine residue.
Serum Stability Low (t½ < 15 mins)High (Stable for hours)D-enantiomer is not recognized by CNDP1 (serum carnosinase)[4].
Antioxidant Capacity HighHighThe imidazole ring and amine group remain chemically identical[4].
BBB Permeability Yes (but rapidly degraded)Yes (and persists)Enables neuroprotective applications (e.g., ischemic stroke)[4].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the antioxidant capacity of D-Carnosine, researchers must employ self-validating experimental systems. A single upstream assay (e.g., ROS fluorescence) is prone to false positives due to potential dye interactions. Therefore, we couple upstream ROS quantification with downstream macromolecular damage assessment to establish definitive causality.

Workflow Start Cell Culture Preparation (VSMCs or Microglia) Stress Induce Oxidative Stress (HNE or H2O2) Start->Stress Seed & Starve Treat D-Carnosine Treatment (Dose-Response) Stress->Treat Co-incubation Assay1 ROS Quantification (DCFDA Assay) Treat->Assay1 Upstream Check Assay2 Protein Carbonylation (Slot Blot Immunoassay) Treat->Assay2 Downstream Check Analyze Orthogonal Validation & Data Synthesis Assay1->Analyze Assay2->Analyze

Fig 2. Self-validating experimental workflow for evaluating D-Carnosine.

Protocol 1: Orthogonal Validation of RCS Sequestration in Vascular Smooth Muscle Cells (VSMCs)

Objective: To demonstrate that D-Carnosine neutralizes lipid peroxidation byproducts (HNE) and prevents downstream protein damage[7].

  • Step 1: Cell Culturing and Synchronization

    • Action: Seed VSMCs in 6-well plates at 1×10⁵ cells/well. Starve in 0.1% FBS medium for 24 hours prior to treatment.

    • Causality: Serum starvation synchronizes the cell cycle, ensuring that observed metabolic changes are strictly due to the oxidative stressor rather than baseline proliferative variations.

  • Step 2: Stress Induction and Co-Incubation

    • Action: Expose cells to 10 µM 4-HNE (an RCS) in the presence or absence of D-Carnosine (1–10 mM) for 4 hours.

    • Causality: 4-HNE directly mimics the downstream effects of severe lipid peroxidation. D-Carnosine is introduced simultaneously to evaluate its direct sequestering kinetics (forming CAR-HNE Michael adducts) before HNE can penetrate the nucleus.

  • Step 3: Upstream Validation (Intracellular ROS Quantification)

    • Action: Load cells with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

    • Causality: DCFDA oxidation confirms whether the primary oxidative burst was blunted. However, because D-Carnosine might theoretically interfere with the dye's oxidation, we must proceed to Step 4 for orthogonal proof.

  • Step 4: Downstream Validation (Protein Carbonylation Slot Blot)

    • Action: Extract total cellular protein. Derivatize carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH). Perform a slot blot immunoassay using an anti-DNP antibody[7].

    • Causality: This is the critical self-validating step. If D-Carnosine genuinely neutralized HNE, there will be a proportional, quantifiable decrease in total carbonylated proteins (PCOs). This confirms that the antioxidant effect translated into actual macromolecular protection.

Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Inhibition

Objective: To evaluate D-Carnosine's ability to prevent protein misfolding and fibrillogenesis under denaturing conditions, relevant for cataract disease and neurodegeneration[9].

  • Step 1: Fibril Induction

    • Action: Dissolve bovine α-crystallin (10 mg/mL) in 0.1 M phosphate buffer containing 1 M guanidine HCl (pH 7.2).

    • Causality: Guanidine HCl acts as a chaotropic agent, partially unfolding α-crystallin to expose hydrophobic core regions, triggering spontaneous amyloid-like fibril aggregation.

  • Step 2: D-Carnosine Intervention

    • Action: Co-incubate the solution with 0.1 M D-Carnosine at 60 °C for 24 hours.

    • Causality: The elevated temperature accelerates the kinetic thermodynamic pathway of fibrillogenesis, allowing us to test D-Carnosine's chaperone-like stabilization and anti-aggregating properties in a compressed timeframe.

  • Step 3: ThT Fluorescence Measurement

    • Action: Add Thioflavin T (ThT) to the aliquots. Measure fluorescence (Ex=440 nm, Em=485 nm)[9].

    • Causality: ThT specifically intercalates into the cross-β sheet structures of amyloid fibrils. A reduction in fluorescence directly correlates with D-Carnosine's efficacy in preventing structural aggregation.

Therapeutic Implications & Future Directions

The transition from L- to D-Carnosine unlocks several therapeutic avenues previously hindered by pharmacokinetic limitations:

  • Cerebroprotection in Ischemic Stroke: D-Carnosine readily crosses the blood-brain barrier and has demonstrated comparable efficacy to L-Carnosine in reducing NMDA-induced excitotoxicity and ischemic damage in murine models, but with a vastly superior plasma half-life[4].

  • Cardiometabolic Disease: Esterified prodrugs (e.g., D-Carnosine octylester) have shown remarkable success in attenuating atherosclerosis and renal dysfunction by reducing carbonyl stress and macrophage infiltration in ApoE-null mice[7].

  • Ophthalmic Applications: D-Carnosine effectively counteracts α-crystallin amyloid fibril formation, presenting a viable, degradation-resistant topical intervention for cataract disease[9].

By leveraging the stereochemical elegance of D-Carnosine, drug development professionals can harness the full, unadulterated power of this endogenous antioxidant system for chronic, systemic administration.

References

  • Physiology and Pathophysiology of Carnosine | Physiology.org | 8

  • The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms | NIH / PMC | 1

  • Carnosine and Carnosine-Related Antioxidants: A Review | ResearchGate | 5

  • The impact of carnosine on biological ageing – A geroscience approach | VU Research Repository | 6

  • CHAPTER 4: The Chemistry of Carnosine Derivatives | RSC Books | 3

  • Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice | MDPI | 4

  • Carnosinases, Their Substrates and Diseases | NIH / PMC | 2

  • D-carnosine octylester attenuates atherosclerosis and renal disease in ApoE null mice fed a Western diet | NIH / PMC | 7

  • Protective Effects of l- and d-Carnosine on α-Crystallin Amyloid Fibril Formation: Implications for Cataract Disease | ACS Publications | 9

Sources

Foundational

Overcoming the Carnosinase Bottleneck: The Role of D-Carnosine in Preventing Advanced Glycation End Products

Executive Summary Advanced Glycation End products (AGEs) and Advanced Lipoxidation End products (ALEs) are critical molecular drivers of cellular dysfunction in metabolic syndromes, atherosclerosis, and neurodegeneration...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Advanced Glycation End products (AGEs) and Advanced Lipoxidation End products (ALEs) are critical molecular drivers of cellular dysfunction in metabolic syndromes, atherosclerosis, and neurodegeneration[1]. While the endogenous dipeptide L-Carnosine is a proven scavenger of the reactive intermediates that form AGEs, its clinical translation is severely limited by rapid enzymatic degradation in human serum. This technical guide explores the stereoisomeric shift to D-Carnosine —a synthetic enantiomer that bypasses enzymatic hydrolysis while retaining full biochemical efficacy—and outlines self-validating methodologies for evaluating its therapeutic potential in drug development.

The Mechanistic Imperative: AGEs, RCS, and the Carnosinase Barrier

AGEs and ALEs are terminal, 1[1]. The intermediate precursors to these damaging structures are Reactive Carbonyl Species (RCS), such as methylglyoxal (MGO) and 4-hydroxynonenal (HNE)[2].

L-Carnosine (β-alanyl-L-histidine) is celebrated for its ability to neutralize RCS. The imidazole ring of its histidine residue and the primary amine of β-alanine act synergistically to2[2]. However, systemic administration of L-Carnosine is fundamentally flawed in humans. Human serum contains high concentrations of carnosinase (CNDP1), a highly specific dipeptidase that 3[3].

Pharmacokinetic Superiority of D-Carnosine

To bypass the CNDP1 enzymatic barrier without sacrificing the molecule's active pharmacophore, stereoisomeric substitution is required. D-Carnosine , the synthetic enantiomer, is 3[3]. Because RCS quenching is driven by direct chemical reactivity (nucleophilic attack) rather than stereospecific receptor-ligand binding, D-Carnosine retains 100% of the anti-glycating efficacy of L-Carnosine[4].

To further optimize translational potential, esterified prodrugs such as D-Carnosine-octylester (DCO) have been synthesized. The octyl ester modification masks the molecule's hydrophilicity, drastically 5 before intracellular esterases cleave it back into active D-Carnosine[5].

AGE_Inhibition Sugars Reducing Sugars & Lipids RCS Reactive Carbonyl Species (RCS) Sugars->RCS Glycation/Lipoxidation Oxidation Oxidative Stress (Metal-catalyzed) Oxidation->RCS Proteins Target Proteins (Nucleophilic sites) RCS->Proteins Cross-linking Adducts Inert Carnosine-RCS Adducts (Excreted) RCS->Adducts Detoxification AGEs Advanced Glycation End Products (AGEs) Proteins->AGEs Pathological Accumulation DCarnosine D-Carnosine (Carnosinase-Resistant) DCarnosine->Oxidation Metal Chelation DCarnosine->RCS Direct Quenching

Mechanistic pathway of D-Carnosine inhibiting AGE formation via RCS quenching and metal chelation.

Quantitative Efficacy: D-Carnosine vs. L-Carnosine

The following table summarizes the pharmacokinetic and pharmacodynamic shifts achieved through stereoisomeric and prodrug modifications.

PropertyL-CarnosineD-CarnosineD-Carnosine-Octylester (DCO)
Stereochemistry L-isomerD-isomerD-isomer (Esterified)
Carnosinase Resistance Low (Rapidly hydrolyzed)Absolute (100% resistant)Absolute (100% resistant)
Serum Half-Life < 15 minutes> 4 hoursExtended (Sustained release)
RCS Quenching Capacity HighHighHigh (Post-ester cleavage)
Lipophilicity / Bioavailability Low (Hydrophilic)Low (Hydrophilic)High (Enhanced membrane transport)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust assay design must inherently control for false positives. The following protocols are engineered as self-validating systems to accurately quantify D-Carnosine's efficacy.

Protocol 1: In Vitro RCS Quenching Kinetics (MGO Scavenging)

Rationale: Methylglyoxal (MGO) is a highly reactive, physiological α-oxoaldehyde. By quantifying MGO depletion via HPLC-UV, we isolate the direct chemical kinetics of D-Carnosine. Causality & Self-Validation: To prove that D-Carnosine's advantage lies strictly in its enzymatic resistance, we introduce a recombinant CNDP1 challenge arm. If D-Carnosine is truly resistant, its MGO-quenching capacity will remain unaffected by CNDP1, whereas the L-Carnosine control will fail. This internal control self-validates the stereospecific hypothesis.

Step-by-Step Methodology:

  • Reagent Formulation: Prepare 1 mM MGO and 5 mM of either D-Carnosine or L-Carnosine in 100 mM phosphate buffer (pH 7.4).

  • Enzymatic Challenge: Pre-incubate the peptide solutions with 1 U/mL recombinant human CNDP1 at 37°C for 1 hour.

  • Reaction Incubation: Combine the MGO and peptide solutions. Incubate at 37°C for 24 hours to allow adduct formation.

  • Derivatization: Add 2,4-dinitrophenylhydrazine (DNPH) to the mixture. DNPH reacts specifically with residual, unquenched MGO to form a stable UV-absorbing chromophore.

  • Chromatographic Analysis: Inject the samples into an HPLC system equipped with a C18 reverse-phase column. Detect absorbance at 360 nm. Calculate the percentage of MGO quenched relative to a peptide-free negative control.

Protocol 2: In Vivo Efficacy & AGE Quantification

Rationale: To demonstrate systemic prevention of AGE-induced pathology, we utilize ApoE-null mice rendered diabetic via Streptozotocin (STZ). This is the 5[5]. Causality & Self-Validation: Measuring a single downstream biomarker is insufficient. We validate the mechanism by correlating the reduction of upstream RCS (via urinary adducts) with the reduction of downstream tissue AGEs (Nε-carboxymethyllysine, CML). A proportional decrease in both compartments confirms the direct quenching mechanism in vivo.

Step-by-Step Methodology:

  • Model Induction: Administer STZ (50 mg/kg/day for 5 consecutive days) via intraperitoneal injection to 8-week-old ApoE-null mice to induce pancreatic β-cell destruction and hyperglycemia[5].

  • Therapeutic Regimen: Administer D-Carnosine-octylester (DCO) at 60 mg/kg/day via drinking water for a duration of 20 weeks[4].

  • Tissue Harvesting: Euthanize the subjects and perfuse with cold PBS. Isolate the aortic arch and kidneys, flash-freezing them in liquid nitrogen to halt biochemical degradation.

  • Biomarker Quantification (ELISA): Homogenize the aortic tissue in RIPA buffer. Perform a competitive ELISA targeting CML. Normalize the CML concentrations against total protein content determined via a BCA assay.

  • Histological Validation: Section the aortic root and stain with Oil Red O. Use quantitative morphometry to 4, confirming the phenotypic attenuation of atherogenesis[4].

InVivo_Workflow S1 1. Model Induction (ApoE-null + STZ) S2 2. D-Carnosine Administration S1->S2 S3 3. Tissue Harvest (Aorta & Kidney) S2->S3 S4 4. Biomarker Assay (CML ELISA) S3->S4 S5 5. Data Validation & Analysis S4->S5

Step-by-step in vivo experimental workflow for validating D-Carnosine efficacy in diabetic models.

Future Perspectives in Drug Development

The transition from L-Carnosine to D-Carnosine, specifically through lipophilic prodrugs like DCO, represents a paradigm shift in targeting carbonyl stress. By bypassing the carnosinase bottleneck, researchers can unlock the full therapeutic potential of histidine-containing dipeptides. Future clinical trials should focus on utilizing D-Carnosine derivatives to halt the progression of diabetic nephropathy, retinopathy, and AGE-driven cardiovascular diseases.

Sources

Exploratory

Overcoming the Pharmacokinetic Barrier: The Discovery and Translation of Novel Biological Functions of D-Carnosine

Executive Summary L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide celebrated for its pleiotropic biological activities, including robust antioxidant, anti-glycation, and neuroprotective properties. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide celebrated for its pleiotropic biological activities, including robust antioxidant, anti-glycation, and neuroprotective properties. However, its translation from promising in vitro data to human clinical efficacy has historically been paralyzed by a severe pharmacokinetic bottleneck: rapid degradation by serum carnosinase (CN1).

Recent advancements in stereochemical pharmacology have illuminated a breakthrough. By synthesizing the non-natural enantiomer, D-Carnosine (β-alanyl-D-histidine) , researchers have successfully engineered a molecule that entirely evades enzymatic hydrolysis while preserving the precise physicochemical properties required for biological efficacy[1]. This technical guide explores the causality behind D-carnosine's novel biological functions, detailing the mechanistic pathways, quantitative efficacy, and the self-validating experimental protocols driving its development as a next-generation therapeutic.

The Pharmacokinetic Bottleneck: Serum Carnosinase (CN1)

To understand the value of D-carnosine, one must first analyze the failure of L-carnosine. In humans, L-carnosine is actively absorbed via the hPepT1 transporter but is immediately met by highly active serum carnosinase (CN1), encoded by the CNDP1 gene[2]. CN1 is a specific dipeptidase that rapidly cleaves the peptide bond between β-alanine and L-histidine.

Because rodents possess vastly lower circulating carnosinase activity compared to humans, L-carnosine often shows spectacular efficacy in murine models that completely fails to replicate in human trials[3]. This discrepancy necessitated a molecular redesign.

Stereochemical Evasion: The Design of D-Carnosine

The active site of CN1 is highly stereospecific. It requires the precise spatial orientation of the L-histidine imidazole ring to position the peptide bond for nucleophilic attack by a catalytic zinc-bound water molecule.

The Causality of Enantiomeric Resistance: By inverting the stereocenter to create D-carnosine, the molecule induces steric hindrance within the CN1 binding pocket. The enzyme fails to properly coordinate the substrate, rendering D-carnosine completely resistant to hydrolysis[1]. Crucially, because enantiomers possess identical physicochemical properties (such as the pKa of the primary amine and the nucleophilicity of the imidazole ring), D-carnosine retains a quenching activity against reactive carbonyls that is perfectly superimposable onto L-carnosine[1]. Furthermore, D-carnosine remains stable in human plasma and successfully crosses the blood-brain barrier[4].

Novel Biological Functions and Mechanistic Pathways

Anti-Glycation and RCS Quenching

D-carnosine acts as a sacrificial nucleophile. It rapidly reacts with highly cytotoxic Reactive Carbonyl Species (RCS) such as 4-hydroxynonenal (HNE) and acrolein, which are byproducts of lipid peroxidation. By forming stable adducts with these aldehydes, D-carnosine prevents them from cross-linking with cellular proteins, thereby halting the formation of Advanced Glycation End-products (AGEs)[1].

Neuroprotection and IDE Modulation

Beyond passive chemical quenching, D-carnosine exhibits active biological modulation. Recent biochemical assays demonstrate that D-carnosine interacts with Insulin-Degrading Enzyme (IDE). It induces the oligomerization of IDE, which shifts the enzyme's kinetic cooperativity and enhances its ability to degrade neurotoxic Amyloid Beta (Aβ1-42) oligomers, establishing a novel pathway for Alzheimer's disease intervention[5].

Ischemic Stroke Efficacy

In models of transient focal cerebral ischemia, D-carnosine provides robust neuroprotection. It mitigates NMDA receptor-mediated excitotoxicity and suppresses the massive burst of reactive oxygen species (ROS) that occurs during reperfusion[3].

Mechanism D_Carnosine D-Carnosine (β-alanyl-D-histidine) RCS Reactive Carbonyls (HNE, Acrolein) D_Carnosine->RCS Direct Quenching IDE Insulin-Degrading Enzyme (IDE) D_Carnosine->IDE Oligomerization CN1 Serum Carnosinase (CN1) CN1->D_Carnosine Resistance to Hydrolysis AGEs Advanced Glycation End-products RCS->AGEs Prevented Neuro Neuroprotection & Cell Survival AGEs->Neuro Toxicity Blocked IDE->Neuro Aβ Degradation

Fig 1. Mechanistic pathways of D-carnosine mediating neuroprotection and anti-glycation.

Quantitative Data Summary

The following table synthesizes the comparative efficacy of the two enantiomers, highlighting why D-carnosine is the superior candidate for clinical translation.

Pharmacological ParameterL-CarnosineD-CarnosineBiological Implication
Human Plasma Stability (24h) < 1% remaining> 94% remainingD-carnosine bypasses the primary pharmacokinetic bottleneck[1].
RCS Quenching (HNE) SuperimposableSuperimposableEnantiomeric switch preserves essential nucleophilic efficacy[1].
Infarct Reduction (MCAO) ~35% (at 1000 mg/kg)~38% (at 1000 mg/kg)Both isomers protect against ischemia, but D-isomer requires lower human equivalent doses[3].
NMDA Excitotoxicity Blockade Effective at 200 µMEffective at 10–200 µMD-carnosine exhibits a broader, more sensitive therapeutic window in vitro[3].

Validated Experimental Methodologies

To ensure absolute scientific integrity, the protocols utilized to evaluate D-carnosine must be designed as self-validating systems. Below are the optimized methodologies for assessing its pharmacokinetic and pharmacodynamic profiles.

Protocol 1: In Vitro Assessment of Carnosinase Resistance (LC-MS/MS)

This protocol verifies the absolute resistance of D-carnosine to enzymatic degradation.

  • Matrix Preparation: Obtain pooled human plasma. Causality of Choice: Human plasma is utilized specifically for its naturally high CN1 concentration. Add 1 mM Cadmium Chloride (CdCl₂). Validation Step: Cd²⁺ acts as a potent allosteric activator of CN1. If D-carnosine resists hydrolysis under Cd-stimulated conditions, its stability in standard physiological environments is unequivocally validated.

  • Incubation: Spike 100 µM of L-carnosine and D-carnosine into separate plasma aliquots. Incubate at 37°C in a shaking water bath.

  • Quenching & Extraction: At specific intervals (0, 1, 6, and 24 h), extract 50 µL aliquots and quench the reaction with 150 µL of cold acetonitrile containing ¹³C-labeled carnosine. Validation Step: The isotopically labeled internal standard corrects for matrix effects and ion suppression during mass spectrometry, ensuring quantitative accuracy.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining intact dipeptide.

Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) for Neuroprotection

This protocol evaluates the in vivo cerebroprotective efficacy of D-carnosine following ischemic stroke.

  • Ischemia Induction: Anesthetize C57BL/6 mice. Insert a silicone-coated monofilament into the internal carotid artery to occlude the MCA. Causality of Choice: The transient MCAO model mimics the reperfusion injury seen in human stroke patients following mechanical thrombectomy, which is the exact pathophysiological window where D-carnosine exerts its anti-excitotoxic effects[3].

  • Hemodynamic Validation: Monitor regional cerebral blood flow (rCBF) using Laser Doppler Flowmetry (LDF). Validation Step: Only include subjects showing a >80% drop in rCBF. This prevents false positives caused by incomplete surgical occlusion.

  • Reperfusion & Dosing: After 60 minutes of occlusion, withdraw the filament to allow reperfusion. Immediately administer D-carnosine (100–1000 mg/kg) intravenously.

  • Infarct Quantification: At 48 hours post-ischemia, harvest the brains, section into 2 mm slices, and stain with 2% Triphenyltetrazolium chloride (TTC). Viable tissue reduces TTC to a deep red formazan via active mitochondrial dehydrogenases, while infarcted tissue remains white. Quantify the infarct volume using digital image analysis.

Protocol S1 MCAO Induction (60 min) S2 Laser Doppler Validation (CBF <20%) S1->S2 S3 Reperfusion & IV D-Carnosine S2->S3 S4 48h Incubation & Brain Harvesting S3->S4 S5 TTC Staining (Metabolic Assay) S4->S5 S6 Infarct Volume Quantification S5->S6

Fig 2. Self-validating experimental workflow for the in vivo MCAO ischemic stroke model.

Future Perspectives: Prodrug Development

While D-carnosine brilliantly solves the carnosinase degradation issue, its high polarity prevents it from being passively absorbed, and the enantiomeric switch causes it to lose recognition by the hPepT1 intestinal transporter[1]. To bridge this gap, researchers are actively developing lipophilic prodrugs. The most promising derivative, D-carnosine octylester , masks the polarity of the molecule, allowing for excellent oral bioavailability. Once absorbed, ubiquitous tissue esterases cleave the octyl ester, liberating the active D-carnosine directly into systemic circulation to combat metabolic syndrome, atherosclerosis, and neurodegeneration[2].

References

  • Carnosine in the Context of Histidine-Containing Dipeptides Source: The Royal Society of Chemistry (Books) URL:[Link]

  • Protective Effects of L- and D-Carnosine on α-Crystallin Amyloid Fibril Formation: Implications for Cataract Disease Source: Biochemistry - ACS Publications URL:[Link]

  • Comparative Cerebroprotective Potential of D- and L-Carnosine Following Ischemic Stroke in Mice Source: PubMed Central (PMC) / MDPI URL:[Link]

  • Neuroprotective Effect of Carnosine Is Mediated by Insulin-Degrading Enzyme Source: PubMed Central (PMC) URL:[Link]

  • PEGylation renders carnosine resistant to hydrolysis by serum carnosinase and increases renal carnosine levels Source: PubMed Central (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

D-Carnosine quantification in biological samples using HPLC-MS

Application Note: Enantioselective Quantification of D-Carnosine in Biological Matrices via HILIC-ESI-MS/MS Introduction & Mechanistic Rationale L-Carnosine ( β -alanyl-L-histidine) is an endogenous dipeptide known for i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Quantification of D-Carnosine in Biological Matrices via HILIC-ESI-MS/MS

Introduction & Mechanistic Rationale

L-Carnosine ( β -alanyl-L-histidine) is an endogenous dipeptide known for its potent antioxidant, anti-glycation, and neuroprotective properties[1]. However, its translation into human therapeutics is severely bottlenecked by its rapid hydrolysis in human plasma by the enzyme serum carnosinase (CN1)[2][3]. To bypass this metabolic degradation, D-Carnosine ( β -alanyl-D-histidine) has emerged as a structurally resilient enantiomer. D-Carnosine resists CN1 cleavage while preserving the pharmacological efficacy required to mitigate conditions like ischemic stroke and diabetic nephropathy[4][5].

Accurate quantification of D-Carnosine in complex biological matrices (e.g., plasma, brain tissue) is critical for pharmacokinetic (PK) profiling. The analytical challenge is twofold:

  • High Polarity: Carnosine is highly hydrophilic (logP ~ -2.5). Traditional reversed-phase (RP) C18 columns fail to retain it without ion-pairing agents like heptafluorobutyric acid (HFBA)[4][5]. However, HFBA causes severe ion suppression in electrospray ionization (ESI-MS).

  • Enantiomeric Resolution: Biological samples contain endogenous L-Carnosine. Differentiating the administered D-enantiomer from the endogenous L-enantiomer requires either chiral chromatography or high-resolution HILIC coupled with isotope dilution mass spectrometry (IDMS)[6][7].

This application note details a self-validating, highly sensitive Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol for D-Carnosine quantification, eliminating the need for MS-incompatible ion-pairing reagents[3][7].

Pathway LCar L-Carnosine (Endogenous) CN1 Serum Carnosinase (CN1) LCar->CN1 Target Therapeutic Efficacy (Neuroprotection / Anti-glycation) LCar->Target Low Bioavailability DCar D-Carnosine (Therapeutic) DCar->CN1 Enzymatic Resistance DCar->Target High Bioavailability Metab Histidine + β-Alanine (Inactive Metabolites) CN1->Metab Rapid Hydrolysis

Pharmacokinetic divergence of L- and D-Carnosine mediated by human serum carnosinase (CN1).

Experimental Methodology

Reagents and Materials
  • Analytes: D-Carnosine (Reference Standard, >99% ee).

  • Internal Standard (IS): L-Carnosine-D3 or Tyrosyl-L-histidine[4][7]. Causality Note: Isotope-labeled standards are strictly required to correct for matrix-induced ion suppression, which is highly prevalent in HILIC-ESI interfaces[7].

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Formate.

Biological Sample Preparation

Causality Note: Traditional protein precipitation using Trichloroacetic acid (TCA) yields a highly aqueous supernatant[4]. Injecting highly aqueous samples into a HILIC system causes severe peak distortion and breakthrough. Therefore, Acetonitrile (ACN) is utilized for both deproteinization and maintaining the high-organic environment required for HILIC[3][7].

Step-by-Step Protocol:

  • Tissue Homogenization: Weigh 50 mg of brain tissue and homogenize in 150 µL of ice-cold LC-MS grade water using a bead beater (4°C). For plasma, use 50 µL directly.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (e.g., 5 µM Carnosine-D3) to the homogenate/plasma.

  • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 15 minutes at 4°C to pellet precipitated proteins[7].

  • Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a clean autosampler vial.

  • Optional Chiral Derivatization: If enantiomeric resolution is required on a non-chiral column, derivatize with Marfey’s reagent or (R)-CIMa-OSu[8]. However, direct chiral separation (Section 2.3) is preferred to minimize variability[6].

Workflow N1 Biological Matrix (50µL Plasma / 50mg Tissue) N2 Spike Internal Standard (Carnosine-D3) N1->N2 N3 Protein Precipitation (400µL Ice-Cold ACN + 0.1% FA) N2->N3 N4 Centrifugation (14,000 rpm, 15 min, 4°C) N3->N4 N5 HILIC or Chiral HPLC (Isocratic or Gradient Elution) N4->N5 N6 ESI-MS/MS Detection (Positive Ion MRM Mode) N5->N6

Optimized sample preparation and HILIC-MS/MS workflow for D-Carnosine quantification.

Chromatographic Conditions (HILIC & Chiral)

To achieve optimal retention and enantiomeric separation without ion-pairing agents, two column chemistries are recommended:

  • Option A: Total Carnosine Quantification (HILIC)

    • Column: Hypersil Gold HILIC (150 × 2.1 mm, 3 µm)[7] or ACQUITY UPLC BEH Amide[9].

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 85% B, hold for 2 min, ramp to 50% B over 5 min, return to 85% B.

  • Option B: Direct Enantiomeric Separation (Chiral LC)

    • Column: Chirobiotic T (Teicoplanin-based) or Penicillamine-based chiral stationary phase[6][10].

    • Mobile Phase: Isocratic elution using Water/Methanol (60:40, v/v) containing 0.1% Formic acid[6].

Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Carnosine contains a highly basic imidazole ring (pKa ~6.72) and a primary amine (pKa ~9.32), making it readily protonated [M+H]+ at m/z 227.1[1][5].

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment Assignment
D-Carnosine 227.1110.15022Histidine immonium ion[5]
D-Carnosine (Qualifier) 227.1156.15018Loss of β -alanine
Carnosine-D3 (IS) 230.1110.15022Histidine immonium ion
Tyrosyl-L-histidine (IS) 319.1110.15025Histidine immonium ion[5]

Note: The m/z 110.1 fragment is the most abundant and stable product ion, corresponding to the histidine immonium ion, and is universally used for carnosine quantification[5].

Method Validation & Data Presentation

A self-validating protocol must rigorously assess matrix effects, especially in HILIC where endogenous phospholipids co-elute with polar analytes.

Table 2: Representative Method Validation Parameters in Plasma

ParameterValue / RangeAcceptance Criteria (FDA Bioanalytical)
Linearity Range 1.0 nM – 50 µM R2≥0.995
Limit of Detection (LOD) 0.4 nMSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 1.0 nMSignal-to-Noise (S/N) 10, Precision 20%
Intra-day Precision (RSD%) 3.2% – 6.5% 15%
Inter-day Precision (RSD%) 4.8% – 8.1% 15%
Extraction Recovery 88.5% – 94.2%Consistent across low, mid, and high QC levels
Matrix Effect (Ion Suppression) -12% to -8%IS-normalized matrix factor between 0.85 and 1.15

Conclusion

The transition from L-Carnosine to D-Carnosine in drug development necessitates robust analytical frameworks capable of distinguishing enantiomers and quantifying them in complex biological matrices. By leveraging ACN-based protein precipitation coupled with HILIC or Teicoplanin-based chiral stationary phases, researchers can achieve nanomolar sensitivity without the signal-degrading effects of ion-pairing agents. This protocol ensures high-throughput, reproducible PK profiling critical for advancing D-Carnosine therapeutics.

References

  • Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Development of multiple reaction monitoring assay for quantification of carnosine in human plasma. RSC Advances. Available at: [Link]

  • Development of a direct LC-ESI-MS method for the measurement of human serum carnosinase activity. CNR-IRIS. Available at: [Link]

  • Development and validation of a HPLC method for the direct separation of carnosine enantiomers and analogues in dietary supplements. ResearchGate / Journal of Chromatography B. Available at: [Link]

  • Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biological samples. CNR-IRIS. Available at: [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available at: [Link]

  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using Pre-column Derivatization. Semantic Scholar. Available at: [Link]

  • Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Carnosine Supplementation Enhances Post Ischemic Hind Limb Revascularization. Frontiers in Physiology. Available at: [Link]

  • Physiology and Pathophysiology of Carnosine. Physiological Reviews. Available at: [Link]

  • Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its application to pharmacokinetic study. National Institutes of Health (NIH) / PubMed. Available at: [Link]

Sources

Application

Application Note: Direct Chiral Separation of Carnosine Enantiomers by LC-MS Using a Teicoplanin-Based Stationary Phase

Executive Summary The chiral purity of nutraceuticals and active pharmaceutical ingredients (APIs) is a critical quality attribute. Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide renowned for its ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral purity of nutraceuticals and active pharmaceutical ingredients (APIs) is a critical quality attribute. Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide renowned for its antioxidant and anti-glycation properties[1]. However, only the natural L-enantiomer is biologically active and absorbed efficiently in humans, making the detection of synthetic D-carnosine impurities essential[1]. Because carnosine is a highly polar, low-molecular-weight zwitterion lacking strong chromophores, traditional reversed-phase chromatography fails to resolve its enantiomers without complex pre-column derivatization[2].

This application note details a direct, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol utilizing a macrocyclic antibiotic chiral stationary phase (Teicoplanin A2-2) to achieve baseline separation of carnosine enantiomers.

Mechanistic Background & Chromatographic Rationale

The Limitation of Legacy Methods

Historically, the enantioseparation of carnosine relied on Chiral Ligand-Exchange Chromatography (CLEC) using a mobile phase doped with copper(II) sulfate[3]. While CLEC provides massive chiral resolution, it is an enthalpy-controlled process that leaves non-volatile copper salts in the system[3]. This completely precludes the use of Mass Spectrometry (MS), limiting the method to UV detection and preventing the simultaneous identification of natural analogues in complex biological matrices[4].

The Teicoplanin A2-2 Advantage

To enable MS compatibility, modern protocols employ a Teicoplanin A2-2 chiral stationary phase (e.g., Chirobiotic T)[1]. Teicoplanin forms a semi-rigid aglycone "basket" featuring multiple hydrogen-bonding sites, a primary amine, and a carboxylic acid group[5].

Causality of Elution Order: Molecular dynamics simulations reveal a highly specific chiral recognition mechanism. The synthetic (R)-carnosine (D-form) engages in a stabilizing charge-charge interaction through its ionized imidazole ring with the carboxylate counterpart on the teicoplanin selector[6]. Conversely, the natural (S)-carnosine (L-form) establishes intramolecular contacts between its own ionized functional groups, which restricts its conformational freedom and impairs its association with the chiral selector[6]. Consequently, L-carnosine elutes before D-carnosine [6].

G A Racemic Carnosine (L/D Mixture) B Teicoplanin A2-2 CSP (Chirobiotic T) A->B C (S)-Carnosine (L-form) Intramolecular Contacts B->C Selectivity D (R)-Carnosine (D-form) Charge-Charge Interaction B->D E Conformational Restriction Weak CSP Binding C->E F Stabilizing Interaction Strong CSP Binding D->F G Early Elution (First Peak) E->G H Late Elution (Second Peak) F->H

Mechanistic pathway of carnosine chiral recognition on a Teicoplanin A2-2 stationary phase.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By utilizing a volatile acidic modifier (0.1% Formic Acid), we strictly control the ionization state of both the analyte and the CSP, while simultaneously enabling dual UV and ESI-MS detection[1].

Step-by-Step Methodology

Phase 1: Reagent & Mobile Phase Preparation

  • Aqueous Buffer: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Rationale: A pH of ~2.7 ensures the basic imidazole and amino groups of carnosine are fully protonated, driving the required electrostatic interactions.

  • Organic Modifier: Use LC-MS grade Methanol (MeOH). Rationale: Methanol modulates the hydrophobic interactions between the dipeptide backbone and the teicoplanin basket without disrupting the critical hydrogen bonds.

  • Mobile Phase Blending: Prepare an isocratic mixture of 70% Aqueous Buffer and 30% Methanol. Degas via ultrasonication for 10 minutes.

Phase 2: Chromatographic Conditions

  • Column: Astec Chirobiotic™ T (Teicoplanin), 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Rationale: Chiral separation is enthalpy-driven; maintaining a strict 25 °C stabilizes the transient diastereomeric complexes, preventing peak broadening.

  • Injection Volume: 10 µL.

Phase 3: Dual Detection Parameters

  • UV Detection: Set to 210 nm (capturing the peptide bond absorbance).

  • ESI-MS Detection: Positive ion mode (+ESI). Monitor the exact mass transition for protonated carnosine [M+H]+ at m/z 227.1.

Phase 4: System Suitability Test (SST) Before analyzing unknown samples, inject a racemic standard (50 µg/mL). The system is validated only if:

  • Resolution ( Rs​ ) between L- and D-carnosine is ≥ 2.0.

  • Tailing factor ( Tf​ ) for both peaks is ≤ 1.5.

  • RSD of peak areas for 5 replicate injections is ≤ 2.0%.

Workflow S1 Sample Preparation Dilution in Mobile Phase S2 Chromatographic Separation Teicoplanin CSP Column S1->S2 10 µL Injection S3 Isocratic Elution 70:30 H2O (0.1% FA) : MeOH S2->S3 1.0 mL/min, 25°C S4 Dual Detection UV (210 nm) & ESI-MS (+) S3->S4 Eluent Transfer S5 Data Analysis Enantiomeric Purity & Quantitation S4->S5 Chromatogram Generation

Step-by-step analytical workflow for the LC-MS quantification of carnosine enantiomers.

Quantitative Data & Method Comparison

The shift from Ligand-Exchange to Teicoplanin-based CSPs represents a trade-off between absolute chiral resolution and modern detector compatibility. Table 1 outlines the mechanistic differences, while Table 2 summarizes the validation parameters for the Teicoplanin method[1].

Table 1: Comparison of Chiral Stationary Phases for Carnosine Separation

ParameterTeicoplanin A2-2 (Chirobiotic T)Ligand Exchange (Penicillamine/Chirex)
Mobile Phase H₂O (0.1% FA) / MeOH (70:30)1.5 - 2.0 mM CuSO₄ in H₂O / MeCN (96:4)
MS Compatibility Yes (Volatile buffer)No (Non-volatile Copper salts)
Elution Order L-Carnosine < D-CarnosineD-Carnosine < L-Carnosine (Typically)
Resolution ( Rs​ ) ~ 2.5 - 3.5> 12.0
Primary Application Pharmacokinetics, Dietary SupplementsPreparative separation, UV-only QC

Table 2: Method Validation Parameters (Teicoplanin LC-MS Method)

Validation ParameterL-Carnosine (Natural)D-Carnosine (Synthetic Impurity)
Linear Dynamic Range 14.7 ng/mL – 1.5 mg/mL15.0 ng/mL – 1.5 mg/mL
Limit of Detection (LOD) ~ 5.0 ng/mL~ 5.0 ng/mL
Limit of Quantitation (LOQ) 14.7 ng/mL15.0 ng/mL
Accuracy (Recovery %) 98.5% - 101.2%98.0% - 101.5%

Practical Insights & Conclusion

Direct chiral separation of highly polar dipeptides requires precise control over the thermodynamic environment of the column. By utilizing a Teicoplanin A2-2 stationary phase with a strategically acidified, volatile mobile phase, analysts can achieve baseline resolution of carnosine enantiomers without sacrificing mass spectrometry compatibility. This protocol not only ensures the accurate quantification of the active L-carnosine but also provides the sensitivity required to detect trace levels of synthetic D-carnosine adulteration in pharmaceutical and nutraceutical formulations.

References

  • Pucciarini, L., Gilardoni, E., Ianni, F., D'Amato, A., Marrone, V., Fumagalli, L., Regazzoni, L., Aldini, G., Carini, M., & Sardella, R. (2019). Development and validation of a HPLC method for the direct separation of carnosine enantiomers and analogues in dietary supplements. Journal of Chromatography B, 1126-1127, 121747.[Link]

  • Sardella, R., Ianni, F., Cossignani, L., Aldini, G., & Carotti, A. (2020). Binding Modes Identification Through Molecular Dynamic Simulations: A Case Study With Carnosine Enantiomers and the Teicoplanin A2-2-based Chiral Stationary Phase. Journal of Separation Science, 43(9-10), 1728-1736.[Link]

  • Su, D., & Song, Y. (2012). Enantioseparation of Carnosine by HPLC with Chiral Ligand-exchange Method. Chinese Journal of Modern Applied Pharmacy, 29(1), 80-87. [Link]

  • Royal Society of Chemistry. (2019). Chiral Carnosine | Imidazole Dipeptides: Chemistry, Analysis, Function and Effects. RSC Books.[Link]

Sources

Method

Application Note: D-Carnosine as a Neuroprotective Agent in Animal Models of Ischemic Stroke

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Area: Preclinical Stroke Models, Neuropharmacology, and Translational Neuroscience Executive Summary & Translational R...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application Area: Preclinical Stroke Models, Neuropharmacology, and Translational Neuroscience

Executive Summary & Translational Rationale

L-carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with well-documented pleiotropic neuroprotective properties, including antioxidant, anti-excitotoxic, and anti-inflammatory activities[1][2]. However, its translational potential in human ischemic stroke is severely bottlenecked by its rapid degradation by serum carnosinases (CN1), necessitating massive, clinically impractical doses to achieve efficacy[3][4].

D-Carnosine , the synthetic D-enantiomer, bypasses this limitation. Because it is not a substrate for carnosinase hydrolysis, D-carnosine exhibits a vastly superior pharmacokinetic profile while maintaining identical—and in some metrics, superior—neuroprotective efficacy against focal cerebral ischemia[3][5]. This application note details the mechanistic rationale, quantitative pharmacological data, and a self-validating experimental protocol for evaluating D-Carnosine in rodent Middle Cerebral Artery Occlusion (MCAO) models.

Mechanistic Pathways of D-Carnosine in Ischemic Stroke

The neuroprotective efficacy of D-Carnosine is multimodal, targeting the ischemic cascade at multiple temporal checkpoints[5][6]:

  • Anti-Excitotoxicity: D-Carnosine dampens NMDA receptor hyperactivation during the acute ischemic phase, significantly reducing intracellular calcium influx and subsequent neuronal apoptosis[1][5].

  • Oxidative Stress Quenching: It acts as a direct scavenger of reactive oxygen species (ROS) and upregulates endogenous antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT)[7].

  • Blood-Brain Barrier (BBB) Preservation: D-Carnosine suppresses the activation of Matrix Metalloproteinases (MMPs), specifically MMP-9, thereby preventing BBB breakdown and reducing post-ischemic cerebral edema[6][8].

Mechanism DC D-Carnosine (Carnosinase-Resistant) NMDA NMDA Receptor Hyperactivation DC->NMDA Inhibits ROS Reactive Oxygen Species (ROS) DC->ROS Scavenges MMP MMP-9 Activation DC->MMP Suppresses Excit Prevents Excitotoxicity NMDA->Excit Oxid Restores Antioxidant Capacity (SOD/CAT) ROS->Oxid BBB Preserves BBB Integrity MMP->BBB Outcome Reduced Infarct Volume & Neurological Recovery Excit->Outcome Oxid->Outcome BBB->Outcome

Fig 1. Multimodal neuroprotective signaling pathways of D-Carnosine in ischemic stroke.

Quantitative Data: D-Carnosine vs. L-Carnosine

To justify the shift from L- to D-Carnosine in preclinical pipelines, researchers must understand their comparative pharmacokinetics and in vitro efficacy. The table below summarizes key data points derived from comparative murine studies[4][5].

Pharmacological ParameterL-CarnosineD-Carnosine
Carnosinase (CN1) Susceptibility High (Rapidly degraded)Resistant
Serum Conc. (5 min post 1000 mg/kg IV) 4011 μg/mL (17.7 mmol/L)5818 μg/mL (25.7 mmol/L)
Excitotoxicity Reduction (100 µM dose) ~18.5% cell death reduction~26.4% cell death reduction
Therapeutic Time Window Up to 6 hours (tMCAO)Up to 6 hours (tMCAO)
Optimal Delivery Route (Translational) Intravenous (IV)Intravenous (IV)

Standardized Protocol: D-Carnosine Evaluation in tMCAO Models

The following protocol outlines a self-validating workflow for testing D-Carnosine in a transient Middle Cerebral Artery Occlusion (tMCAO) murine model.

Protocol Prep 1. Preparation & Baseline MCAO 2. tMCAO Surgery (60 min occlusion) Prep->MCAO LDF 3. LDF Validation (>80% CBF drop) MCAO->LDF Dose 4. D-Carnosine IV (Reperfusion + 2h) LDF->Dose Test 5. Behavioral Testing (Days 1-14) Dose->Test Hist 6. TTC/Nissl Quantification Test->Hist

Fig 2. Self-validating experimental workflow for D-Carnosine evaluation in tMCAO models.

Step 1: Subject Preparation & Anesthesia
  • Induce anesthesia in adult male mice (e.g., C57BL/6) using 3–4% Isoflurane in a 70% N₂O / 30% O₂ mixture, and maintain at 1.5–2% via a facemask.

  • Maintain core body temperature strictly at 37.0 ± 0.5°C using a feedback-controlled heating pad.

  • Causality Check: Isoflurane is utilized because it allows for rapid induction and recovery. Injectable anesthetics like ketamine are NMDA receptor antagonists and will artificially inflate neuroprotective outcomes, confounding the specific anti-excitotoxic effects of D-Carnosine[1][5].

Step 2: Laser Doppler Flowmetry (LDF) Setup (The Self-Validating Checkpoint)
  • Affix an LDF probe to the skull over the core territory of the middle cerebral artery (2 mm posterior and 5 mm lateral to bregma).

  • Record baseline regional cerebral blood flow (rCBF).

  • Causality Check: MCAO surgery has inherent variability. LDF serves as a strict quality control mechanism. An animal must be excluded from the study if rCBF does not drop by >80% during occlusion, or if it fails to recover to >70% of baseline within 10 minutes of reperfusion. This prevents surgical failures from being falsely recorded as drug efficacy.

Step 3: Transient MCAO (tMCAO) Induction
  • Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Insert a silicone-coated 6-0 nylon monofilament into the ECA stump and advance it into the ICA until mild resistance is felt (occluding the MCA origin).

  • Leave the filament in place for exactly 60 minutes , then carefully withdraw it to initiate reperfusion.

  • Causality Check: A 60-minute occlusion accurately models the ischemic penumbra observed in human stroke patients who are candidates for acute reperfusion therapies (e.g., thrombectomy), providing the ideal pathophysiological window to test D-Carnosine[4][6].

Step 4: D-Carnosine Administration
  • Prepare D-Carnosine in sterile 0.9% saline.

  • Administer D-Carnosine (1000 mg/kg) intravenously (IV) via the tail vein.

  • Timing: Administer either immediately at the onset of reperfusion or at a delayed time point (e.g., 2 hours post-reperfusion).

  • Causality Check: IV administration is strictly chosen over intraperitoneal (IP) delivery because it mimics the acute clinical setting. In human stroke protocols, rapid systemic bioavailability is critical for salvaging the penumbra before irreversible necrotic core expansion occurs[2][5].

Step 5: Neurobehavioral Assessment
  • Conduct the Adhesive Tape Removal Test and Accelerated Rotarod Test at days 1, 3, 7, and 14 post-stroke.

  • Ensure the investigator conducting the tests is fully blinded to the treatment groups (Vehicle vs. D-Carnosine).

  • Causality Check: These specific tests evaluate sensorimotor integration and motor coordination, which are directly impaired by the striatal and cortical damage characteristic of the MCAO model. D-Carnosine has been shown to significantly improve tape removal times by up to 44.9% by day 14[2].

Step 6: Infarct Volume Quantification
  • Acute (24h): Euthanize a subset of animals and stain 2mm brain slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC).

  • Chronic (Day 14): Euthanize the remaining animals, perfuse with 4% paraformaldehyde, and perform Nissl staining on microtome sections.

  • Causality Check: TTC relies on active mitochondrial dehydrogenase, providing an immediate, reliable assessment of acute tissue viability. Nissl staining at day 14 is required to prove that D-Carnosine provides sustained structural neuroprotection and does not merely delay inevitable cell death[2].

References

  • Title: Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice Source: International Journal of Molecular Sciences (MDPI) / PubMed Central URL: [Link]

  • Title: Safety and Efficacy Evaluation of Carnosine, an Endogenous Neuroprotective Agent for Ischemic Stroke Source: Stroke (American Heart Association Journals) URL: [Link]

  • Title: The Neuroprotective Effects of Carnosine in Early Stage of Focal Ischemia Rodent Model Source: Journal of Korean Neurosurgical Society / PubMed Central URL: [Link]

  • Title: Preclinical evidence and therapeutic perspectives on carnosine for the treatment of neurodegenerative disorders Source: AIMS Neuroscience (AIMS Press) URL: [Link]

Sources

Application

Protocol for D-Carnosine treatment in neuroblastoma cell lines

Application Note: Protocol for D-Carnosine Treatment in Neuroblastoma Cell Lines (SH-SY5Y) Executive Summary & Mechanistic Grounding D-Carnosine (the D-enantiomer of β-alanyl-L-histidine) is a synthetic dipeptide increas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for D-Carnosine Treatment in Neuroblastoma Cell Lines (SH-SY5Y)

Executive Summary & Mechanistic Grounding

D-Carnosine (the D-enantiomer of β-alanyl-L-histidine) is a synthetic dipeptide increasingly utilized in neurobiology and oncology modeling. While L-carnosine is rapidly hydrolyzed by serum and tissue carnosinases (CNDP1 and CNDP2), D-carnosine is highly resistant to enzymatic degradation, ensuring prolonged stability and bioavailability in in vitro and in vivo models[1][2].

When applied to human neuroblastoma SH-SY5Y cell lines—a premier model for neuronal function, neurotoxicity, and tumor biology—D-carnosine operates via a multimodal mechanism:

  • Anti-Fibrillogenesis & Neuroprotection: D-carnosine binds to the aggregation-prone regions of proteins (such as Hen Egg White Lysozyme [HEWL] and Amyloid-β), preventing the toxic α-to-β structural transition[3]. Furthermore, it modulates the cooperativity of insulin-degrading enzyme (IDE) to facilitate the clearance of Aβ oligomers[4].

  • Oxidative Stress Attenuation: It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from excitotoxicity (e.g., NMDA-induced damage) and heavy metal toxicity[2][5].

  • Metabolic Reprogramming (Anti-Tumor Potential): At high millimolar concentrations, carnosine acts as an anti-tumor agent by suppressing glycolysis and altering mitochondrial respiration. This effectively starves undifferentiated neuroblastoma cells that heavily rely on the Warburg effect for ATP production[6][7].

Mechanism DC D-Carnosine Fibrils Amyloid Fibrils (Aβ, HEWL) DC->Fibrils Inhibits ROS ROS / RNS Oxidative Stress DC->ROS Scavenges Glycolysis Tumor Glycolysis (Warburg Effect) DC->Glycolysis Suppresses Carnosinase Carnosinase (CNDP1/2) Carnosinase->DC Resistant Neuroprotection Neuroprotection (SH-SY5Y Survival) Fibrils->Neuroprotection Attenuates ROS->Neuroprotection Attenuates AntiTumor Anti-Tumor Effect (Apoptosis) Glycolysis->AntiTumor Energy Depletion

Multimodal mechanism of D-Carnosine in SH-SY5Y cells: Fibril inhibition, ROS scavenging & metabolic shift.

Self-Validating Experimental Design

To ensure rigorous scientific integrity, this protocol employs a dual orthogonal assay system . Relying solely on metabolic assays (like MTT) can produce false positives if a compound merely pauses cellular metabolism without causing cell death[3]. Therefore, we pair the MTT reduction assay (measuring mitochondrial dehydrogenase activity) with the LDH release assay (measuring plasma membrane rupture and necrosis)[3][5].

Phase I: Reagent Preparation
  • D-Carnosine Stock Solution:

    • Step: Dissolve D-carnosine powder in sterile DPBS to create a 500 mM stock.

    • Causality Check: Carnosine is a known pH buffer. However, highly concentrated unadjusted stocks can cause immediate osmotic or pH shock. Strictly adjust the stock pH to 7.4 using 1M NaOH/HCl before sterile filtering (0.22 µm)[1].

  • Toxic Insult Model (HEWL Fibrils):

    • Step: Dissolve Hen Egg White Lysozyme (HEWL) in 50 mM glycine buffer (pH 2.2) to a final concentration of 2 mM. Incubate at 55°C for 5–10 days to induce fibrillogenesis[3].

    • Causality Check: HEWL is utilized as a highly reproducible, cost-effective surrogate for Aβ fibril formation, allowing precise quantification of amyloidogenic cytotoxicity in SH-SY5Y cells[3].

Phase II: SH-SY5Y Cell Culture & Treatment Workflow
  • Cell Seeding: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells at a density of 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence[3].

  • Treatment Application:

    • Arm A (Neuroprotection): Replace media with fresh DMEM/F12 containing HEWL fibrils (or 1 µM Aβ1-42) and co-treat with D-carnosine at escalating doses (10 mM, 30 mM, 50 mM)[3][4].

    • Arm B (Anti-Tumor/Metabolic Shift): Replace media with fresh DMEM/F12 containing D-carnosine alone at 2 mM, 5 mM, and 10 mM to evaluate baseline tumor glycolysis inhibition[6].

  • Incubation: Incubate all plates for 24 to 48 hours depending on the desired endpoint.

Phase III: Orthogonal Validation Assays
  • LDH Release Assay (Necrosis):

    • Step: Before adding MTT, carefully aspirate 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of LDH reaction mixture, incubate for 30 mins in the dark, and read absorbance at 490 nm[3][5].

  • MTT Viability Assay (Mitochondrial Metabolism):

    • Step: Add 10 µL of MTT reagent (5 mg/mL in PBS) to the remaining media in the original plate. Incubate for 4 hours at 37°C. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm[3].

    • Causality Check: Viable cells reduce MTT to blue formazan. Because amyloid fibrils directly impair mitochondrial metabolic activities, a decrease in MTT reduction is a primary indicator of fibril-mediated cytotoxicity[3].

Workflow cluster_treat 3. Treatment Arms cluster_assay 5. Orthogonal Validation Step1 1. SH-SY5Y Seeding (1x10^4 cells/well) Step2 2. Pre-incubation (24h, 37°C, 5% CO2) Step1->Step2 ArmA Neuroprotection Arm (10-50mM D-Carnosine + Fibrils) Step2->ArmA ArmB Anti-Tumor Arm (10-20mM D-Carnosine Alone) Step2->ArmB Step4 4. Incubation (24-48h) ArmA->Step4 ArmB->Step4 MTT MTT Assay (Mitochondrial Metabolism) Step4->MTT LDH LDH Release Assay (Membrane Integrity) Step4->LDH

Self-validating experimental workflow for D-Carnosine treatment in SH-SY5Y neuroblastoma cell lines.

Quantitative Data Summary

The following table summarizes the expected dose-dependent cellular responses of SH-SY5Y and related neuronal models when treated with D-Carnosine across different experimental paradigms.

Table 1: Dose-Dependent Effects of D-Carnosine in Neuronal & Neuroblastoma Models

D-Carnosine DosePrimary Target / InsultObserved Cellular EffectValidation AssayReference
10 – 200 µM NMDA Excitotoxicity & ROSAttenuates ROS accumulation; reduces neuronal cell death by ~20–26%.LDH / DCFDA[5]
2 – 5 mM Tumor BioenergeticsStimulates mitochondrial respiratory chain complex activity.Seahorse XF[6]
10 – 20 mM Tumor Glycolysis (Warburg)Inhibits energy production; significantly reduces tumor cell viability.MTT[6][7]
30 – 50 mM HEWL Amyloid FibrilsPrevents α-to-β structural transition; restores cell viability to 94–97%.MTT / Far-UV CD[3]

References

  • [3] Carnosine's Effect on Amyloid Fibril Formation and Induced Cytotoxicity of Lysozyme. PLOS One (2013). URL:

  • [5] Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice. MDPI (2020). URL:

  • [1] Preclinical evidence and therapeutic perspectives on carnosine for the treatment of neurodegenerative disorders. PMC / NIH (2025). URL:

  • [2] Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper. MDPI (2022). URL:

  • [4] Neuroprotective Effect of Carnosine Is Mediated by Insulin-Degrading Enzyme. ACS (2022). URL:

  • [6] ANTITUMOR POTENTIAL AND EFFECT ON MITOCHONDRIAL RESPIRATION OF L-CARNOSINE AND ITS FORMULATIONS APPLIED TO CONTINUOUS CELL LINE. Carnomed (2021). URL:

  • [7] On the Relationship between Energy Metabolism, Proteostasis, Aging and Parkinson's Disease: Possible Causative Role of Methylglyoxal and Alleviative Potential of Carnosine. Aging and Disease (2015). URL:

Sources

Method

The Pharmacokinetic Bottleneck: L-Carnosine vs. D-Carnosine

Title: Optimizing D-Carnosine Delivery for In Vivo Research: Pharmacokinetics, Formulation, and Protocols L-carnosine (β-alanyl-L-histidine) is a highly documented endogenous dipeptide known for its robust antioxidant, a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing D-Carnosine Delivery for In Vivo Research: Pharmacokinetics, Formulation, and Protocols

L-carnosine (β-alanyl-L-histidine) is a highly documented endogenous dipeptide known for its robust antioxidant, anti-glycating, and neuroprotective properties. However, translating its efficacy into in vivo and clinical models presents a significant pharmacokinetic hurdle: L-carnosine is rapidly hydrolyzed in human serum by the highly active dipeptidases CNDP1 and CNDP2 (carnosinases)[1].

To bypass this degradation, researchers have turned to D-carnosine (β-alanyl-D-histidine), the unnatural enantiomer. D-carnosine maintains the exact reactive carbonyl species (RCS)-scavenging and neuroprotective capabilities of its L-isomer but is entirely resistant to carnosinase hydrolysis, allowing it to remain stable in human plasma and cross the blood-brain barrier[1].

The Delivery Challenge: While D-carnosine solves the serum stability issue, it introduces a new bottleneck. It exhibits exceptionally poor intestinal absorption because it lacks affinity for hPepT1, the primary intestinal transporter responsible for the uptake of small peptides[2]. Consequently, administering free D-carnosine orally yields sub-therapeutic systemic concentrations. To harness its in vivo potential, researchers must engineer advanced delivery systems—such as lipophilic prodrugs or nanophytosomes—to force passive transcellular diffusion or facilitate endocytosis[3][4].

Pathway L_Car L-Carnosine Serum Human Serum (Carnosinase CNDP1/2) L_Car->Serum D_Car D-Carnosine D_Car->Serum Degraded Rapid Hydrolysis (Loss of Efficacy) Serum->Degraded L-Carnosine Stable Stable in Plasma (Carnosinase Resistant) Serum->Stable D-Carnosine Barrier Intestinal Barrier (Poor hPepT1 Transport) Stable->Barrier Oral Admin Delivery Delivery Systems (Prodrugs / Nanocarriers) Barrier->Delivery Requires Formulation Target In Vivo Target Tissue (Brain / Muscle) Delivery->Target Enhanced Bioavailability

Caption: Logical pathway of D-Carnosine stability and the necessity for advanced delivery systems.

Quantitative Profiling of D-Carnosine Delivery Strategies

To select the appropriate delivery vehicle for an in vivo study, researchers must weigh the administration route against the required bioavailability. The table below summarizes the quantitative pharmacokinetic differences between free carnosine isomers and engineered delivery formats based on recent preclinical data.

Formulation / CompoundSerum Carnosinase ResistancehPepT1 Transporter AffinityOral BioavailabilityKey In Vivo Efficacy Metric
L-Carnosine (Free) Low (Rapid Hydrolysis)HighPoor (Due to serum degradation)47.4% Infarct Reduction (1000 mg/kg IV)[1]
D-Carnosine (Free) High (Complete Resistance)LowPoor (Due to lack of transport)57.2% Infarct Reduction (1000 mg/kg IV)[1]
Octyl-D-Carnosine HighN/A (Passive Diffusion)High (2.6-fold increase vs D-Car)[3]Restores renal function at 30 mg/kg/day[3]
D-Car Nanophytosomes HighN/A (Endocytosis / Fusion)High (Vesicular protection)Superior NO synthesis & radical scavenging[4]

Formulation Workflows & Protocols

Protocol A: Formulation of D-Carnosine Nanophytosomes (Systemic/Oral Delivery)

Causality & Rationale: Nanophytosomes are biocompatible complexes of hydrophilic drugs and phospholipids. Unlike traditional liposomes where the drug floats freely in the aqueous core, phytosomes utilize antisolvent precipitation to force the hydrophilic D-carnosine to form electrostatic and hydrogen bonds directly with the polar heads of lecithin[4]. This structural integration prevents premature drug leakage in the bloodstream and significantly enhances cellular uptake.

Materials: D-Carnosine powder, Soy Lecithin, Deionized Water (dH2O), Dimethyl Sulfoxide (DMSO), Chloroform.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve D-carnosine in 5 mL of dH2O to achieve the desired molar concentration.

  • Antisolvent Addition: Slowly add 25 mL of DMSO to the aqueous solution under continuous magnetic stirring (400 rpm). Causality: DMSO acts as a bridging antisolvent that makes the highly polar aqueous phase miscible with the organic phase, preventing immediate precipitation of the peptide[4].

  • Organic Phase Preparation: In a separate beaker, dissolve the desired stoichiometric amount of soy lecithin in 25 mL of chloroform until a clear, yellowish solution is achieved.

  • Self-Assembly: Dropwise, add the D-carnosine/DMSO/dH2O mixture into the lecithin/chloroform solution.

  • Sonication: Subject the combined mixture to probe sonication (100 W, 5 minutes on ice) to reduce the vesicular size to the nanometer scale (<150 nm).

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator. Evaporate the chloroform and DMSO under reduced pressure at 40°C until a thin lipid-peptide film forms. Rehydrate with 10 mL of PBS (pH 7.4).

  • Self-Validating QA/QC Check: Centrifuge an aliquot of the final suspension in an ultrafiltration tube (10 kDa MWCO) at 14,000 x g for 15 minutes. Analyze the filtrate via HPLC to determine free D-carnosine. Validation Rule: Encapsulation Efficiency (EE%) must be ≥ 65%. If EE% is lower, the lecithin-to-peptide molar ratio must be increased.

Workflow Aq Aqueous Phase D-Carnosine in dH2O Mix Antisolvent Addition (DMSO slowly added) Aq->Mix Org Organic Phase Lecithin in Chloroform Sonic Self-Assembly (Mixing & Sonication) Org->Sonic Mix->Sonic Evap Solvent Evaporation (Rotary Evaporator) Sonic->Evap Final D-Carnosine Nanophytosomes (Ready for In Vivo Use) Evap->Final

Caption: Formulation workflow for D-Carnosine nanophytosomes using antisolvent precipitation.

Protocol B: Preparation and Validation of Octyl-D-Carnosine (Prodrug)

Causality & Rationale: For researchers focusing on chronic oral administration (e.g., in metabolic or obesity models), daily IV injections or complex nanoparticle formulations are impractical. Esterification of the carboxyl terminus of D-carnosine with an octyl chain (Octyl-D-Carnosine) increases the molecule's lipophilicity (logP), allowing it to passively diffuse across the intestinal epithelium[3]. Once absorbed, human carboxylesterase 1 (hCES1) in the liver rapidly hydrolyzes the ester, releasing active D-carnosine into the blood[3].

Step-by-Step Methodology:

  • Esterification: React D-carnosine with 1-octanol in the presence of a mild acid catalyst (e.g., thionyl chloride) at 0°C, gradually warming to room temperature over 12 hours.

  • Purification: Purify the resulting crude octyl ester via flash chromatography (silica gel, dichloromethane/methanol gradient) to isolate Octyl-D-Carnosine.

  • Self-Validating QA/QC Check (In Vitro Hydrolysis Assay): Before in vivo use, the prodrug must prove it can revert to the active drug. Incubate 100 µM of Octyl-D-Carnosine in 1 mL of rat or human serum at 37°C. Extract aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile and analyze via LC-MS/MS. Validation Rule: You must observe >80% conversion to free D-carnosine within 60 minutes. If conversion is delayed, the ester bond is sterically hindered and will fail in vivo.

In Vivo Pharmacokinetic Profiling Protocol

To verify the success of your delivery method, a rigorous in vivo PK study must be conducted.

  • Animal Dosing: Administer the D-carnosine formulation (e.g., 30 mg/kg Octyl-D-Carnosine or 100 mg/kg Nanophytosomes) via oral gavage to male C57BL/6 mice or Wistar rats.

  • Blood Collection: Collect 100 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-administration into heparinized tubes.

  • Plasma Extraction: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled L-carnosine-d4) to 50 µL of plasma. Vortex for 30 seconds. Causality: Acetonitrile crashes out plasma proteins that would otherwise clog the LC column and cause ion suppression in the mass spectrometer.

  • LC-MS/MS Quantification: Centrifuge the mixture at 15,000 x g for 10 minutes. Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: D-carnosine is highly polar; standard C18 reverse-phase columns will fail to retain it, eluting it in the void volume. HILIC ensures proper retention and peak resolution.

References

  • [2] A carnosine analog mitigates metabolic disorders of obesity by reducing carbonyl stress | Source: jci.org | 2

  • [1] Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice | Source: mdpi.com | 1

  • [3] Design, synthesis, ADME properties, and pharmacological activities of β-alanyl-D-histidine (D-carnosine) prodrugs with improved bioavailability | Source: nih.gov | 3

  • [4] Dual l-Carnosine/Aloe vera Nanophytosomes with Synergistically Enhanced Protective Effects against Methylglyoxal-Induced Angiogenesis Impairment | Source: acs.org | 4

Sources

Application

Application Notes and Protocols: D-Carnosine in Alzheimer's Disease Research Models

Introduction: The Rationale for D-Carnosine in Alzheimer's Disease Research Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for D-Carnosine in Alzheimer's Disease Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] A complex interplay of factors, including oxidative stress, metal ion dyshomeostasis, and advanced glycation end-product (AGE) formation, are implicated in the pathogenesis of AD.[2][3][4]

D-Carnosine, a naturally occurring dipeptide composed of β-alanine and L-histidine, has emerged as a promising therapeutic candidate due to its multifaceted neuroprotective properties.[2][5] Its potential utility in AD research stems from its ability to:

  • Inhibit Aβ Aggregation: D-Carnosine has been shown to interfere with the fibrillization of Aβ peptides, a key event in plaque formation.[6][7]

  • Chelate Metal Ions: It can chelate metal ions like copper and zinc, which are known to promote Aβ aggregation and contribute to oxidative stress.[8][9][10]

  • Combat Oxidative Stress: D-Carnosine is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[5][11]

  • Prevent Glycation: It can inhibit the formation of AGEs, which are cross-linked proteins or lipids that become non-functional and contribute to the pathology of aging and neurodegenerative diseases.[4][12]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize D-Carnosine in both in vitro and in vivo models of Alzheimer's disease.

Proposed Mechanism of Action of D-Carnosine in Alzheimer's Disease

The neuroprotective effects of D-Carnosine in the context of Alzheimer's disease are believed to be multimodal. The following diagram illustrates the key pathways through which D-Carnosine is hypothesized to exert its therapeutic effects.

G cluster_AD_Pathology Alzheimer's Disease Pathogenesis cluster_Carnosine D-Carnosine Intervention Abeta Amyloid-Beta (Aβ) Monomers Oligomers Toxic Aβ Oligomers Abeta->Oligomers Aggregation Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils OxStress Oxidative Stress (ROS) Oligomers->OxStress Neuron Neuronal Damage & Cognitive Decline Fibrils->Neuron Tau Tau Protein pTau Hyperphosphorylated Tau (NFTs) Tau->pTau Hyperphosphorylation pTau->Neuron OxStress->Neuron Glycation Glycation (AGEs) Glycation->Neuron Metals Metal Ion Dyshomeostasis (Cu2+, Zn2+) Metals->Abeta Promotes Aggregation Metals->OxStress Carnosine D-Carnosine Carnosine->Abeta Inhibits Aggregation Carnosine->OxStress Scavenges ROS Carnosine->Glycation Inhibits AGEs Carnosine->Metals Chelates Metals

Caption: D-Carnosine's multifaceted mechanism in AD.

Part 1: In Vitro Applications and Protocols

In vitro models are essential for initial screening and mechanistic studies of potential therapeutic agents like D-Carnosine.

In Vitro Experimental Workflow

The following workflow provides a structured approach for evaluating the efficacy of D-Carnosine in cell-based and cell-free assays relevant to Alzheimer's disease pathology.

G cluster_workflow In Vitro Evaluation of D-Carnosine start Start tht_assay Thioflavin T (ThT) Assay (Aβ Aggregation) start->tht_assay cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture data_analysis Data Analysis & Interpretation tht_assay->data_analysis treatment Treat with D-Carnosine & Aβ Oligomers cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot (p-Tau/Total Tau) treatment->western_blot ros_assay ROS Production Assay (e.g., DCFH-DA) treatment->ros_assay viability_assay->data_analysis western_blot->data_analysis ros_assay->data_analysis end Conclusion data_analysis->end

Caption: Workflow for in vitro D-Carnosine testing.

Protocol: Thioflavin T (ThT) Assay for Aβ42 Aggregation Inhibition

This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), a dye that specifically binds to β-sheet-rich structures.[13][14]

Materials:

  • Synthetic human Aβ1-42 peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • D-Carnosine

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader

Procedure:

  • Aβ42 Preparation:

    • Dissolve lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.

    • Store the resulting peptide film at -80°C.

    • On the day of the experiment, dissolve the Aβ1-42 film in DMSO to a stock concentration of 5 mM.

  • Working Solutions:

    • Prepare a 20 µM ThT working solution in PBS.

    • Prepare a stock solution of D-Carnosine in PBS. Serially dilute to obtain a range of working concentrations (e.g., 0.1 mM, 1 mM, 10 mM).[6]

  • Assay Setup (in a 96-well plate):

    • Aβ42 Control: 10 µL of 100 µM Aβ42 + 80 µL PBS + 10 µL of 200 µM ThT.

    • D-Carnosine Treatment: 10 µL of 100 µM Aβ42 + 70 µL of D-Carnosine working solution + 10 µL PBS + 10 µL of 200 µM ThT.

    • Negative Control (No Aβ42): 90 µL PBS + 10 µL of 200 µM ThT.

    • Inhibitor Control (D-Carnosine only): 80 µL of the highest concentration of D-Carnosine + 10 µL PBS + 10 µL of 200 µM ThT.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with gentle shaking.

    • Measure fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[15]

  • Data Analysis:

    • Subtract the background fluorescence (Negative Control) from all readings.

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Compare the curves of D-Carnosine-treated samples to the Aβ42 control to determine the inhibitory effect.

ParameterRecommended ValueSource
Final Aβ42 Concentration10 µM[15]
Final ThT Concentration20-50 µM[14][15]
D-Carnosine Concentrations0.1 mM - 10 mM[6]
Incubation Temperature37°C[14]
Protocol: Neuroprotection in SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases, including Alzheimer's.[16][17] Differentiation of these cells into a more neuron-like phenotype can enhance their physiological relevance.[16][18]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF) (optional)

  • Aβ1-42 oligomers (prepared separately)

  • D-Carnosine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell culture plates and reagents

Procedure:

  • Cell Culture and Differentiation (Optional but Recommended):

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS.[19]

    • To differentiate, seed cells and after 24 hours, reduce FBS to 1% and add 10 µM Retinoic Acid.[20]

    • Continue differentiation for 4-7 days, replenishing the medium with RA every 2-3 days. For a more mature phenotype, BDNF (50 ng/mL) can be added from day 4 onwards.[20]

  • Treatment:

    • Pre-treat the differentiated (or undifferentiated) SH-SY5Y cells with various concentrations of D-Carnosine for 2-4 hours.

    • Add pre-formed Aβ1-42 oligomers to the culture medium at a final concentration known to induce toxicity (e.g., 5-20 µM).

    • Co-incubate for 24-48 hours.

  • Cell Viability (MTT) Assay:

    • After incubation, remove the medium and add fresh medium containing MTT (0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at ~570 nm.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

    • Compare the viability of cells treated with Aβ42 alone to those pre-treated with D-Carnosine.

Protocol: Western Blot for Tau Phosphorylation

This protocol allows for the assessment of D-Carnosine's effect on tau hyperphosphorylation, a key pathological hallmark of AD.

Materials:

  • Cell lysates from the neuroprotection assay (Section 1.3)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (5% BSA in TBST is recommended for phosphoproteins)[21]

  • Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1) and anti-total-tau

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells and determine the protein concentration of each sample using a BCA assay.[21]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]

    • Incubate with primary antibodies (phospho-tau and total tau) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-tau signal to the total tau signal for each sample.[21]

Part 2: In Vivo Applications and Protocols

Animal models are crucial for evaluating the therapeutic potential of D-Carnosine in a complex biological system, assessing its effects on cognitive function and brain pathology.

In Vivo Experimental Design

A well-structured in vivo study is essential for obtaining robust and interpretable data. The following diagram outlines a typical experimental design for testing D-Carnosine in a transgenic mouse model of AD.

G cluster_invivo In Vivo Study Design for D-Carnosine start Select AD Mouse Model (e.g., 3xTg-AD, APP/PS1) grouping Randomly Assign to Groups: 1. Wild-Type + Vehicle 2. AD Model + Vehicle 3. AD Model + D-Carnosine start->grouping treatment Chronic D-Carnosine Administration (e.g., drinking water, i.p.) grouping->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia histology Histopathology (Aβ plaques, p-Tau) euthanasia->histology biochem Biochemical Analysis (ELISA, Western Blot) euthanasia->biochem analysis Data Analysis & Statistical Evaluation histology->analysis biochem->analysis end Conclusion analysis->end

Caption: A typical in vivo D-Carnosine study workflow.

Animal Models

Several transgenic mouse models that recapitulate key aspects of AD pathology are available.[22][23] The choice of model depends on the specific research question.

Mouse ModelKey FeaturesRelevant Citations
3xTg-AD Develops both Aβ plaques and tau pathology.[3][24][25]
APP/PS1 Exhibits early and aggressive Aβ plaque deposition.[26]
Tg2576 Overexpresses human APP with the Swedish mutation, leading to plaque formation.[23]
APP23 Shows Aβ deposition and neuronal loss.[23]
SAMP8 A non-transgenic model of accelerated senescence with some AD-like features.[27]
Protocol: D-Carnosine Administration and Behavioral Testing

Administration:

  • Route: Oral administration via drinking water is a common and non-invasive method.[28] Intraperitoneal (i.p.) injections are also an option for more precise dosing.[28]

  • Dosage: A dose of 10 mM in drinking water has been used in 3xTg-AD mice.[28] For i.p. injections, doses around 200 mg/kg have been reported in other models.[28] A dose of 2.0 µg/Kg/day administered intrathecally has also been shown to be effective in aged rats.[29]

  • Duration: Chronic treatment for several months is typically required to observe significant effects on pathology and cognition.

Protocol: Morris Water Maze (MWM) The MWM is a widely used test to assess spatial learning and memory, functions that are typically impaired in AD models.[30][31]

Materials:

  • Circular pool (90-120 cm diameter)

  • Escape platform (10-15 cm diameter)

  • Opaque, non-toxic substance to make the water cloudy (e.g., non-toxic white paint)

  • Video tracking system

Procedure:

  • Habituation: Allow mice to acclimate to the testing room and handling for a few days prior to the experiment.

  • Acquisition Phase (4-5 days):

    • Fill the pool with water (25 ± 1°C) and make it opaque.

    • Place the escape platform in a fixed location, submerged ~1 cm below the water surface.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four randomized start locations.

    • Allow the mouse to swim for a maximum of 60-90 seconds to find the platform.[32] If it fails, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-20 seconds.[31]

    • Conduct 4 trials per day for each mouse.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.[31]

  • Data Analysis:

    • Acquisition Phase: Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over days indicates learning.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings. A preference for the target quadrant indicates spatial memory.

Protocol: Histopathological Analysis of Brain Tissue

Materials:

  • Mouse brains (fixed and sectioned)

  • Primary antibodies (e.g., anti-Aβ, anti-phospho-tau)

  • Appropriate secondary antibodies and detection reagents (e.g., DAB, immunofluorescence)

  • Microscope and imaging software

Procedure:

  • Tissue Preparation:

    • Perfuse the mice and fix the brains in 4% paraformaldehyde.

    • Cryoprotect the brains in sucrose solutions.

    • Section the brains using a cryostat or vibratome.

  • Immunohistochemistry/Immunofluorescence:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites.

    • Incubate sections with primary antibodies against Aβ (e.g., 6E10, 4G8) or phospho-tau (e.g., AT8).

    • Incubate with the appropriate secondary antibodies.

    • Develop with a chromogen like DAB or mount with a fluorescent mounting medium.

  • Image Acquisition and Analysis:

    • Capture images of relevant brain regions (e.g., hippocampus, cortex).

    • Quantify the plaque load (percentage area occupied by Aβ) or the number of phospho-tau positive neurons using image analysis software.

Conclusion

D-Carnosine presents a compelling, multi-target therapeutic strategy for Alzheimer's disease. Its ability to interfere with several key pathological cascades—amyloid aggregation, metal-induced toxicity, oxidative stress, and glycation—makes it a valuable tool for researchers. The protocols outlined in this guide provide a robust framework for investigating the efficacy of D-Carnosine in established in vitro and in vivo models of AD. Rigorous application of these methodologies will contribute to a deeper understanding of D-Carnosine's neuroprotective mechanisms and its potential translation into a clinical setting.

References

  • Vertex AI Search. Relationship: Alzheimer's Disease and Carnosine - Caring Sunshine.
  • JoVE. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. (2025).
  • BenchChem. Application Note & Protocol: Thioflavin T Assay for Evaluating the Efficacy of PPI-1019 in Inhibiting Amyloid-Beta Aggregation.
  • Bio-protocol. Thioflavin T Binding Assay. (2016).
  • Carnosine Protects Macrophages against the Toxicity of Aβ1-42 Oligomers by Decreasing Oxidative Stress. PMC.
  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. PMC.
  • Barnhart, C. D., Yang, D., & Lein, P. J. (2015). Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. PLOS ONE, 10(4), e0124521.
  • JoVE. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. (2015).
  • ResearchGate. Standard protocol for conducting the Morris Water Maze test. (a)....
  • STAR Protocols. Adaptable toolbox to characterize Alzheimer's disease pathology in mouse models. (2022).
  • AIMS Press. Preclinical evidence and therapeutic perspectives on carnosine for the treatment of neurodegenerative disorders. (2025).
  • Karnopedia. Carnosine and Alzheimer's Disease.
  • BenchChem. Application Notes and Protocols for Detecting Tau Phosphorylation Following TAU-IN-1 Treatment via Western Blot.
  • Alzheimer's Association. An Optimized Approach for Neuron-Like Differentiation of SH-SY5Y Neuroblastoma Cells Using Retinoic Acid and a Laminin-Rich Extracellular Matrix.
  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io.
  • PLOS. Anti-Aggregating Effect of the Naturally Occurring Dipeptide Carnosine on Aβ1-42 Fibril Formation. (2013).
  • PubMed. Anti-aggregating effect of the naturally occurring dipeptide carnosine on aβ1-42 fibril formation. (2013).
  • MDPI. Murine Non-Transgenic Models of Alzheimer's Disease Pathology: Focus on Risk Factors. (2025).
  • Springer Protocols. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts.
  • PLOS ONE. Anti-Aggregating Effect of the Naturally Occurring Dipeptide Carnosine on Aβ1-42 Fibril Formation.
  • Chalmers University of Technology. Differentiated SH-SY5Y cells as a model to study amyloid-β pathology in Alzheimer's disease.
  • Corona, C., Frazzini, V., Silvestri, E., Lattanzio, R., La Sorda, R., Piantelli, M., ... & Canzoniero, L. M. T. (2011). Effects of Dietary Supplementation of Carnosine on Mitochondrial Dysfunction, Amyloid Pathology, and Cognitive Deficits in 3xTg-AD Mice. PLOS ONE, 6(3), e17971.
  • MDPI. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases. (2022).
  • Carnosine supplementation improves cognitive outcomes in younger participants of the NEAT trial. PMC. (2025).
  • PubMed. Could carnosine or related structures suppress Alzheimer's disease?. (2007).
  • Taylor & Francis Online. Carnosine, diabetes and Alzheimer's disease. (2014).
  • Scilit. Effects of Dietary Supplementation of Carnosine on Mitochondrial Dysfunction, Amyloid Pathology, and Cognitive Deficits in 3xTg-AD Mice.
  • Frontiers. Carnosine protects human microglia against Aβ oligomers through a multimodal mechanism of action: inhibition of oxidative stress, rescue of cellular energy status, and enhancement of phagocytosis.
  • Expert Opinion on Drug Discovery. ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (2017).
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  • bioRxiv. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2025).
  • Encyclopedia. Mechanism of Action of Carnosine. (2022).
  • ResearchGate. What's the best protocol to get at phosphoTau levels in mouse brain?. (2012).
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  • ResearchGate. Differentiation protocols. Proliferative SH-SY5Y cells are seeded and....
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Method

Spectroscopic Analysis of D-Carnosine and Its Derivatives: A Comprehensive Protocol Guide

Rationale and Mechanistic Grounding L-Carnosine (β-alanyl-L-histidine) is a highly effective endogenous antioxidant, metal chelator, and sequestering agent for reactive carbonyl species (RCS). However, its therapeutic ap...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Grounding

L-Carnosine (β-alanyl-L-histidine) is a highly effective endogenous antioxidant, metal chelator, and sequestering agent for reactive carbonyl species (RCS). However, its therapeutic application is severely bottlenecked by rapid enzymatic hydrolysis via serum carnosinase (CN1). To circumvent this, pharmaceutical development has pivoted toward D-Carnosine (the non-hydrolyzable D-enantiomer) and its lipophilic derivatives (e.g., D-carnosine octylester) 1.

D-carnosine maintains the robust anti-glycation and neuroprotective properties of its L-counterpart while exhibiting total resistance to enzymatic degradation 2. Furthermore, conjugating D-carnosine with cyclodextrins or esterifying its carboxylate group enhances site-specific tissue transport and bioavailability [[3]]().

Spectroscopic analysis is the analytical cornerstone for validating these structural modifications. It ensures that the functional moieties—specifically the imidazole ring and the terminal primary amine—remain sterically and electronically available for metal coordination and RCS sequestering.

Structural Validation Workflows

Workflow A D-Carnosine Starting Material (Carnosinase Resistant) B Chemical Derivatization (e.g., Esterification / Conjugation) A->B C Purification (HPLC / Dialysis) B->C D NMR Spectroscopy (1H, 13C, 2D-COSY) C->D E FTIR / Raman Spectroscopy (Functional Group Mapping) C->E F UV-Vis / EPR (Metal Binding Assays) C->F G Validated D-Carnosine Derivative (Ready for in vivo testing) D->G E->G F->G

Workflow for the synthesis and spectroscopic validation of D-Carnosine derivatives.

Quantitative Spectroscopic Data

To establish a self-validating baseline, analytical scientists must reference the exact chemical shifts and vibrational frequencies of the unmodified dipeptide.

Table 1: Characteristic NMR Chemical Shifts of D-Carnosine

Conditions: D₂O solvent, pD ~7.0, 298 K. The C2 and C4 imidazole protons are highly sensitive to the tautomeric state (Nτ-H vs. Nπ-H) and metal binding 4.

Structural MoietyPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Imidazole Ring C2~8.08 (singlet)~136.0
Imidazole Ring C4~7.08 (singlet)~119.8
β-Alanine CH₂ (α to C=O)~2.50 - 2.65 (multiplet)~33.5
β-Alanine CH₂ (β to C=O)~3.10 - 3.20 (multiplet)~37.2
Histidine Backbone α-CH~4.46 (triplet)~53.8
Amide Linkage C=O-~171.0
Table 2: Diagnostic FTIR Wavenumbers for D-Carnosine Derivatives

Conditions: KBr pellet or ATR-FTIR. Shifts in the amide and carboxylate regions confirm successful derivatization 5.

Functional GroupWavenumber (cm⁻¹)Diagnostic Shift upon Derivatization / Binding
Amide I (C=O stretch) 1638 - 1644Shifts to ~1607 cm⁻¹ upon strong H-bonding or metal coordination.
Imidazole Ring 1433 - 1498Intensity alters upon metal chelation at N1/N3.
Carboxylate (COO⁻) ~1570 - 1590Disappears upon esterification; replaced by ester C=O at ~1730 cm⁻¹.
Primary Amine (N-H) ~1594Shifts/broadens upon N-acetylation or Schiff base formation with RCS.

Mechanistic Pathways of Action

Mechanism N1 D-Carnosine Derivatives N2 Imidazole Ring (N1 / N3 Tautomers) N1->N2 N3 Terminal Amino & Peptide Nitrogen N1->N3 N4 Cu(II) / Zn(II) Chelation (Antioxidant Effect) N2->N4 Coordination N3->N4 Coordination N5 RCS Sequestering (Anti-glycation) N3->N5 Adduct Formation

Mechanistic pathways of D-Carnosine derivatives in metal chelation and RCS sequestering.

Experimental Protocols

Protocol A: NMR-Based Metal Coordination Mapping (Zn²⁺ Titration)

Objective: Map the specific coordination sites of D-carnosine derivatives when binding to divalent metal cations. Causality Check: Why use Zn(II) instead of Cu(II) for NMR? Cu(II) is highly paramagnetic. It drastically broadens NMR signals due to enhanced transverse relaxation ( T2​ ), obscuring fine structural details. Zn(II) is diamagnetic, allowing for sharp resolution of chemical shift perturbations to map the exact coordination sites without signal loss.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mM of the D-carnosine derivative in 99.9% D₂O. Causality: D₂O prevents the massive H₂O solvent peak from obscuring the critical β-alanine aliphatic signals (~2.5–3.2 ppm).

  • pD Adjustment: Adjust the pD to 7.4 using NaOD or DCl. Causality: The glass electrode measures H⁺ activity. In D₂O, the apparent pH meter reading (pH*) must be corrected ( pD=pH∗+0.4 ) to ensure the imidazole ring (pKa ~7.1) is in the correct protonation state for physiological metal binding.

  • Titration: Add ZnCl₂ in incremental molar equivalents (0.2, 0.4, 0.6, 0.8, 1.0) directly into the NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra at 298 K after each addition.

  • Data Processing: Track the downfield shifts of the C2 (~8.08 ppm) and C4 (~7.08 ppm) imidazole protons.

  • Self-Validation Checkpoint: If the NMR signals broaden significantly upon adding the metal salt, the ZnCl₂ reagent is likely contaminated with trace paramagnetic transition metals (e.g., Fe³⁺ or Cu²⁺). Discard and use higher purity reagents.

Protocol B: FTIR Validation of D-Carnosine Esterification

Objective: Confirm the successful synthesis of D-carnosine octylester (a lipophilic derivative for enhanced cellular uptake). Causality Check: Why use KBr pelleting instead of analyzing the compound in an aqueous solution? Water exhibits a massive, broad IR absorption band around 1640 cm⁻¹, which perfectly overlaps with the critical Amide I band of the dipeptide, rendering structural assignment impossible.

Step-by-Step Methodology:

  • Lyophilization: Freeze-dry the purified D-carnosine octylester for 24 hours to remove all trace moisture.

  • Matrix Preparation: Grind 2 mg of the lyophilized derivative with 200 mg of IR-grade anhydrous Potassium Bromide (KBr) in an agate mortar.

  • Pelleting: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent KBr disk.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 64 scans at a resolution of 4 cm⁻¹. Subtract a blank KBr background.

  • Spectral Interpretation:

    • Look for the disappearance of the carboxylate asymmetric stretch (~1570–1590 cm⁻¹).

    • Confirm the appearance of a sharp, strong ester carbonyl (C=O) stretch at ~1730–1740 cm⁻¹.

  • Self-Validation Checkpoint: If the ester peak at ~1730 cm⁻¹ is absent and the ~1580 cm⁻¹ peak remains, the esterification reaction failed or the ester was hydrolyzed during purification. If a broad band appears at 3400 cm⁻¹, the KBr matrix absorbed atmospheric moisture; re-dry the KBr and repeat.

References

  • Transition metal ion binding studies of carnosine and histidine: biologically relevant antioxidants Source: PubMed (nih.gov) URL:6

  • Exploring Secondary Amine Carnosine Derivatives: Design, Synthesis, and Properties Source: mdpi.com URL:2

  • Design, Synthesis, and Evaluation of Carnosine Derivatives as Selective and Efficient Sequestering Agents of Cytotoxic Reactive Carbonyl Species Source: researchgate.net URL:1

  • Noncovalent interaction-driven stereoselectivity of copper(II) complexes with cyclodextrin derivatives of L- and D-carnosine Source: PubMed (nih.gov) URL:3

  • In vivo detection of carnosine and its derivatives using chemical exchange saturation transfer Source: PubMed Central (nih.gov) URL:4

  • An electropolymerized molecularly imprinted polymer for selective carnosine sensing with impedimetric capacity Source: RSC Publishing (rsc.org) URL:5

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Technical Notes & Optimization

Troubleshooting

I. Frequently Asked Questions (FAQs): Pharmacokinetics &amp; Target Engagement

Welcome to the In Vivo Neuropharmacology Technical Support Center . As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks researchers and drug development professionals face...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the In Vivo Neuropharmacology Technical Support Center . As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks researchers and drug development professionals face when optimizing D-Carnosine for neuroprotection studies.

This guide bypasses generic advice, focusing instead on the causality behind experimental choices, self-validating methodologies, and the molecular mechanics required to achieve reproducible in vivo efficacy.

Q1: Why should our pipeline transition from L-Carnosine to D-Carnosine for translational neuroprotection models? A: The primary barrier to using naturally occurring L-carnosine in clinical translation is its rapid degradation. In humans, L-carnosine is swiftly hydrolyzed into β -alanine and L-histidine by serum and tissue carnosinases (CN1 and CN2)[1]. This enzymatic cleavage severely limits its half-life and systemic bioavailability. D-Carnosine, the non-natural enantiomer, is highly resistant to hydrolysis by these carnosinases[2]. Because it evades enzymatic degradation, D-carnosine maintains a superior pharmacokinetic profile, allowing it to cross the blood-brain barrier intact and exert equipotent neuroprotective effects without requiring continuous infusion[1].

PK_Workflow Admin Systemic Administration (1000 mg/kg IV/IP) Serum Serum Exposure (In Vivo) Admin->Serum LCarn L-Carnosine Serum->LCarn DCarn D-Carnosine Serum->DCarn Carnosinase Serum Carnosinase (CN1 / CN2) LCarn->Carnosinase BBB Blood-Brain Barrier Penetration LCarn->BBB Surviving Fraction DCarn->BBB Resistant to Hydrolysis Degradation Rapid Hydrolysis (Loss of Efficacy) Carnosinase->Degradation Susceptible (Human/Rodent) Neuro Neuroprotection (Target Engagement) BBB->Neuro

D-Carnosine vs L-Carnosine Pharmacokinetic Workflow and Carnosinase Resistance.

Q2: How do I determine the optimal starting dose for D-Carnosine in rodent models of ischemic stroke? A: In vivo efficacy is highly dose-dependent. For transient focal ischemic mouse models (such as Middle Cerebral Artery Occlusion, MCAO), a systemic dose of 1000 mg/kg administered intravenously (IV) or intraperitoneally (IP) at the onset of reperfusion is the standard[1]. Lower doses (e.g., 100 mg/kg) often fail to achieve the micromolar concentrations required in the brain parenchyma to combat massive excitotoxicity. At 1000 mg/kg, D-carnosine has been shown to reduce infarct volume by up to 57.2%[3].

Table 1: Quantitative Pharmacokinetic & Efficacy Comparison (Rodent Ischemia Models)

ParameterL-CarnosineD-CarnosineCausality / Implication
Serum Half-Life (Mice) ~78 min~75 minMice naturally lack high CN1 levels; half-lives appear similar in rodents.
Serum Half-Life (Humans) < 5 minHighly StableD-Carnosine is mandatory for human clinical translation due to CN1 resistance.
Optimal In Vivo Dose 1000 mg/kg1000 mg/kgHigh initial gradient required to drive BBB penetration via passive/active transport.
Infarct Volume Reduction ~50.0%~57.2%D-Carnosine exhibits slightly superior efficacy due to absolute enzymatic stability.

Q3: Which molecular pathways should I assay to validate D-Carnosine's target engagement? A: D-Carnosine acts as a multimodal neuroprotectant. You should assay three distinct pathways to validate its mechanism of action:

  • Insulin-Degrading Enzyme (IDE) Modulation: D-Carnosine acts as an allosteric modulator of IDE, enhancing its cooperativity and promoting the proteolytic degradation of neurotoxic Amyloid- β (A β ) oligomers[4].

  • PI3K/AKT/Nrf2 Axis: D-Carnosine activates the PI3K/AKT signaling pathway, which subsequently drives the nuclear translocation of Nrf2, upregulating endogenous antioxidant response elements (AREs) to neutralize Reactive Oxygen Species (ROS)[5].

  • Metal Chelation: It directly chelates Cu 2+ and Zn 2+ , preventing Fenton-type reactions that generate cytotoxic hydroxyl radicals[5].

Signaling DCarn D-Carnosine (Intracellular) IDE Insulin-Degrading Enzyme (IDE) DCarn->IDE Allosteric Activation PI3K PI3K / AKT Pathway DCarn->PI3K Pathway Induction Chelation Metal Chelation (Cu2+, Zn2+) DCarn->Chelation Direct Binding Abeta Aβ Oligomer Degradation IDE->Abeta Proteolysis Nrf2 Nrf2 Nuclear Translocation PI3K->Nrf2 Phosphorylation Cascade ROS ROS / Oxidative Stress Reduction Chelation->ROS Prevents Fenton Reaction Neuro Neuronal Survival & Tissue Preservation Abeta->Neuro Nrf2->ROS Antioxidant Response Elements ROS->Neuro

Molecular Mechanisms of D-Carnosine Neuroprotection: IDE and PI3K/AKT/Nrf2 Pathways.

II. Troubleshooting Guide: In Vivo Administration & Efficacy

Issue: High variability in infarct volume reduction across the experimental cohort following MCAO. Root Cause: Inconsistent administration timing relative to the ischemic cascade, or failure to achieve the required peak serum concentration due to injection artifacts. The therapeutic window for D-carnosine is highly dependent on the onset of reperfusion[1].

Solution: Implement the following self-validating methodology to ensure strict control over dosage delivery and outcome quantification.

Standardized Protocol: In Vivo D-Carnosine Administration & Infarct Quantification (MCAO Model)

Step 1: Preparation of D-Carnosine Solution

  • Action: Dissolve D-Carnosine powder in sterile 0.9% physiological saline to a concentration of 100 mg/mL.

  • Causality: A highly concentrated solution is required to deliver the 1000 mg/kg dose without causing volume overload in the rodent (maximum IP/IV injection volume should not exceed 10 mL/kg).

Step 2: Induction of Transient Focal Ischemia

  • Action: Perform Middle Cerebral Artery Occlusion (MCAO) using a silicone-coated monofilament for exactly 60 minutes. Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.

  • Causality: Temperature fluctuations drastically alter ischemic damage severity, introducing noise that can mask D-Carnosine's neuroprotective efficacy.

Step 3: Systemic Administration & Self-Validation

  • Action: Withdraw the monofilament to initiate reperfusion. Immediately administer 1000 mg/kg D-Carnosine (10 mL/kg of the prepared solution) via the tail vein (IV).

  • Self-Validation Checkpoint: To ensure systemic administration was successful and not compromised by extravasation, extract a 50 µL blood sample from the saphenous vein at 15 minutes post-injection. Analyze via LC-MS/MS; serum D-carnosine levels should approximate 20–25 mmol/L[3]. If levels are significantly lower, exclude the subject from final efficacy analysis to prevent false negatives.

Step 4: Brain Harvesting and TTC Staining

  • Action: At 48 hours post-reperfusion, euthanize the animal and rapidly extract the brain. Section the brain into 2 mm thick coronal slices using a brain matrix. Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes in the dark.

  • Causality: TTC is reduced by mitochondrial succinate dehydrogenase in living cells to a deep red formazan. Ischemic (dead) tissue lacks this enzyme and remains white, providing a stark, quantifiable contrast for neuroprotection assessment[1].

Step 5: Infarct Volume Quantification

  • Action: Image the slices and calculate the infarct volume using ImageJ. Apply the Swanson correction formula: Corrected Infarct Volume = Contralateral Hemisphere Volume - (Ipsilateral Hemisphere Volume - Unstained Infarct Volume).

  • Causality: Ischemic tissue undergoes severe edema (swelling). Failing to correct for edema will artificially inflate the measured infarct volume, leading to an underestimation of D-Carnosine's protective effect.

III. References

  • Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Protective Effects of l- and d-Carnosine on α -Crystallin Amyloid Fibril Formation: Implications for Cataract Disease Source: American Chemical Society (ACS) Biochemistry URL:[Link]

  • Neuroprotective Effect of Carnosine Is Mediated by Insulin-Degrading Enzyme Source: American Chemical Society (ACS) Chemical Neuroscience URL:[Link]

  • The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice (MDPI) Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of D-Carnosine

Welcome to the Technical Support Center for D-Carnosine formulation and pharmacokinetics. This hub is designed for researchers, formulation scientists, and drug development professionals facing challenges with the system...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for D-Carnosine formulation and pharmacokinetics. This hub is designed for researchers, formulation scientists, and drug development professionals facing challenges with the systemic delivery of D-Carnosine (β-alanyl-D-histidine). Below, you will find mechanistic explanations, troubleshooting guides, and self-validating protocols to optimize your experimental workflows.

Core Mechanisms & Bottlenecks (FAQ)

Q: Why does D-Carnosine exhibit poor oral bioavailability despite its resistance to serum carnosinase? A: The bottleneck lies in intestinal absorption, not systemic degradation. While natural L-Carnosine is readily absorbed via the proton-coupled oligopeptide transporter but rapidly degraded by serum carnosinase (CN1), D-Carnosine presents the opposite problem. D-Carnosine is completely resistant to CN1, but its D-histidine enantiomeric structure prevents recognition by the 1[1]. Because it cannot utilize this active transport mechanism, its intestinal uptake is severely limited to inefficient paracellular diffusion.

Q: How does the prodrug approach (e.g., D-Carnosine Octylester) resolve this transport failure? A: By masking the carboxyl terminus with an alkyl ester (such as an octyl ester), the molecule's lipophilicity is drastically increased. This allows the prodrug to bypass hPepT1 entirely and enter enterocytes via passive transcellular diffusion. Once in the systemic circulation, the ester bond is rapidly hydrolyzed by2[2], releasing the bioactive, carnosinase-resistant D-Carnosine. This strategy has been shown to increase oral bioavailability by 2.6-fold relative to unmodified D-Carnosine[3].

Q: Are there viable alternatives to ester prodrugs for improving bioavailability? A: Yes. Two primary alternatives exist:

  • Structural Analogs: 4[4], a reduced alcohol derivative of L-Carnosine, maintains hPepT1 compatibility while resisting carnosinase degradation.

  • Nanocarriers: Utilizing vesicular systems or5[5] encapsulates the hydrophilic D-Carnosine, facilitating site-specific transport and protecting the payload without relying on active peptide transporters.

Pharmacokinetic Data Comparison

Table 1: Pharmacokinetic & Biochemical Comparison of Carnosine Variants

CompoundCarnosinase (CN1) ResistanceIntestinal Transporter AffinityOral BioavailabilityPrimary Absorption Mechanism
L-Carnosine Low (Rapidly degraded)High (hPepT1)Low (Systemic)Active Transport
D-Carnosine High (Completely resistant)LowLow (Intestinal)Paracellular Diffusion
D-Carnosine Octylester High (Post-cleavage)LowHigh (2.6x increase)Passive Transcellular
Carnosinol High (Resistant)High (hPepT1)HighActive Transport

Visualizing the Absorption Pathway

G cluster_lumen Intestinal Lumen cluster_barrier Intestinal Epithelium cluster_blood Systemic Circulation L_Car L-Carnosine (Natural) hPepT1 hPepT1 Transporter (SLC15A1) L_Car->hPepT1 High Affinity D_Car D-Carnosine (Enantiomer) D_Car->hPepT1 Poor Affinity (Stereoselectivity) D_Car_OE D-Carnosine Octylester (Prodrug) Passive Passive Transcellular Diffusion D_Car_OE->Passive High Lipophilicity Degraded Rapidly Degraded by Carnosinase (CN1) hPepT1->Degraded Absorbed PoorAbs Poor Systemic Bioavailability hPepT1->PoorAbs Minimal Uptake hCES1 Hydrolysis by hCES1 (Esterase) Passive->hCES1 Absorbed Bioactive Bioactive D-Carnosine (Carnosinase Resistant) hCES1->Bioactive Cleavage

Figure 1: Absorption and metabolic pathways of L-Carnosine, D-Carnosine, and D-Carnosine Octylester.

Experimental Workflows & Troubleshooting

Protocol A: In Vitro Validation of Prodrug Cleavage (hCES1 Assay)

To ensure your synthesized D-Carnosine prodrug will efficiently convert to the bioactive form in humans, you must validate its hydrolysis kinetics.

  • Step 1: Matrix Preparation. Prepare a reaction matrix using recombinant human carboxylesterase 1 (hCES1) or Human Liver Microsomes (HLMs) suspended in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality: Do not use human serum alone. Human serum lacks sufficient carboxylesterase activity to model hepatic first-pass metabolism accurately, which will lead to false negatives in your prodrug cleavage assays.

  • Step 2: Reaction Initiation. Spike the D-Carnosine Octylester prodrug into the matrix to achieve a final concentration of 10 μM. Vortex gently to ensure homogenous distribution.

  • Step 3: Aliquot Sampling. Extract 50 μL aliquots at predefined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Step 4: Reaction Quenching (Critical). Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: The organic solvent instantly precipitates the esterase enzymes, halting hydrolysis. Simultaneously, the acidic pH stabilizes the free D-Carnosine and prevents non-enzymatic degradation of the ester bond prior to LC-MS/MS injection, ensuring your kinetic data is an exact snapshot of that time point.

  • Step 5: LC-MS/MS Quantification. Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Inject the supernatant into the LC-MS/MS to quantify the disappearance of the prodrug and the equimolar appearance of D-Carnosine.

Troubleshooting Protocol A:

  • Issue: My prodrug shows rapid clearance in rat plasma but fails to cleave in human in vivo models.

  • Solution: This is a classic species-difference error. Rat plasma possesses extremely high esterase activity compared to human plasma[2]. If you optimize a prodrug solely based on rat plasma stability, it may be too stable for human hCES1 to cleave. Always validate against human recombinant hCES1 or HLMs.

Protocol B: Formulation of D-Carnosine Cyclodextrin Conjugates (CDDCar)

For researchers avoiding covalent prodrugs, cyclodextrin conjugation offers a robust alternative to improve bioavailability.

  • Step 1: Activation. Activate β-cyclodextrin using 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) under nitrogen for 2 hours.

    • Causality: CDI creates a highly reactive intermediate that facilitates stable covalent conjugation with the amino group of D-Carnosine without requiring harsh, high-temperature conditions that could degrade the peptide.

  • Step 2: Conjugation. Add an equimolar amount of D-Carnosine to the activated mixture. Stir continuously at room temperature for 24 hours.

  • Step 3: Dialysis. Transfer the mixture to a dialysis bag (1 kDa MWCO) and dialyze against distilled water for 48 hours, changing the water every 12 hours.

    • Causality: This step removes unreacted D-Carnosine, residual CDI, and DMF. It ensures that subsequent pharmacokinetic assays measure only the conjugated, bioavailable delivery system rather than free, poorly absorbed D-Carnosine.

  • Step 4: Lyophilization. Freeze-dry the dialyzed solution to obtain the CDDCar conjugate as a stable white powder, ready for in vivo oral gavage.

References

  • Design, synthesis, ADME properties, and pharmacological activities of β-alanyl-D-histidine (D-carnosine) prodrugs with improved bioavailability - ChemMedChem - 2

  • D-carnosine octylester attenuates atherosclerosis and renal disease in ApoE null mice fed a Western diet through reduction of carbonyl stress and inflammation - PMC - 3

  • Physiology and Pathophysiology of Carnosine - Physiological Reviews - 6

  • A carnosine analog mitigates metabolic disorders of obesity by reducing carbonyl stress - JCI - 4

  • Therapeutic Potential of Carnosine and Its Derivatives in the Treatment of Human Diseases - MOST Wiedzy - 5

  • CHAPTER 4: The Chemistry of Carnosine Derivatives - RSC Books - 1

Sources

Troubleshooting

D-Carnosine in Cell Culture: A Technical Guide to Ensuring Stability and Experimental Success

Welcome to the technical support center for D-Carnosine applications in cell culture. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using D-Carnosi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for D-Carnosine applications in cell culture. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using D-Carnosine in their experiments. As a stereoisomer of the naturally occurring L-Carnosine, D-Carnosine offers a significant advantage due to its resistance to enzymatic degradation. However, ensuring its stability and bioavailability in the complex environment of cell culture media is paramount for reproducible and reliable results. This resource provides in-depth answers to common questions, troubleshooting advice for potential challenges, and validated protocols to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is D-Carnosine preferred over L-Carnosine for many cell culture applications?

A1: The primary advantage of D-Carnosine lies in its stereochemical configuration, which makes it highly resistant to enzymatic hydrolysis by carnosinases.[1] L-Carnosine, the natural form, is rapidly degraded into its constituent amino acids, β-alanine and L-histidine, by carnosinase enzymes (CN1 and CN2) that are often present in serum supplements (like Fetal Bovine Serum, FBS) used in cell culture media.[2][3] This rapid degradation of L-Carnosine can lead to inconsistent and difficult-to-interpret experimental outcomes. D-Carnosine's stability ensures a more consistent concentration over the course of an experiment, providing a clearer understanding of its direct effects on cultured cells.

Q2: What are the primary factors that can affect D-Carnosine stability in my cell culture medium?

A2: While D-Carnosine is resistant to enzymatic breakdown, its stability can be influenced by several physicochemical factors within the cell culture environment:

  • pH: The pH of the culture medium is critical. Most cell culture media are buffered to a physiological pH of 7.2-7.4.[4] Significant deviations from this range, which can occur due to cellular metabolism producing lactic acid, may affect the stability of peptides like D-Carnosine over extended periods.[5][6]

  • Temperature: Standard cell culture incubation is performed at 37°C. Elevated temperatures can accelerate the rate of non-enzymatic hydrolysis of peptides.[7][8]

  • Metal Ions: D-Carnosine is a known chelator of divalent metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[1][9][10][11] While this is one of its mechanisms of action, the presence of high concentrations of these ions in the media or supplements could lead to complex formation, potentially altering the bioavailability and activity of D-Carnosine.

  • Reactive Oxygen Species (ROS): Oxidative stress in cell culture can lead to the generation of ROS. D-Carnosine can be consumed through its antioxidant activity by scavenging these reactive species, which would reduce its effective concentration.[12]

Q3: How often should I supplement my cell culture medium with D-Carnosine?

A3: The supplementation frequency depends on the specific experimental conditions, including the cell type, cell density, and the duration of the experiment. Due to its high stability compared to L-Carnosine, D-Carnosine does not require frequent replenishment. For most applications, adding D-Carnosine at the time of media changes is sufficient. However, for long-term cultures (over several days without a media change) or with highly metabolically active cells, it is advisable to perform a stability study to determine the half-life of D-Carnosine in your specific system. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Problem 1: I am not observing the expected biological effect of D-Carnosine in my cell culture experiments.
  • Potential Cause 1: Sub-optimal Concentration.

    • Explanation: The effective concentration of D-Carnosine can be cell-type specific. The concentrations used in published studies can vary widely, often in the millimolar range.[13][14]

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. It is recommended to start with a range of concentrations based on literature for similar cell types.

  • Potential Cause 2: D-Carnosine Degradation.

    • Explanation: Although stable against carnosinases, non-enzymatic degradation of D-Carnosine can occur over long incubation periods, especially in the presence of factors that promote hydrolysis or oxidation.

    • Solution: To confirm that D-Carnosine is the active agent and not its breakdown products, consider including control groups treated with its constituent amino acids, D-β-alanine and D-histidine, at equivalent concentrations. Additionally, perform a stability check of D-Carnosine in your specific cell culture medium using the HPLC protocol provided below.

  • Potential Cause 3: Interaction with Media Components.

    • Explanation: Components in your specific batch of serum or basal media could be interacting with D-Carnosine, reducing its bioavailability. Fetal bovine serum is a complex mixture, and its composition can vary between lots, potentially influencing experimental outcomes.[15][16]

    • Solution: If you suspect an issue with your media, test a fresh batch of media or serum. For critical experiments, it is good practice to pre-screen new lots of FBS for their impact on your assay. If the problem persists, consider using a serum-free or chemically defined medium to have a more controlled experimental system.

Problem 2: I am observing unexpected or inconsistent results between experiments.
  • Potential Cause 1: Variability in D-Carnosine Stock Solution.

    • Explanation: Improperly stored or prepared stock solutions can lead to variability. D-Carnosine is typically supplied as a powder and dissolved to create a concentrated stock.

    • Solution: Prepare fresh stock solutions of D-Carnosine in a suitable buffer (e.g., sterile PBS or water) and filter-sterilize before use. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid storing aqueous solutions of D-Carnosine for extended periods at 4°C.

  • Potential Cause 2: pH shifts in the culture medium.

    • Explanation: High cell density or rapid proliferation can lead to the production of lactic acid, causing a drop in the pH of the medium. This pH change can affect both cell health and the stability of supplemented compounds.[17]

    • Solution: Monitor the pH of your culture medium regularly, especially in dense or long-term cultures. Use a medium with a robust buffering system (e.g., containing HEPES) if pH fluctuations are a concern. Ensure your incubator's CO₂ levels are correctly calibrated, as this is a key component of the bicarbonate buffering system in most media.[17]

Visualizing D-Carnosine's Stability Advantage

The following diagram illustrates the key difference in the stability of L-Carnosine and D-Carnosine in a typical cell culture environment containing serum.

G cluster_0 Cell Culture Medium (with Serum) L-Carnosine L-Carnosine Degradation_Products β-Alanine + L-Histidine L-Carnosine->Degradation_Products Enzymatic Hydrolysis D-Carnosine D-Carnosine Stable_D_Carnosine Stable D-Carnosine D-Carnosine->Stable_D_Carnosine Resistant to Hydrolysis Carnosinase Carnosinase Carnosinase->L-Carnosine Acts on G cluster_workflow D-Carnosine Stability Workflow A 1. Prepare Medium Spike complete medium with a known concentration of D-Carnosine. B 2. Incubate Place the medium in a cell culture incubator (37°C, 5% CO₂). A->B C 3. Sample Collection Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours). B->C D 4. Sample Preparation Deproteinize samples (e.g., with acetonitrile) and centrifuge. C->D E 5. HPLC Analysis Analyze the supernatant to quantify the remaining D-Carnosine. D->E F 6. Data Analysis Plot concentration vs. time to determine the degradation rate. E->F

Sources

Optimization

Technical Support Center: Optimizing D-Carnosine Delivery Across the Blood-Brain Barrier (BBB)

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the neuroprotective potential of carnosine into viable in vivo models.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the neuroprotective potential of carnosine into viable in vivo models. While L-carnosine is a potent antioxidant and metal chelator, its rapid degradation by serum carnosinase (CNDP1) renders it nearly useless for systemic administration without continuous infusion [3].

D-Carnosine, the synthetic enantiomer, solves the stability problem because it is completely resistant to CNDP1 [1]. However, this introduces a new bottleneck: D-Carnosine is highly hydrophilic and is poorly recognized by the BBB's endogenous peptide transporters (like PEPT2) [2]. To achieve therapeutic brain titers, researchers must engineer sophisticated delivery systems.

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to help you successfully formulate, deliver, and quantify D-Carnosine in your neuropharmacology models.

Module 1: Formulation & Encapsulation Troubleshooting

Q: We are trying to encapsulate D-Carnosine into PLGA nanoparticles, but our Encapsulation Efficiency (EE%) is consistently below 10%. Why is this happening, and how do we fix it?

The Causality: You are likely using a standard single-emulsion (Oil-in-Water, O/W) method. Because D-Carnosine is a highly water-soluble dipeptide, it rapidly partitions out of the organic polymer phase and into the continuous aqueous phase during solvent evaporation.

The Solution: You must use a Double Emulsion (Water-in-Oil-in-Water, W/O/W) technique. By first dissolving the D-Carnosine in a microscopic inner aqueous phase (W1) and trapping it within the organic polymer phase (O), you create a barrier that prevents the drug from escaping into the outer aqueous bath (W2) [4].

Step-by-Step Methodology: W/O/W Double Emulsion for D-Carnosine

Self-Validating Step: Always measure the unencapsulated D-Carnosine in the final supernatant to calculate indirect EE%, then dissolve a known mass of the final nanoparticles in DMSO to calculate direct EE%. The two values should match within a 5% margin of error.

  • Primary Aqueous Phase (W1): Dissolve 10 mg of D-Carnosine in 200 µL of PBS (pH 7.4).

  • Organic Phase (O): Dissolve 50 mg of PLGA (50:50, MW 50k-75k) in 2 mL of Dichloromethane (DCM).

  • Primary Emulsification: Add W1 dropwise into O while sonicating on ice (40W for 60 seconds) to form a milky W1/O emulsion.

  • Secondary Emulsification: Rapidly inject the W1/O emulsion into 10 mL of a 5% (w/v) Polyvinyl Alcohol (PVA) solution (W2). Sonicate immediately (40W for 2 minutes on ice) to form the W1/O/W2 double emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer. Stir at 400 RPM for 4 hours at room temperature in a fume hood to fully evaporate the DCM.

  • Collection: Centrifuge at 15,000 × g for 20 minutes. Discard the supernatant (save an aliquot for indirect EE% calculation) and wash the pellet three times with ultrapure water.

  • Lyophilization: Resuspend in 2 mL of water with 5% sucrose (cryoprotectant) and freeze-dry for 48 hours.

WOW W1 Aqueous Phase 1 (W1) D-Carnosine in PBS Emulsion1 Primary Emulsion (W1/O) Sonication (1 min, 40W) W1->Emulsion1 O Organic Phase (O) PLGA in Dichloromethane O->Emulsion1 Emulsion2 Secondary Emulsion (W1/O/W2) Sonication (2 min, 40W) Emulsion1->Emulsion2 W2 Aqueous Phase 2 (W2) PVA Stabilizer Solution W2->Emulsion2 Evap Solvent Evaporation Stirring (4h, RT) Emulsion2->Evap Wash Centrifugation & Washing (15,000g, 20 min) Evap->Wash

Caption: Double emulsion (W/O/W) workflow for encapsulating hydrophilic D-Carnosine into PLGA nanoparticles.

Quantitative Optimization Data

To maximize your EE%, adjust your parameters according to the causality table below:

ParameterStandard ConditionOptimized ConditionMechanistic Causality / Effect
Primary Sonication 30 seconds60 secondsCreates smaller internal aqueous droplets, reducing the surface area for D-Carnosine leakage.
PLGA Molecular Weight 10k - 20k50k - 75kHigher MW increases the polymer matrix density, severely restricting the burst release of the drug.
W2 PVA Concentration 1% (w/v)5% (w/v)Higher surfactant concentration stabilizes the secondary emulsion, preventing droplet coalescence.
Organic Solvent ChloroformDichloromethaneDCM evaporates much faster, rapidly solidifying the PLGA shell to trap the hydrophilic dipeptide.

Module 2: Prodrugs & Chemical Modifications

Q: We want to avoid nanoparticles entirely. Are there chemical modifications that allow free D-Carnosine to cross the BBB without losing its antioxidant properties?

The Causality: The inability of D-Carnosine to cross the BBB is driven by the polarity of its free carboxyl and amino groups. By masking the carboxyl group, you increase the molecule's lipophilicity, allowing passive diffusion across endothelial tight junctions [2].

The Solution: Synthesize a prodrug, such as D-Carnosine octyl ester . Esterification of the carboxyl group significantly increases the partition coefficient (LogP). Once the prodrug crosses the BBB, endogenous brain esterases cleave the octyl chain, releasing active D-Carnosine into the brain parenchyma [5]. Because the primary amine remains untouched, the molecule retains its ability to quench cytotoxic aldehydes like 4-hydroxynonenal (HNE) [2].

Module 3: In Vitro BBB Permeability Assays

Q: We functionalized our D-Carnosine nanoparticles with Transferrin (Tf) ligands, but our in vitro Transwell assay (hCMEC/D3 cells) shows minimal transcytosis. How do we troubleshoot this?

The Causality: Receptor-mediated transcytosis is a delicate balance. If your nanoparticle has too many Transferrin ligands, it will bind too tightly to the Transferrin Receptor (TfR) on the apical membrane. Instead of undergoing transcytosis and releasing on the basolateral side, the strongly bound nanoparticle gets routed to the lysosome for degradation.

The Solution: Optimize the ligand density. You must tune the surface functionalization so the nanoparticle binds TfR strongly enough to trigger endocytosis, but weakly enough to detach in the slightly acidic environment of the endosome, allowing exocytosis into the brain parenchyma.

Self-Validating System: Before adding your nanoparticles to the apical chamber, you must validate the integrity of your hCMEC/D3 monolayer. Measure the Transendothelial Electrical Resistance (TEER). If TEER is < 150 Ω·cm², your tight junctions have not formed, and any "transcytosis" you measure is actually just paracellular leakage.

G NP Tf-Targeted D-Carnosine NP Receptor TfR Binding (Apical) NP->Receptor Recognition Endosome Endosomal Uptake Receptor->Endosome Endocytosis Transcytosis Transcellular Routing Endosome->Transcytosis Endosomal Escape/Sorting Degradation Lysosomal Degradation (High Ligand Density) Endosome->Degradation Failure to Detach Release Basolateral Exocytosis Transcytosis->Release Delivery to Brain

Caption: Receptor-mediated transcytosis of targeted D-Carnosine nanoparticles across the BBB.

Module 4: In Vivo Analytical Quantification

Q: After dosing mice with D-Carnosine, how do we accurately quantify it in brain homogenates without interference from the naturally occurring L-Carnosine already present in the brain?

The Causality: D-Carnosine and L-Carnosine are enantiomers. They have the exact same molecular weight (226.23 g/mol ) and identical fragmentation patterns in standard mass spectrometry. A standard C18 reverse-phase column cannot separate them.

The Solution: You must use Chiral LC-MS/MS . A chiral stationary phase (e.g., Chiralpak ZWIX) relies on zwitterionic interactions to create diastereomeric complexes with the enantiomers, causing them to elute at different retention times.

Step-by-Step Methodology: Chiral LC-MS/MS Extraction

Self-Validating Step: The inclusion of a stable isotope-labeled internal standard (D4-L-Carnosine) added at the very first step corrects for any matrix effects or sample loss during protein precipitation.

  • Tissue Harvesting: Rapidly dissect the brain, rinse in ice-cold saline to remove intravascular blood (which contains carnosinases), and snap-freeze in liquid nitrogen.

  • Homogenization: Weigh 50 mg of brain tissue. Add 200 µL of ice-cold Methanol containing 1 µg/mL of D4-L-Carnosine (Internal Standard).

  • Protein Precipitation: Vortex aggressively for 2 minutes, then sonicate in an ice bath for 10 minutes to lyse cells and precipitate proteins.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Drying: Transfer the clear supernatant to a fresh autosampler vial and evaporate to complete dryness under a gentle stream of Nitrogen gas.

  • Reconstitution: Resuspend the dried pellet in 50 µL of the mobile phase (80% Acetonitrile / 20% Water with 0.1% Formic Acid).

  • Analysis: Inject 5 µL onto a Chiralpak ZWIX(+) column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for Carnosine (m/z 227.1 → 110.1) and D4-Carnosine (m/z 231.1 → 114.1). D-Carnosine and L-Carnosine will appear as two distinct, baseline-resolved peaks.

References

[1] MDPI. "Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice." Available at:

[2] RSC. "CHAPTER 4: The Chemistry of Carnosine Derivatives." Available at:

[3] NIH / PMC. "Carnosinases, Their Substrates and Diseases." Available at:

[4] ResearchGate. "New derivative of carnosine for nanoparticle assemblies." Available at:

[5] Università di Torino (AperTO). "Carnosine analogues cont: D-carnosine itself proved stable to carnosinase..." Available at:

Troubleshooting

Technical Support Center: Synthesis and Purification of D-Carnosine Derivatives

Welcome to the Technical Support Center for the synthesis and purification of D-Carnosine (β-alanyl-D-histidine) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of D-Carnosine (β-alanyl-D-histidine) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis and purification of these valuable dipeptides. D-Carnosine and its analogues are of significant interest due to their enhanced stability against enzymatic degradation by carnosinase compared to their L-counterparts, making them promising therapeutic agents.[1][2][3][4] However, their synthesis and purification present unique hurdles that require careful consideration and optimization.

This resource provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios, supported by scientific literature and detailed protocols.

Section 1: Core Synthesis Challenges & Troubleshooting

The synthesis of D-Carnosine derivatives, while based on standard peptide chemistry, is fraught with potential pitfalls that can lead to low yields, impure products, and loss of stereochemical integrity. This section addresses the most common issues encountered during the synthetic process.

Q1: My D-Carnosine derivative synthesis is resulting in a significant amount of a diastereomeric impurity. What is the likely cause and how can I prevent it?

A1: The most probable cause of diastereomeric impurity in the synthesis of D-Carnosine derivatives is the racemization of the D-histidine residue during the peptide coupling step.[5][6][7] Histidine is particularly susceptible to racemization due to the imidazole side chain, where the π-nitrogen (Nπ) can act as an internal base, abstracting the α-proton of the activated amino acid.[6][8][9] This leads to the formation of a planar, achiral intermediate, and subsequent reprotonation can yield a mixture of D- and L-histidine enantiomers in your peptide sequence.

Root Cause Analysis:

The mechanism of histidine racemization is well-documented. During carboxyl group activation (e.g., with carbodiimides or uronium salts), the electron-rich Nπ of the imidazole ring can facilitate the removal of the α-proton, leading to epimerization.

racemization cluster_0 D-Histidine Derivative (Activated) cluster_1 Intramolecular Proton Abstraction cluster_2 Reprotonation D_His Activated D-His Enolate Planar Enolate Intermediate D_His->Enolate Nπ of Imidazole abstracts α-H+ D_Product D-Carnosine Derivative Enolate->D_Product Protonation L_Product L-Carnosine Derivative (Impurity) Enolate->L_Product Protonation

Mechanism of D-Histidine Racemization.

Troubleshooting & Prevention:

The most effective strategy to mitigate racemization is the appropriate protection of the D-histidine imidazole side chain, specifically at the π-nitrogen.[8][9]

  • Protecting Group Selection: The choice of the imidazole protecting group is critical. While the Trityl (Trt) group is common, it protects the τ-nitrogen and offers minimal suppression of racemization.[9] For superior protection against racemization, consider the following:

    • tert-Butoxycarbonyl (Boc): Protecting the imidazole with a Boc group is highly effective at reducing racemization.[9]

    • Benzyloxymethyl (Bom): The Bom group on the π-nitrogen is very effective in suppressing racemization.[7][8]

    • Methoxybenzyl (Momb): This group also significantly reduces racemization by protecting the π-imidazole nitrogen.[5][9]

Protecting GroupPosition of ProtectionRacemization Suppression
Trityl (Trt) τ-nitrogenLow
Boc π-nitrogenHigh
Bom π-nitrogenVery High
Momb π-nitrogenHigh
  • Coupling Reagents and Additives: The choice of coupling reagent can also influence the extent of racemization. While highly reactive reagents like HATU or HBTU can speed up the coupling reaction, they can also increase the risk of racemization if not used judiciously.[10] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or its derivatives can help to suppress racemization.[5]

  • Reaction Conditions: Lowering the reaction temperature during the coupling of the D-histidine residue can also help to minimize racemization.

Q2: I am observing a significant amount of a byproduct with the mass of my desired D-Carnosine derivative minus water. What is this, and how can I avoid it?

A2: This byproduct is likely a diketopiperazine (DKP) . DKP formation is a common side reaction in peptide synthesis, particularly during the synthesis of dipeptides.[5] It occurs when the N-terminal amino group of the dipeptide-resin attacks the ester linkage to the resin, leading to cyclization and cleavage from the solid support. This is especially prevalent when proline or other sterically unhindered amino acids are in the C-terminal position. In the case of D-Carnosine derivatives, the dipeptide stage is susceptible to this intramolecular cyclization.

Troubleshooting & Prevention:

  • Resin Choice: Utilizing a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, is highly recommended. The bulky nature of the 2-CTC linker sterically hinders the formation of diketopiperazines.[5]

  • Protecting Group Strategy: If using an Fmoc-based strategy, it is advisable to introduce the second amino acid (β-alanine) as a dipeptide unit with the D-histidine already attached, if commercially available and feasible for your derivative. This bypasses the vulnerable dipeptide-resin intermediate.[5]

  • In Situ Neutralization: In Boc-based synthesis, employing in situ neutralization protocols can suppress DKP formation.[5]

Q3: My peptide coupling reaction to the D-histidine residue is sluggish, resulting in low yield. How can I improve the coupling efficiency?

A3: Incomplete or slow coupling can be a significant challenge, leading to deletion sequences and a lower yield of the final product.[10]

Troubleshooting & Optimization:

  • Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test.[10] A positive Kaiser test indicates the presence of free primary amines, signifying incomplete coupling.

sp_ps_cycle cluster_0 SPPS Cycle Resin Resin-Peptide Deprotection N-terminal Deprotection Resin->Deprotection Washing Washing Deprotection->Washing Coupling Amino Acid Coupling Washing->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Capping->Resin Next Cycle

Sources

Optimization

Technical Support Center: Optimizing HPLC Parameters for D/L-Carnosine Enantiomer Separation

Welcome to the Technical Support Center for the chiral separation of Carnosine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of Carnosine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific application. As Senior Application Scientists, we aim to explain not just the how, but the fundamental why behind each experimental choice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chiral separation of Carnosine.

Q1: What is Carnosine, and why is the separation of its D- and L-enantiomers important?

A: Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in tissues like skeletal muscle[1][2]. While L-Carnosine is the biologically active form that is readily absorbed, its enantiomer, D-Carnosine, is poorly adsorbed at the gastrointestinal level and is more stable in human plasma[1][2]. In the pharmaceutical and nutraceutical industries, ensuring the chiral purity of L-Carnosine is critical for guaranteeing the efficacy and safety of the final product[3][4]. Therefore, a robust analytical method to separate and quantify both D- and L-Carnosine is essential for quality control.

Q2: What are the primary strategies for separating D- and L-Carnosine using HPLC?

A: There are two main approaches for the enantioseparation of Carnosine:

  • Direct Chiral HPLC: This is the preferred method and involves using a Chiral Stationary Phase (CSP) that can directly differentiate between the two enantiomers. This approach is generally faster as it does not require sample modification[1][2].

  • Indirect Chiral HPLC (Pre-column Derivatization): This method involves reacting the Carnosine enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard, non-chiral (achiral) stationary phase, like a C18 column[5][6]. This can be useful for enhancing detection sensitivity or when a suitable CSP is unavailable[7][8].

Q3: Which type of Chiral Stationary Phase (CSP) is most effective for direct Carnosine separation?

A: Macrocyclic glycopeptide-based CSPs have proven to be exceptionally effective for the direct separation of Carnosine enantiomers[2]. Specifically, teicoplanin-based CSPs (commercially available as Chirobiotic T, for example) are highly recommended. These CSPs offer excellent selectivity and allow for the development of methods compatible with Mass Spectrometry (MS) detectors[1][3]. Another option is a Chiral Ligand-Exchange Chromatography (CLEC) stationary phase, which shows very high resolution but often requires mobile phases containing metal ions (e.g., copper(II) sulfate), making them incompatible with MS detection[1][2].

Section 2: Method Development and Optimization Protocol

Developing a robust method requires a systematic approach. This section provides a step-by-step workflow for optimizing the separation of D/L-Carnosine enantiomers using a teicoplanin-based CSP.

Experimental Workflow for Method Development

MethodDevWorkflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Mobile Phase Screening cluster_2 Phase 3: Parameter Optimization Start Select CSP: Teicoplanin-based (e.g., Chirobiotic T) Equilibrate Equilibrate Column (>20 column volumes) Start->Equilibrate Install Column MobilePhase Initial Mobile Phase: Water/Methanol (60:40 v/v) with 0.1% Formic Acid (pH ~3.1) Equilibrate->MobilePhase Inject Inject Standard (D/L-Carnosine Mix) MobilePhase->Inject Evaluate Evaluate Initial Resolution (Rs) Inject->Evaluate OptimizeMP Adjust Organic Modifier % (e.g., 20-50% Methanol) Evaluate->OptimizeMP If Rs < 1.5 OptimizeTemp Screen Temperature (e.g., 15°C, 25°C, 35°C) OptimizeMP->OptimizeTemp Fine-tune OptimizeFlow Adjust Flow Rate (e.g., 0.5 - 1.0 mL/min) OptimizeTemp->OptimizeFlow Fine-tune FinalMethod Final Validated Method (Rs > 1.5) OptimizeFlow->FinalMethod Lock Parameters

Caption: A logical workflow for developing a D/L-Carnosine enantiomer separation method.

Step 1: Chiral Stationary Phase (CSP) Selection and Column Equilibration
  • Action: Select a teicoplanin-based CSP.

  • Rationale: This class of CSP provides multiple chiral recognition mechanisms (hydrogen bonding, ionic interactions, steric hindrance) that are highly effective for polar, amphoteric molecules like Carnosine[2]. It has been validated for this specific application, providing a reliable starting point[3].

  • Protocol:

    • Install a teicoplanin-based column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase for at least 20 column volumes. Chiral stationary phases often require longer equilibration times than standard reversed-phase columns to ensure a stable baseline and reproducible retention times[9].

Step 2: Mobile Phase Optimization

The mobile phase is the most powerful tool for manipulating selectivity in chiral separations[10][11].

  • Action: Start with a simple, MS-compatible mobile phase and adjust systematically.

  • Rationale: The polarity, pH, and additives in the mobile phase directly influence the interactions between the Carnosine enantiomers and the CSP.

  • Protocol & Key Parameters:

    • Organic Modifier: Begin with Methanol. A starting composition of Water/Methanol (60:40, v/v) is a proven effective condition[1][2]. Systematically vary the methanol concentration between 20-50% to find the optimal balance between resolution and analysis time.

    • pH and Additives: Add 0.1% Formic Acid to the aqueous portion of the mobile phase. This will bring the pH to approximately 3.1[1][3]. For an amphoteric molecule like Carnosine, controlling the pH is critical. Operating at a pH well below its isoelectric point ensures a consistent protonation state, leading to sharper peaks and better reproducibility. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are known to improve peak shape[9].

Step 3: Optimizing Physical Parameters (Temperature and Flow Rate)
  • Action: Evaluate the effect of column temperature and mobile phase flow rate on the separation.

  • Rationale: These parameters affect both the thermodynamics and kinetics of the chiral recognition process.

    • Temperature: Temperature has a complex and unpredictable effect on chiral separations[12][13]. Lowering the temperature often increases the strength of the interactions responsible for separation, improving resolution, but can also broaden peaks[14][15]. Conversely, higher temperatures can improve peak efficiency and reduce analysis time[16]. The effect is compound-specific and must be experimentally determined[10][15].

    • Flow Rate: Chiral separations are often mass-transfer limited. Reducing the flow rate increases the time the enantiomers spend interacting with the CSP, which can significantly improve resolution[9][12]. While a standard flow rate of 1.0 mL/min is a good starting point, exploring lower flow rates (e.g., 0.5-0.8 mL/min) is highly recommended for optimizing a difficult separation[1][12].

  • Protocol:

    • Set the flow rate to 1.0 mL/min and screen temperatures at 15°C, 25°C, and 35°C. A temperature of 25°C is a documented starting point[1][2].

    • At the optimal temperature, evaluate flow rates between 0.5 mL/min and 1.0 mL/min.

    • Select the combination of temperature and flow rate that provides the best resolution (ideally Rs > 1.5) with acceptable peak shape and analysis time.

Summary of Recommended Starting Conditions
ParameterRecommended Starting ConditionRationale & Reference
Chiral Column Teicoplanin-based (e.g., Chirobiotic T, 250x4.6 mm, 5µm)Proven high selectivity for Carnosine; MS-compatible.[1][3]
Mobile Phase Water/Methanol (60:40 v/v) with 0.1% Formic AcidProvides optimal polarity and pH for consistent analyte ionization.[1][2][3]
Flow Rate 1.0 mL/minStandard starting point; optimization by decreasing flow is common.[1][12]
Column Temp. 25 °CDocumented effective temperature; must be screened for optimization.[1][10][13]
Detection UV at 210 nmCarnosine has a UV absorbance at this wavelength.[17]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis.

Troubleshooting Workflow for Poor Enantiomeric Resolution

Troubleshooting cluster_0 Step 1: Mobile Phase Check cluster_1 Step 2: Physical Parameters cluster_2 Step 3: Column Health Start Problem: Poor Resolution (Rs < 1.5) CheckMP Is Mobile Phase Correctly Prepared? (Composition, pH, Freshness) Start->CheckMP VaryModifier Systematically vary Organic Modifier % CheckMP->VaryModifier If Yes LowerFlow Decrease Flow Rate (e.g., to 0.7 mL/min) VaryModifier->LowerFlow If No/Slight Improvement VaryTemp Vary Column Temperature (Screen 15-40°C) LowerFlow->VaryTemp CheckColumn Is Column Contaminated or Aged? VaryTemp->CheckColumn If Still Poor FlushColumn Flush with Strong Solvent or Replace Column CheckColumn->FlushColumn If Yes End Resolution Improved CheckColumn->End If No, Re-evaluate CSP choice FlushColumn->End

Sources

Troubleshooting

Technical Support Center: D-Carnosine Formulation &amp; Buffer Troubleshooting

Welcome to the Application Scientist Support Portal. As researchers transition from L-carnosine to its enantiomer, D-carnosine (β-alanyl-D-histidine), to bypass enzymatic degradation by serum carnosinase[1], unexpected s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers transition from L-carnosine to its enantiomer, D-carnosine (β-alanyl-D-histidine), to bypass enzymatic degradation by serum carnosinase[1], unexpected solubility issues often arise. While D-carnosine is highly hydrophilic, its zwitterionic nature and metal-chelating properties require precise buffer optimization.

This guide provides mechanistic explanations and self-validating protocols to ensure the thermodynamic stability and solubility of D-carnosine in your experimental workflows.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does my D-Carnosine precipitate in standard PBS (pH 7.4) when preparing high-concentration stock solutions, even though it is highly water-soluble? A1: The causality lies in the ionic competition and the dipeptide's specific pKa values. D-carnosine possesses three ionizable groups: a carboxylic group (pKa 2.76), the imidazole ring nitrogen (pKa 6.72), and the β-alanine amino group (pKa 9.32)[2]. In pure water, carnosine is exceptionally soluble (approximately 1 g per 3.1 mL at 25°C)[2]. However, in Phosphate-Buffered Saline (PBS), the solubility drops significantly to approximately 10 mg/mL[3]. When you add high concentrations of D-carnosine to PBS, the dipeptide competes with phosphate ions for hydration. Furthermore, the addition of the peptide slightly lowers the buffer's pH toward the imidazole's pKa (6.72), shifting the equilibrium. If researchers rapidly adjust the pH back to 7.4 using concentrated NaOH, localized alkaline pockets form, causing transient deprotonation of the amino group and subsequent "salting out" of the peptide.

Q2: How do trace metal ions in cell culture media or experimental buffers influence D-Carnosine solubility? A2: D-carnosine is a potent chelator of divalent transition metals, particularly copper (Cu²⁺) and zinc (Zn²⁺)[4]. In biological buffers containing these trace metals, D-carnosine forms both monomeric and dimeric complexes[4]. At physiological pH, the nitrogen atom (Nτ) of the imidazole ring actively participates in metal chelation, stabilizing tautomer II of the ring[2]. The formation of dimeric metal-carnosine complexes significantly reduces the thermodynamic solubility of the compound, leading to micro-precipitates. If your experiment does not require metal interaction, adding a trace amount of EDTA can sequester these metals and restore D-carnosine's solubility.

Q3: Is there a physicochemical difference in solubility between L-Carnosine and D-Carnosine in biological assays? A3: In purely achiral buffers (like standard PBS or HEPES), L-carnosine and D-carnosine exhibit identical thermodynamic solubility profiles. However, in biological matrices (e.g., serum-containing media or in vivo plasma), their apparent solubility and stability diverge drastically. L-carnosine is rapidly hydrolyzed by human serum carnosinase (hCN1) into β-alanine and L-histidine[5]. D-carnosine is entirely resistant to this enzymatic cleavage[5]. Consequently, D-carnosine maintains its intact dipeptide structure, meaning it remains at a high local concentration for longer periods, making it more susceptible to late-stage precipitation or metal complexation over prolonged incubations.

Part 2: Physicochemical Parameters & Solubility Data

To design a robust formulation, you must account for the thermodynamic properties of the molecule. The table below summarizes the critical parameters governing D-carnosine solubility.

ParameterValueCausality / Impact on Buffer Design
Molecular Weight 226.23 g/mol Small molecular size generally favors high aqueous solubility, provided ionic strength is controlled.
pKa 1 (Carboxyl) 2.76Fully deprotonated (ionized) at physiological pH, contributing to the zwitterionic state[2].
pKa 2 (Imidazole) 6.72Acts as the primary proton-sequestering buffer near physiological pH[2]. Buffer pH must be strictly maintained above this to prevent charge fluctuations.
pKa 3 (Amino) 9.32Fully protonated at pH 7.4. Rapid addition of strong bases can deprotonate this group, causing precipitation[2].
Max Solubility (Pure H₂O) ~322 mg/mLHighly soluble in deionized water due to unhindered zwitterionic hydration[2].
Max Solubility (PBS, pH 7.2) ~10 mg/mLPhosphate competition and ionic strength reduce the maximum stable concentration. Stock solutions should not exceed this limit for long-term storage[3].

Part 3: Self-Validating Experimental Protocol

Objective: Preparation and validation of a stable, high-concentration (10 mg/mL) D-Carnosine stock solution in physiological buffer. Rationale: This protocol utilizes a step-wise dissolution and self-validating analytical check to ensure the peptide remains fully dissolved without forming micro-aggregates.

Step 1: Buffer Preparation and De-metallization

  • Action: Prepare a 10 mM HEPES buffer (pH 7.4) instead of PBS. Add 0.1 mM EDTA.

  • Causality: HEPES reduces the ionic competition seen with high-phosphate buffers. EDTA chelates trace Cu²⁺ and Zn²⁺, preventing the formation of insoluble dimeric D-carnosine-metal complexes[4].

Step 2: Gradual Dipeptide Dissolution

  • Action: Weigh the required D-carnosine powder. Slowly sift the powder into the buffer while stirring continuously at 200 RPM at room temperature (22°C). Do not dump the powder at once.

  • Causality: Gradual addition prevents the localized saturation and "clumping" that occurs when the highly hydrophilic powder forms a gel-like outer layer, which traps dry powder inside.

Step 3: Gentle pH Titration

  • Action: Monitor the pH. It will likely drop towards 6.8. Adjust back to 7.4 using dilute 0.1 M NaOH dropwise. Never use 1 M or 5 M NaOH.

  • Causality: Dilute base prevents localized alkaline micro-environments that would prematurely deprotonate the β-alanine amino group (pKa 9.32)[2], which causes irreversible micro-precipitation.

Step 4: Self-Validation via LC-MS/MS (Quality Control)

  • Action: Filter the solution through a 0.22 µm PES membrane. Take a 10 µL aliquot, dilute 1:1000, and analyze via LC-MS/MS monitoring the fragmentation transition m/z 227 → 110[6]. Compare the Area Under the Curve (AUC) before and after filtration.

  • Causality: If the pre-filtration and post-filtration AUCs are identical (± 2%), the D-carnosine is in true solution. A drop in post-filtration AUC indicates that micro-precipitates or dimeric complexes formed and were caught by the filter, invalidating the stock concentration.

Part 4: Workflow Visualization

The following decision tree illustrates the mechanistic troubleshooting path for resolving D-Carnosine solubility failures in the laboratory.

DCarnosineSolubility Start D-Carnosine Precipitation Detected CheckBuffer Analyze Buffer Components Start->CheckBuffer IsMetal Trace Metals Present? (Cu2+, Zn2+) CheckBuffer->IsMetal MetalYes Dimeric Complexation (Low Solubility) IsMetal->MetalYes Yes MetalNo Analyze pH & Ionic Strength IsMetal->MetalNo No AddEDTA Add EDTA or use Metal-Free Buffer MetalYes->AddEDTA CheckPH Is pH fluctuating near 6.72? MetalNo->CheckPH AddEDTA->CheckPH AdjustPH Titrate slowly to pH 7.4 Avoid local alkalinity CheckPH->AdjustPH Yes Success Stable D-Carnosine Solution CheckPH->Success No (Stable) AdjustPH->Success

Troubleshooting workflow for D-Carnosine solubility in experimental buffers.

References

  • Boldyrev, A. A., Aldini, G., & Derave, W. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews.[Link]

  • Vistoli, G., et al. (2012). The carbonyl scavenger carnosine ameliorates dyslipidaemia and renal function in Zucker obese rats. Journal of Cellular and Molecular Medicine (PMC).[Link]

  • Bhattarai, N., et al. (2019). Carnosine Supplementation Enhances Post Ischemic Hind Limb Revascularization. Frontiers in Physiology.[Link]

  • Kosi, M. (2016). Investigating functional aspects and inhibition of the human carnosinase CN1 enzyme by computational methods. RWTH Aachen University Publications.[Link]

  • Lanza, V., et al. (2026). Carnosine analogues cont. Università di Torino Open Access.[Link]

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Optimization

Technical Support Center: Minimizing Off-Target Effects of D-Carnosine in Cell Culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of peptide-based therapeutics in in vitro models.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of peptide-based therapeutics in in vitro models.

When transitioning from L-carnosine to its non-natural enantiomer, D-carnosine, researchers aim to bypass the rapid degradation caused by serum carnosinases (CN1 and CN2) present in fetal bovine serum (FBS)[1]. While D-carnosine brilliantly preserves the reactive carbonyl species (RCS) scavenging and antioxidant properties of the L-enantiomer[2], its extreme stability introduces a new variable. Because it does not degrade, prolonged exposure to high concentrations drives concentration-dependent off-target effects[3][4].

This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to isolate D-carnosine's true therapeutic signal from its off-target noise.

Part 1: The Mechanistic Paradox of D-Carnosine

To troubleshoot D-carnosine, you must first understand its dual nature. D-carnosine exerts its primary therapeutic effects by acting as a cytosolic buffer, a chelator of heavy metals, and a scavenger of reactive oxygen/nitrogen species (ROS/RNS)[5]. However, the exact chemical properties that make it effective—such as its highly reactive imidazole ring and amine group—can indiscriminately interact with essential cellular machinery when the dipeptide accumulates in culture[6].

G cluster_targets Primary Therapeutic Targets cluster_offtargets Concentration-Dependent Off-Target Effects DC D-Carnosine (Stable Enantiomer) RCS RCS Scavenging (Anti-glycation) DC->RCS Amadori Reaction ROS ROS Quenching (Antioxidant) DC->ROS Free Radical Scavenging Glyco Glycolytic Quenching (Depletes GAP/DHAP) DC->Glyco Aldehyde Reactivity Metal Trace Metal Chelation (Zn2+, Cu2+) DC->Metal Imidazole Ring Binding Trans POT Transporter Competition (PEPT1/2) DC->Trans High Affinity Binding

D-Carnosine signaling: Primary therapeutic targets vs. concentration-dependent off-target pathways.

Part 2: Troubleshooting Guide & Self-Validating Protocols
Issue 1: Unintended Cytotoxicity or Proliferation Arrest in Highly Glycolytic Cells

The Causality: Tumor cells and highly proliferative primary cells rely heavily on aerobic glycolysis (the Warburg effect) for ATP generation[4][6]. D-carnosine reacts strongly with aldehyde and keto groups via the Amadori reaction. At high concentrations (e.g., 20 mM), D-carnosine chemically quenches early glycolytic intermediates like glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP), effectively starving the cells of energy[4][6]. The Solution: Implement a self-validating metabolic bypass to prove the toxicity is an off-target glycolytic artifact.

Protocol 1: The Pyruvate Rescue Assay This protocol validates whether D-carnosine is causing true biological toxicity or merely inducing an artificial energy deficit.

  • Seed Cells: Plate your cell line (e.g., HeLa or primary fibroblasts) in standard media (e.g., DMEM + 10% FBS) at 104 cells/cm².

  • Prepare D-Carnosine Stock: Dissolve D-carnosine in sterile PBS to a 500 mM stock. Critical Step: Adjust the pH to 7.4 using 1M NaOH or HCl. Unneutralized stocks cause immediate osmotic/pH shock, a common false-positive for toxicity.

  • Establish Treatment Groups:

    • Group A: Vehicle Control (PBS).

    • Group B: D-Carnosine (20 mM)[4].

    • Group C: D-Carnosine (20 mM) + Sodium Pyruvate (2 mM).

    • Group D: Sodium Pyruvate (2 mM) alone.

  • Incubation & Readout: Incubate for 48-72 hours. Assess cell viability via an ATP-luminescence or MTT assay.

  • Validation Logic: If Group B shows severe cytotoxicity but Group C is fully rescued to Group A levels, the off-target effect is definitively glycolytic quenching. Pyruvate bypasses glycolysis, feeding directly into the TCA cycle to restore ATP generation[4].

Workflow Start Observe Cytotoxicity with D-Carnosine Hypothesis Hypothesis: Glycolytic Intermediate Quenching Start->Hypothesis Test Supplement Media with 1-5 mM Pyruvate Hypothesis->Test Result1 Cell Viability Rescued Test->Result1 Bypass Glycolysis Result2 Toxicity Persists Test->Result2 Alternative Mechanism Conclusion1 Off-Target Confirmed: Glycolytic Inhibition Result1->Conclusion1 Conclusion2 Investigate Metal Chelation or Osmotic Stress Result2->Conclusion2

Diagnostic workflow to identify and rescue D-Carnosine-induced glycolytic off-target toxicity.

Issue 2: Loss of Metalloenzyme Function (e.g., SOD1, MMPs)

The Causality: The imidazole ring of histidine in D-carnosine is a potent chelator of divalent cations, particularly Copper ( Cu2+ ) and Zinc ( Zn2+ )[6][7]. In prolonged culture, stable D-carnosine can strip these trace metals from the media, leading to the functional collapse of metal-dependent enzymes. The Solution: Pre-saturate the peptide's metal-binding sites.

Protocol 2: Trace Metal Pre-Loading

  • Prepare Solutions: Create a 10 mM working solution of D-carnosine in basal media.

  • Pre-complexing: Add equimolar or sub-equimolar concentrations of ZnCl2​ or CuCl2​ (e.g., 10 µM) to the D-carnosine solution.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the imidazole ring to form stable coordination complexes with the metals[7].

  • Application: Apply the pre-complexed media to your cells. This prevents D-carnosine from acting as an environmental metal sink, isolating its intracellular antioxidant effects from extracellular chelation artifacts.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my culture media turn yellow immediately after adding D-carnosine? A: D-carnosine is a zwitterion and a highly effective physiological buffer[6]. Adding high millimolar concentrations of unbuffered D-carnosine powder directly to culture media will drastically alter the pH, causing phenol red to shift yellow (acidic). Always prepare a highly concentrated stock in PBS, titrate the pH to exactly 7.4, and sterile-filter before adding it to your cultures.

Q: Can I just use L-carnosine instead to avoid these long-term off-target accumulation effects? A: You can, but it requires a different experimental design. L-carnosine is rapidly hydrolyzed by carnosinases (CN1/CN2) present in human serum and FBS[1]. In in vitro studies, L-carnosine concentration can drop significantly within hours[2]. If you use L-carnosine, you must either use serum-free media, replenish the dipeptide every 12 hours, or co-administer a specific carnosinase inhibitor (like bestatin). D-carnosine is preferred because it remains stable for >24 hours[2], but you must optimize the dose (typically 100 µM to 1 mM) to avoid the glycolytic quenching seen at 20 mM[4].

Q: Is D-carnosine competing with other nutrients for cellular uptake? A: Yes. Both L- and D-carnosine are transported across cellular membranes via the proton-coupled oligopeptide transporter (POT) family, specifically PEPT1/PEPT2 and PHT1/PHT2[6][7]. Because D-carnosine does not degrade, it maintains a high extracellular concentration gradient, which can competitively inhibit the uptake of other essential di/tri-peptides. If you observe starvation phenotypes, monitor your intracellular amino acid pools or supplement the media with free (monomeric) essential amino acids, which utilize different transport channels.

Part 4: Quantitative Data Comparison

To aid in your experimental design, the following table summarizes the pharmacokinetic and dynamic differences between the two enantiomers, highlighting why D-carnosine requires stricter off-target monitoring.

ParameterL-CarnosineD-CarnosineExperimental Impact in Cell Culture
Susceptibility to Carnosinase (CN1/CN2) High[1]Highly Resistant[3]D-enantiomer maintains stable effective concentrations in FBS-supplemented media.
Plasma/Serum Stability (In Vitro) Rapidly degradedUnchanged (only 6% loss at 24h)[2]D-enantiomer provides prolonged target engagement without the need for frequent re-dosing.
RCS Scavenging Capacity (HNE/Acrolein) HighHigh (Identical to L-form)[2]Both neutralize cytotoxic aldehydes effectively at equimolar ratios.
POT Transporter Affinity (PEPT1/2) SubstrateSubstrate[6]High concentrations of D-carnosine can competitively starve cells of other vital peptides.
Glycolytic Quenching Risk Low (due to rapid hydrolysis)High (due to accumulation)[4]D-enantiomer requires metabolic monitoring (e.g., pyruvate rescue) in Warburg-phenotype cells.
Part 5: References
  • Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice. MDPI. Available at:[Link]

  • Carnosine protects human microglia against Aβ oligomers through a multimodal mechanism of action... Frontiers. Available at:[Link]

  • Physiology and Pathophysiology of Carnosine. Physiological Reviews. Available at:[Link]

  • Compositions containing d-carnosine. Google Patents (WO2005120543A1). Available at:

  • Carnosinases, Their Substrates and Diseases. NIH PMC. Available at:[Link]

  • Inhibition of the growth of transformed and neoplastic cells by the dipeptide carnosine. Medicina Biomolecular. Available at:[Link]

  • Carnosinases, Their Substrates and Diseases. MDPI. Available at:[Link]

Sources

Troubleshooting

Enhancing the stability of D-Carnosine formulations for research

Welcome to the D-Carnosine Formulation & Stability Support Center . As a Senior Application Scientist, I frequently encounter experimental inconsistencies where researchers treat D-Carnosine (β-alanyl-D-histidine) identi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the D-Carnosine Formulation & Stability Support Center . As a Senior Application Scientist, I frequently encounter experimental inconsistencies where researchers treat D-Carnosine (β-alanyl-D-histidine) identically to standard L-amino acid derivatives. While D-Carnosine is a synthetic enantiomer designed to resist enzymatic degradation, its in vitro chemical stability in aqueous formulations requires precise environmental control.

This guide is engineered to provide drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind D-Carnosine stability.

SECTION 1: Core Principles of D-Carnosine Stability (FAQs)

Q: Why does D-Carnosine exhibit superior in vivo stability compared to L-Carnosine, and how does this impact experimental design? A: The endogenous dipeptide L-Carnosine is rapidly hydrolyzed into β-alanine and L-histidine by serum carnosinases (specifically CNDP1 and CNDP2). Because these enzymes are highly stereospecific, D-Carnosine is fundamentally resistant to this enzymatic cleavage. In human plasma assays, D-Carnosine remains structurally intact for over 6 hours, whereas L-Carnosine becomes undetectable within 1 hour [1]. For researchers, this means D-Carnosine can achieve sustained systemic bioavailability and prolonged scavenging of reactive carbonyl species (like 4-hydroxynonenal, HNE) without requiring high-dose continuous infusion.

Q: If D-Carnosine is enzymatically stable, what are its primary chemical degradation pathways in vitro? A: In cell-free aqueous formulations, D-Carnosine is susceptible to a complex hydrolysis-oxidation mechanism. This degradation is heavily catalyzed by the presence of transient metal ions (e.g., Cu²⁺, Fe³⁺) and extreme pH shifts. When oxidized, the imidazole ring of the histidine residue degrades, leading to a loss of titer and an artificial increase in free amino acid byproducts [2].

MetabolicStability LC L-Carnosine CNDP1 Serum Carnosinase (CNDP1) LC->CNDP1 Susceptible HNE Reactive Carbonyls (e.g., HNE) LC->HNE Scavenges (Briefly) DC D-Carnosine DC->CNDP1 Resistant Bioavailable High Systemic Bioavailability DC->Bioavailable Maintained in Plasma Degradation Rapid Degradation (Histidine + Beta-alanine) CNDP1->Degradation Hydrolysis StableAdduct Stable Detoxified Adducts HNE->StableAdduct Michael Addition Bioavailable->HNE Scavenges (Sustained)

Fig 1. Divergent metabolic pathways of L- and D-Carnosine in the presence of serum carnosinase.

SECTION 2: Formulation Troubleshooting Guides

Issue: Unexplained loss of D-Carnosine titer in aqueous stock solutions over 72 hours.

  • Root Cause Analysis: Trace transition metals in standard laboratory water or buffer salts are catalyzing the hydrolysis-oxidation of the dipeptide.

  • Causality & Solution: D-Carnosine is a potent metal chelator. If transition metals are present, it forms complexes that are highly susceptible to auto-oxidation. Fix: Always formulate stock solutions using ultra-pure water (18 MΩ·cm) and supplement the buffer with 0.1 mM EDTA to preferentially sequester free metals. Purge the headspace of storage vials with Argon or Nitrogen to eliminate oxidative drivers.

Issue: Poor chromatographic resolution between D-Carnosine and L-Carnosine impurities during Quality Control (QC).

  • Root Cause Analysis: Standard C18 reverse-phase columns cannot resolve enantiomers, leading to co-elution.

  • Causality & Solution: Enantiomeric separation requires a chiral stationary phase. While penicillamine-based columns work, they require Copper(II) in the mobile phase, which destroys Mass Spectrometry (MS) electrospray sources. Fix: Transition to a Teicoplanin-based chiral stationary phase, which utilizes a simple water/methanol mobile phase, ensuring 100% MS compatibility while achieving a resolution factor >4.0 [3].

SECTION 3: Experimental Protocols & Methodologies

Protocol A: Preparation of Ultra-Stable D-Carnosine In Vitro Assay Buffer

This protocol is a self-validating system: the inclusion of EDTA and inert gas purging isolates the variable of chemical oxidation, ensuring any observed degradation in downstream cellular assays is strictly biological.

  • Solvent Preparation: Dispense 100 mL of ultra-pure water (18 MΩ·cm) into a sterile, acid-washed glass beaker.

  • Chelation: Add EDTA to achieve a final concentration of 0.1 mM. Stir for 5 minutes. (Causality: Neutralizes trace metals that drive hydrolysis-oxidation).

  • Buffering: Add Sodium Phosphate (monobasic/dibasic) to achieve a 10 mM concentration. Adjust to exactly pH 7.4 using 0.1 M NaOH or HCl. Avoid amine-based buffers (like Tris) as they can competitively react with target aldehydes in scavenging assays.

  • D-Carnosine Addition: Slowly dissolve D-Carnosine to your target stock concentration (e.g., 50 mM). Keep the solution protected from direct light.

  • Deoxygenation & Storage: Filter-sterilize (0.22 µm) the solution into amber glass vials. Purge the headspace of each vial with Argon gas for 10 seconds before sealing. Store aliquots at -20°C.

Protocol B: LC-MS Compatible Enantiomeric Purity Assay

This methodology allows direct quantification of D-Carnosine purity without pre-column derivatization, preserving the integrity of the sample.

  • Sample Prep: Dilute the D-Carnosine formulation to 10 µM using the mobile phase.

  • Column Selection: Install a Teicoplanin-based chiral stationary phase column (e.g., Chirobiotic T, 250 x 4.6 mm).

  • Mobile Phase Configuration: Prepare an isocratic mobile phase of Water/Methanol (60:40, v/v). Adjust the pH to 3.1 using formic acid (MS-friendly).

  • Chromatographic Parameters: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25°C.

  • Detection: Route the eluent to an ESI-MS detector. Monitor the [M+H]⁺ ion at m/z 227.1. D-Carnosine and L-Carnosine will elute as distinct, baseline-resolved peaks.

HPLCWorkflow Prep Sample Prep (Aqueous Buffer) Column Chiral Stationary Phase (Teicoplanin-based) Prep->Column Elution Isocratic Elution 1.0 mL/min, 25°C Column->Elution MobilePhase Mobile Phase Water/MeOH (60:40) pH 3.1 MobilePhase->Column MS Mass Spectrometry (ESI-MS) Elution->MS MS Compatible

Fig 2. LC-MS compatible workflow for the direct enantioseparation of D-Carnosine.

SECTION 4: Data & Quantitative Benchmarks

To assist in your pharmacokinetic modeling and formulation expectations, the following table summarizes the critical comparative benchmarks between the enantiomers based on validated in vivo and in vitro models [1][4].

ParameterL-CarnosineD-Carnosine
Serum Carnosinase (CNDP1) Susceptibility High (Degraded < 1 hr)Resistant (Intact > 6 hrs)
HNE Aldehyde Inhibition (24h incubation) 96.4%98.3%
Systemic Exposure (AUC) in Rat Models 20.94 ± 1.97 μg·h/mL94.98 ± 8.9 μg·h/mL
Primary Aqueous Degradation Pathway Hydrolysis-OxidationHydrolysis-Oxidation
Blood-Brain Barrier (BBB) Permeability YesYes
Optimal Analytical Method Standard LC-MSChiral LC-MS (Teicoplanin)

SECTION 5: References

  • Title: Compositions containing d-carnosine (WO2005120543A1) Source: Google Patents URL:

  • Title: Stability of injectable carnosine solutions Source: PubMed (PMID: 8338889) URL: [Link]

  • Title: Direct HPLC separation of carnosine enantiomers with two chiral stationary phases based on penicillamine and teicoplanin derivatives Source: PubMed (PMID: 29542247) URL: [Link]

  • Title: Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice Source: MDPI (Int. J. Mol. Sci. 2020, 21(9), 3053) URL: [Link]

Optimization

Troubleshooting inconsistent results in D-Carnosine experiments

Welcome to the D-Carnosine Experimental Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with high variance and irreproducibility in their D-carnosine (β-alanyl-D-his...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the D-Carnosine Experimental Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with high variance and irreproducibility in their D-carnosine (β-alanyl-D-histidine) datasets. While D-carnosine is a highly prized molecule due to its resistance to serum carnosinase (CN1) and its robust quenching of reactive carbonyl species (RCS), its unique stereochemistry introduces very specific methodological traps.

This guide deconstructs the causality behind these experimental inconsistencies. By moving away from trial-and-error and implementing the self-validating protocols outlined below, you can ensure absolute data integrity in your drug development and biochemical assays.

Systematic Troubleshooting Architecture

TroubleshootingFlow Start Inconsistent D-Carnosine Results Detected CheckPurity 1. Enantiomeric Purity (Is L-Carnosine present?) Start->CheckPurity CheckUptake 2. Cellular Uptake (PepT1/PepT2 Expression?) Start->CheckUptake CheckAssay 3. Assay Interference (Metal Chelation/Redox?) Start->CheckAssay ActionPurity Perform Chiral HPLC Quantify L-enantiomer CheckPurity->ActionPurity Impure Batch ActionUptake Use Prodrug (e.g., Octylester) or Transfection CheckUptake->ActionUptake Low Intracellular Conc. ActionAssay Switch to Non-Cu2+ Protein Assays (Bradford) CheckAssay->ActionAssay False Positives Resolution Reproducible Data Acquired ActionPurity->Resolution ActionUptake->Resolution ActionAssay->Resolution

Caption: Logical troubleshooting workflow for resolving D-Carnosine experimental inconsistencies.

Module 1: Enantiomeric Purity & The Carnosinase Trap

Q: My in vivo neuroprotection data with D-carnosine shows massive batch-to-batch variation, with some animal cohorts showing rapid plasma clearance. Why is this happening?

Scientist's Insight: The foundational premise of utilizing D-carnosine is its absolute resistance to hydrolysis by human serum carnosinase (CN1)[1]. However, commercial D-carnosine syntheses can yield trace L-carnosine contamination. Because L-carnosine is rapidly hydrolyzed in human serum (often within 5 minutes)[2], even a minor 5% L-enantiomer impurity will create an immediate spike in free histidine and β-alanine. This alters the pharmacokinetic profile and triggers secondary metabolic pathways. If your "D-carnosine" is clearing rapidly, you are observing the degradation of an L-carnosine contaminant.

Self-Validating Protocol: Chiral HPLC Enantiomeric Verification To ensure absolute enantiomeric purity, you must separate the isomers prior to in vivo administration[3].

  • Sample Preparation: Dissolve 1 mg/mL of the D-carnosine batch in ultra-pure water. Do NOT use derivatization agents, as they can induce spontaneous racemization and skew your baseline[3].

  • Column Selection: Utilize a Chirobiotic T column or a chiral ligand-exchange chromatography (CLEC) stationary phase based on N,S-dioctyl-D-penicillamine[3][4].

  • Mobile Phase: Perform isocratic elution using water containing 0.1% formic acid and 20–40% methanol[4].

  • Detection: Monitor via UV detection at 210 nm, or hyphenate with ESI-MS/MS for extreme sensitivity[4].

  • Validation: Spike a pure D-carnosine sample with a 1% L-carnosine standard to validate the resolution factor. Proceed with in vivo studies only if the L-enantiomer peak is below the limit of quantification (LOQ).

Module 2: The Stereoselective Uptake Paradox

Q: D-carnosine shows excellent quenching of 4-hydroxy-2-nonenal (HNE) in cell-free assays, but fails to protect my cultured intestinal epithelial cells from oxidative stress, whereas L-carnosine succeeds. What is the mechanism?

Scientist's Insight: This is a classic stereoselective transport failure. While both enantiomers exhibit identical chemical reactivity towards reactive carbonyl species (RCS) like HNE and ACR[2], their biological membrane permeability differs drastically. L-carnosine is actively transported into cells via the proton-coupled peptide transporters PepT1 (intestinal) and PepT2 (astrocytes/kidney)[1][5]. D-carnosine is poorly recognized by these transporters due to its chiral configuration[1]. Thus, in cell culture, D-carnosine remains trapped in the extracellular media, unable to quench intracellular RCS.

Solution: Utilize a lipophilic prodrug, such as D-carnosine octylester, which bypasses PepT1/2 dependence via passive diffusion and is subsequently cleaved by intracellular esterases to release active D-carnosine[1].

Table 1: Comparative Pharmacokinetic & Biochemical Properties

PropertyL-CarnosineD-CarnosineD-Carnosine Octylester
RCS (HNE/ACR) Quenching ~100% at 24h[2]~100% at 24h[2]~100% at 24h (post-cleavage)[1]
Carnosinase (CN1) Resistance Low (Hydrolyzed < 5 min)[2]High (Stable > 24h)[2]High[1]
Cellular Uptake Mechanism Active (PepT1 / PepT2)[1][5]Poor / Negligible[1]Passive Diffusion[1]
In Vivo Half-Life (Human Serum) Short[1]Prolonged[1]Prolonged[1]

Module 3: Assay Interference & False Positives

Q: After treating my cell lysates with D-carnosine, my BCA protein quantification is artificially inflated, and my ROS fluorescent probes show erratic baseline signals. How do I correct this?

Scientist's Insight: D-carnosine is a potent chelator of divalent transition metals, particularly Cu2+ and Zn2+[5][6]. The Bicinchoninic Acid (BCA) assay relies on the reduction of Cu2+ to Cu1+ by peptide bonds. D-carnosine directly chelates the copper ions, and its imidazole ring can independently reduce Cu2+, leading to massively inflated absorbance readings at 562 nm. Furthermore, its inherent antioxidant capacity can prematurely quench ROS-sensitive fluorophores in the extracellular space before they enter the cell.

Self-Validating Protocol: Metal-Independent Protein Quantification

  • Discard Cu-based assays: Immediately cease using BCA or Lowry assays for lysates containing D-carnosine.

  • Switch to Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 to basic and aromatic amino acid residues, which is independent of metal ions.

  • Lysate Preparation: Wash cells 3x with ice-cold PBS to remove extracellular D-carnosine before lysis.

  • Standard Curve Calibration: Spike your BSA standard curve with the exact concentration of D-carnosine present in your lysis buffer to normalize any residual background interference.

Mechanistic Pathway: Stereochemistry and Metabolic Fate

Pathway LCar L-Carnosine Substrate for CN1 Active Transport (PepT1/2) CN1 Serum Carnosinase (CN1) LCar->CN1 High Affinity RCS Reactive Carbonyl Species (e.g., HNE, ACR) LCar->RCS Chemical Quenching (If not degraded) DCar D-Carnosine Resistant to CN1 Poor Active Transport DCar->CN1 Steric Hindrance DCar->RCS Chemical Quenching Degradation Rapid Degradation (Histidine + β-Alanine) CN1->Degradation Hydrolysis < 5 min Adduct Stable Carnosine-RCS Adduct (Detoxification) RCS->Adduct Covalent Binding

Caption: Metabolic divergence of L- vs D-Carnosine highlighting carnosinase resistance and RCS quenching.

References

  • Carnosinases, Their Substrates and Diseases Source: nih.gov URL:[Link]

  • D-carnosine octylester attenuates atherosclerosis and renal disease in ApoE null mice fed a Western diet through reduction of carbonyl stress and inflammation Source: nih.gov URL:[Link]

  • Development and validation of a HPLC method for the direct separation of carnosine enantiomers and analogues in dietary supplements Source: researchgate.net URL:[Link]

  • The carbonyl scavenger carnosine ameliorates dyslipidaemia and renal function in Zucker obese rats Source: nih.gov URL:[Link]

  • Anti-Aggregating Effect of the Naturally Occurring Dipeptide Carnosine on Aβ1-42 Fibril Formation Source: plos.org URL:[Link]

  • Direct HPLC separation of carnosine enantiomers with two chiral stationary phases based on penicillamine and teicoplanin derivatives Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Optimizing incubation times for D-Carnosine in cell-based assays

Title: Technical Support Center: Optimizing D-Carnosine Cell-Based Assays Welcome from the Senior Application Scientist Welcome to the D-Carnosine Assay Optimization Center. As researchers transition from L-Carnosine to...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing D-Carnosine Cell-Based Assays

Welcome from the Senior Application Scientist Welcome to the D-Carnosine Assay Optimization Center. As researchers transition from L-Carnosine to its carnosinase-resistant enantiomer, D-Carnosine, understanding the kinetic and mechanistic differences is critical. This guide is structured to help you design self-validating experimental systems, troubleshoot incubation bottlenecks, and ensure reproducible data in your cell-based assays.

Module 1: Pharmacokinetic Foundations & Assay Design (FAQ)

Q: Why should I switch from L-Carnosine to D-Carnosine for long-term cell cultures? A: The primary limitation of L-Carnosine in cell-based assays is its rapid hydrolysis by carnosinases (CNDP1 and CNDP2), which are abundantly present in biological fluids and serum supplements like Fetal Bovine Serum (FBS)[1][2]. D-Carnosine (β-alanyl-D-histidine) is the non-natural enantiomer. Because it possesses an inverted chiral center at the histidine residue, it is completely resistant to carnosinase-mediated degradation[3][4]. This resistance ensures that the effective concentration of the dipeptide remains constant over 24–72 hour incubation periods, eliminating the need for continuous redosing and preventing artifactual data caused by fluctuating peptide levels[2][5].

Q: How does D-Carnosine's mechanism of action dictate my incubation timelines? A: D-Carnosine exhibits a multimodal mechanism of action, and the required incubation time depends entirely on the specific pathway you are targeting:

  • Direct Chemical Scavenging (Rapid): D-Carnosine directly chelates transition metals and scavenges reactive oxygen/nitrogen species (ROS/RNS)[6][7]. This requires only a short pre-incubation (1–6 hours) to saturate the intracellular environment before applying a stressor[8].

  • Transcriptional Modulation (Intermediate): Activation of the PI3K/AKT signaling pathway, which subsequently drives Nrf2 nuclear translocation to upregulate antioxidant enzymes (e.g., SOD, GSR), requires 12–24 hours of exposure[8][9].

  • Anti-Aggregation/Chaperone Activity (Prolonged): Preventing the fibrillogenesis of amyloid-beta (Aβ) or α-crystallin requires continuous co-incubation for 24 to 72 hours to physically block the assembly of oligomers into mature fibrils[5][10].

Pathway cluster_fast Rapid Action (1-6 hrs) cluster_med Intermediate Action (12-24 hrs) cluster_slow Prolonged Action (24-72 hrs) DC D-Carnosine (Carnosinase-Resistant) ROS ROS/RNS Scavenging & Metal Chelation DC->ROS Direct Interaction PI3K PI3K/AKT Activation DC->PI3K Pathway Modulation Agg Inhibition of Protein Aggregation (Aβ, AGEs) DC->Agg Steric Hindrance Surv Cell Survival & Neuroprotection ROS->Surv Prevents Lipid Peroxidation Nrf2 Nrf2 Translocation & Antioxidant Expression PI3K->Nrf2 Phosphorylation Cascade Nrf2->Surv Cellular Defense Agg->Surv Prevents Cytotoxicity

Fig 1: Time-dependent multimodal signaling pathways modulated by D-Carnosine.

Module 2: Incubation Time Optimization Matrix

To ensure your experimental design is logically sound, match your assay endpoint to the empirically validated incubation parameters detailed in the table below.

Assay Target / EndpointRecommended D-Carnosine ConcentrationPre-incubation TimeCo-incubation TimeMechanistic Rationale
Intracellular ROS/NO (e.g., DAF-FM DA, MitoSOX) 1 mM – 20 mM1 – 6 hours6 – 24 hoursAllows sufficient intracellular uptake via peptide transporters (POT family) prior to stressor introduction[7][10].
Gene Expression (Nrf2, NOS2, CXCL2) 10 mM – 20 mM1 hour6 – 24 hoursTranscriptional changes require time for mRNA synthesis and accumulation[8].
Protein Aggregation (ThT Fluorescence, CD Spectroscopy) 0.1 M (Cell-free) / 1 mM (Cell-based)N/A24 – 72 hoursFibril disassembly and inhibition of oligomerization is a slow, thermodynamically driven process[5][11].
Cell Viability / Toxicity (MTT, LDH Release) 1 mM – 20 mM1 – 2 hours24 – 72 hoursCaptures downstream apoptotic/necrotic events resulting from prolonged exposure to stressors (e.g., Aβ1-42)[10][11].

Module 3: Standardized Experimental Protocols

A self-validating protocol must include internal controls to distinguish between true biological effects and assay artifacts. Below are the optimized workflows for the two most common D-Carnosine applications.

Protocol A: Acute Oxidative Stress Rescue (ROS/RNS Quantification)

Objective: Measure the ability of D-Carnosine to neutralize stressor-induced reactive species.

  • Cell Seeding: Seed cells (e.g., BV-2 microglia or SH-SY5Y neuroblastoma) at 1.5×105 cells/well in a 48-well plate. Incubate for 24 hours to allow attachment[10][11].

  • Pre-incubation: Replace media with fresh media containing 1–20 mM D-Carnosine. Incubate for 1 to 6 hours at 37°C[8]. Self-Validation Step: Include a vehicle-only control to ensure the D-Carnosine buffer does not alter baseline pH.

  • Stressor Application: Add the oxidative stressor (e.g., H2​O2​ or Aβ oligomers). Co-incubate for 6 to 24 hours depending on the stressor's half-life.

  • Probe Loading: Wash cells 3x with cold PBS (pH 7.4). Add phenol red-free media containing the fluorescent probe (e.g., DAF-FM DA for nitric oxide or MitoSOX Red for superoxide)[10]. Incubate for 1 hour in the dark.

  • Endpoint Readout: Wash cells, lyse if necessary, and read fluorescence at the appropriate excitation/emission wavelengths.

Protocol B: Chronic Protein Misfolding & Neuroprotection

Objective: Evaluate D-Carnosine's chaperone-like activity against amyloidogenic proteins.

  • Preparation of Oligomers: Incubate monomeric Aβ1-42 (100 μM) with or without 1 mM D-Carnosine for 72 hours at 4°C to form or inhibit oligomers prior to cell application[10].

  • Cell Treatment: Apply the pre-formed oligomer/D-Carnosine mixture to cultured cells.

  • Co-incubation: Incubate for 24 to 72 hours at 37°C. D-Carnosine's resistance to carnosinase ensures it remains active throughout this prolonged period[5].

  • Viability Assay: Perform an MTT or LDH release assay to quantify cell survival[10][11].

Workflow Seed 1. Seed Cells (24h attachment) PreInc 2. D-Carnosine Pre-incubation (1-6 hrs) Seed->PreInc Stress 3. Apply Stressor (e.g., Aβ, H2O2) PreInc->Stress Inc 4. Co-incubation (24-72 hrs) Stress->Inc Assay 5. Endpoint Assay (MTT, ThT, ROS) Inc->Assay

Fig 2: Standardized experimental workflow for D-Carnosine cell-based assays.

Module 4: Troubleshooting Common Assay Artifacts (Q&A)

Q: My Thioflavin T (ThT) fluorescence assay shows no difference between control and D-Carnosine treated amyloid fibrils at 12 hours. Why? A: You are reading the assay too early. The inhibition of fibrillogenesis and the disassembly of existing fibrils by D-Carnosine is a thermodynamically slow process. Studies on α-crystallin and Aβ amyloid fibrils demonstrate that significant structural dismantling and loss of fibril rigidity require at least 24 hours of co-incubation, with optimal disassembly observed between 48 and 72 hours[5][10]. Extend your incubation time.

Q: I observe high background noise and inconsistent readings when measuring Nitric Oxide (NO) production using the DAF-FM DA probe. How can I fix this? A: This is a common artifact caused by two factors: extracellular probe hydrolysis and phenol red interference. D-Carnosine is a strong proton buffer, which can slightly alter local extracellular pH if not properly buffered, affecting probe fluorescence[1]. Solution: After the D-Carnosine co-incubation period, you must wash the cells at least three times with cold PBS (pH 7.4) before loading the probe. Furthermore, ensure the DAF-FM DA probe is prepared in phenol red-free RPMI or DMEM, as phenol red heavily quenches and interferes with the emission spectra of these probes[10].

Q: I am seeing unexpected cell toxicity when pre-incubating with 50 mM D-Carnosine. Is the compound toxic? A: D-Carnosine itself is highly biocompatible and non-toxic[1]. However, adding 50 mM of any dipeptide directly to culture media significantly increases the osmolarity of the solution, leading to osmotic shock and subsequent cell death. For cell-based assays, do not exceed 20 mM D-Carnosine[8]. If higher concentrations are required for cell-free biophysical assays (e.g., 0.1 M for CD spectroscopy)[5], they cannot be directly translated to in vitro cell cultures without causing osmotic artifacts.

References

  • The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Carnosine protects human microglia against Aβ oligomers through a multimodal mechanism of action. Frontiers. Available at:[Link]

  • Design, Synthesis, and Evaluation of Carnosine Derivatives as Selective and Efficient Sequestering Agents. ResearchGate. Available at:[Link]

  • Protective Effects of l- and d-Carnosine on α-Crystallin Amyloid Fibril Formation. ACS Publications. Available at:[Link]

  • Preclinical evidence and therapeutic perspectives on carnosine for the treatment of neurodegenerative disorders. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Physiology and Pathophysiology of Carnosine. Physiology.org. Available at:[Link]

  • Unveiling the Hidden Therapeutic Potential of Carnosine. MDPI. Available at:[Link]

  • The Chemistry of Carnosine Derivatives. RSC Publishing. Available at:[Link]

  • Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice. MDPI. Available at:[Link]

  • State of the Art in the Development of Human Serum Carnosinase Inhibitors. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Carnosine Prevents Aβ-Induced Oxidative Stress and Inflammation in Microglial Cells. MDPI. Available at:[Link]

  • Carnosine's Effect on Amyloid Fibril Formation and Induced Cytotoxicity of Lysozyme. PLOS. Available at:[Link]

  • Development of a direct LC-ESI-MS method for the measurement of human serum carnosinase activity. CNR-IRIS. Available at:[Link]

  • Carnosine Protects Macrophages against the Toxicity of Aβ1-42 Oligomers by Decreasing Oxidative Stress. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

D-Carnosine vs. Aminoguanidine: A Comparative Guide to Anti-Glycation Agents in Drug Development

Executive Summary The accumulation of Advanced Glycation End-products (AGEs) is a primary driver of diabetic complications, cardiovascular disease, and cellular aging. For decades, the pharmacological gold standard for i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accumulation of Advanced Glycation End-products (AGEs) is a primary driver of diabetic complications, cardiovascular disease, and cellular aging. For decades, the pharmacological gold standard for inhibiting this non-enzymatic glycation was Aminoguanidine (AG) . However, severe toxicity profiles have largely halted its clinical translation. Today, D-Carnosine —the metabolically stable enantiomer of the naturally occurring dipeptide L-carnosine—has emerged as a highly efficacious, pleiotropic alternative.

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic pathways, translational viability, and experimental validation protocols for both agents. This document serves as a comprehensive resource for researchers and drug development professionals evaluating carbonyl-scavenging therapeutics.

Mechanistic Divergence: The Fall of AG and the Rise of D-Carnosine

Non-enzymatic glycation is a multi-step cascade: reducing sugars react with the amino groups of proteins (primarily lysine and arginine) to form reversible Schiff bases, which undergo rearrangement into stable Amadori products. These products eventually oxidize and dehydrate into highly reactive dicarbonyls—or Reactive Carbonyl Species (RCS) like methylglyoxal (MGO)—which cross-link proteins to form irreversible AGEs.

Aminoguanidine (AG): The Hydrazine Trap

Aminoguanidine is a synthetic hydrazine derivative. Its primary mechanism of action relies on a nucleophilic hydrazine group that aggressively binds to the carbonyl groups of RCS, effectively trapping them and preventing AGE-mediated collagen cross-linking[1].

  • The Translational Failure: While highly effective in vitro, AG acts as a non-selective chelator. In the ACTION-II clinical trial, AG treatment was associated with severe adverse effects, including flu-like symptoms, liver abnormalities, gastrointestinal disorders, and anemia[1]. Furthermore, clinical trials were terminated because AG depletes pyridoxal phosphate (Vitamin B6) and inhibits inducible nitric oxide synthase (iNOS)[2].

D-Carnosine: The Pleiotropic Dipeptide

L-carnosine (β-alanyl-L-histidine) is a naturally occurring antioxidant and anti-glycation agent. However, its clinical utility is severely limited by its rapid degradation in human serum via the enzyme carnosinase (encoded by the CNDP1 gene)[3],[4].

  • The Enantiomeric Advantage: D-Carnosine (the synthetic D-enantiomer) is entirely resistant to enzymatic cleavage by carnosinase, providing vastly superior pharmacokinetic stability and bioavailability[5].

  • Mechanism of Action: D-Carnosine operates through three distinct pathways[6]:

    • Carbonyl Quenching: The imidazole ring and terminal amino group directly detoxify RCS.

    • Metal Chelation: It chelates transition metals (Cu²⁺, Zn²⁺), halting the metal-catalyzed oxidative cleavage of Amadori products into AGEs.

    • Transglycation: It acts as a sacrificial target, actively reversing early-stage glycated proteins by transferring the sugar moiety from the protein to the dipeptide itself.

Mechanism Sugars Reducing Sugars (Glucose, Fructose) Schiff Schiff Base (Reversible) Sugars->Schiff Non-enzymatic addition Proteins Target Proteins (Lysine/Arginine) Proteins->Schiff Amadori Amadori Products (Stable) Schiff->Amadori Rearrangement RCS Reactive Carbonyl Species (MGO, GO) Amadori->RCS Oxidation/Dehydration AGEs Advanced Glycation End-products (AGEs) RCS->AGEs Protein Cross-linking AG Aminoguanidine (Hydrazine Trap) AG->RCS Blocks DC D-Carnosine (Dipeptide Trap & Chelator) DC->Amadori Transglycation DC->RCS Quenches

Mechanistic pathways of AGE formation and the distinct inhibitory targets of AG and D-Carnosine.

Comparative Efficacy and Translational Viability

When designing a therapeutic pipeline, raw inhibitory power must be weighed against metabolic stability and off-target toxicity. The table below summarizes the quantitative and qualitative profiles of both agents based on recent preclinical and clinical data[5],[2],[1],[4].

ParameterAminoguanidine (AG)D-Carnosine
Primary Mechanism Hydrazine-based carbonyl trappingDipeptide carbonyl quenching, transglycation, metal chelation
Enzymatic Stability High (Synthetic small molecule)High (Resistant to CNDP1 carnosinase)
Toxicity Profile High (Vitamin B6 depletion, iNOS inhibition)Low (Metabolically inert enantiomer of a natural peptide)
In Vivo Efficacy Reduces AGEs, but efficacy is offset by severe adverse systemic effectsAttenuates atherosclerosis and renal disease in ApoE null mice
Clinical Status Terminated (ACTION II Trial)Advanced Preclinical / Investigational

Standardized Experimental Protocol: BSA-MGO Anti-Glycation Assay

To objectively compare the efficacy of D-Carnosine against Aminoguanidine, researchers must utilize a self-validating in vitro system.

Application Scientist Rationale: I strongly recommend the Bovine Serum Albumin-Methylglyoxal (BSA-MGO) model over the traditional BSA-Glucose model. Glucose requires weeks to undergo the slow Amadori rearrangement phase. By introducing MGO—a highly reactive dicarbonyl intermediate—we bypass this bottleneck, accelerating the assay from 4 weeks to 7 days while isolating the specific carbonyl-trapping mechanism of the test agents[7].

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M Phosphate Buffer and adjust to exactly pH 7.4.

    • Causality: The nucleophilic attack of amino groups on carbonyls is highly pH-dependent. Deviations from physiological pH will artificially skew the glycation kinetics.

  • Reagent Formulation: Prepare separate stock solutions in the phosphate buffer:

    • BSA (10 mg/mL)

    • MGO (5 mM)

    • Test Agents: D-Carnosine and Aminoguanidine (Positive Control) at varying concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Reaction Mixture: In sterile, light-blocking microcentrifuge tubes, combine 0.5 mL of BSA, 0.5 mL of MGO, and 0.5 mL of the test agent[7].

  • Microbial Inhibition (Critical Step): Add 100 µL of 0.01% Sodium Azide (NaN₃) to all tubes.

    • Causality: A 7-day incubation at 37°C provides an ideal breeding ground for bacteria. Bacterial proteases will degrade the BSA, and microbial metabolism will generate auto-fluorescence, completely invalidating the assay[7].

  • Incubation: Seal the tubes and incubate at 37°C in the dark for exactly 7 days.

    • Causality: Darkness prevents the photo-oxidation of proteins and the light-induced degradation of delicate AGE fluorophores.

  • Fluorescence Quantification: Measure the intrinsic fluorescence of the formed AGEs (such as argpyrimidine and pentosidine) using a spectrofluorometer. Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm[7].

  • Data Analysis: Calculate the percentage of AGE inhibition using the following self-validating formula, ensuring you subtract the background fluorescence of the blank:

    % Inhibition=[1−Fluorescencecontrol​−Fluorescenceblank​Fluorescencetest​−Fluorescenceblank​​]×100

Protocol Prep 1. Reagent Prep BSA + MGO + Agent Microbial 2. NaN3 Addition Prevent Degradation Prep->Microbial Incubate 3. Incubation 37°C, 7 Days, Dark Microbial->Incubate Measure 4. Fluorometry Ex:370nm / Em:440nm Incubate->Measure Analyze 5. Data Analysis Calculate % Inhibition Measure->Analyze

Step-by-step workflow for the self-validating BSA-MGO in vitro anti-glycation assay.

Conclusion

While Aminoguanidine provided the foundational proof-of-concept for pharmacological AGE inhibition, its unacceptable toxicity profile renders it obsolete for modern clinical applications. D-Carnosine represents the next generation of anti-glycation therapeutics. By leveraging the pleiotropic benefits of natural carnosine while engineering absolute resistance to carnosinase-mediated degradation, D-Carnosine offers an optimal balance of high efficacy and physiological safety for drug development pipelines.

Sources

Comparative

Validating the Carbonyl Quenching Activity of D-Carnosine In Vitro: A Comparative Methodological Guide

Executive Summary & Mechanistic Rationale Reactive Carbonyl Species (RCS), such as 4-hydroxy-trans-2-nonenal (HNE) and acrolein (ACR), are highly electrophilic byproducts of lipid peroxidation. Their accumulation drives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Reactive Carbonyl Species (RCS), such as 4-hydroxy-trans-2-nonenal (HNE) and acrolein (ACR), are highly electrophilic byproducts of lipid peroxidation. Their accumulation drives protein carbonylation, a hallmark of oxidative stress-related pathologies including neurodegeneration, atherosclerosis, and metabolic syndrome.

L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide celebrated for its robust carbonyl scavenging capabilities. However, its translational potential in human medicine is severely bottlenecked by its pharmacokinetic instability; it is rapidly hydrolyzed in human plasma by the specific dipeptidase serum carnosinase (CN1)[1].

D-Carnosine , the synthetic non-naturally occurring enantiomer, offers an elegant biochemical workaround. Because serum carnosinase exhibits strict stereoselectivity for the L-enantiomer, D-Carnosine is entirely resistant to enzymatic degradation while retaining the exact stereoelectronic properties required for carbonyl quenching[2]. The quenching mechanism is a two-step process: the primary amino group of the β-alanine residue forms a Schiff base with the carbonyl carbon, followed by an intramolecular Michael addition involving the imidazole ring of the histidine residue, yielding a stable, non-toxic covalent adduct[3].

Mechanism L_Car L-Carnosine CN1 Serum Carnosinase (CN1) L_Car->CN1 Susceptible RCS Reactive Carbonyls (HNE, Acrolein) L_Car->RCS Quenching D_Car D-Carnosine D_Car->CN1 Resistant D_Car->RCS Quenching Degradation Hydrolyzed (β-Alanine + Histidine) CN1->Degradation Rapid Clearance Adduct Stable Covalent Adduct (Detoxification) RCS->Adduct Schiff Base + Michael Addition

Fig 1. Divergent metabolic stability and convergent carbonyl quenching pathways.

Comparative Performance: D-Carnosine vs. Alternative Scavengers

When evaluating carbonyl scavengers, drug developers must balance reactivity , selectivity , and metabolic stability . While synthetic scavengers like Aminoguanidine and Pyridoxamine exhibit high reactivity, their clinical use is often limited by off-target effects (e.g., cross-reactivity with physiological aldehydes like pyridoxal)[3].

In contrast, D-Carnosine demonstrates high selectivity for α,β-unsaturated carbonyls (HNE, ACR) and exceptional serum stability[4],[5].

Table 1: In Vitro Carbonyl Quenching Efficacy (1h Incubation, 37°C)

Data reflects the percentage of aldehyde quenched at a 1:10 (RCS:Scavenger) molar ratio.

ScavengerHNE (4-hydroxy-2-nonenal)Acrolein (ACR)Methylglyoxal (MGO)Malondialdehyde (MDA)
D-Carnosine ~47% ~65% ModerateLow
L-Carnosine ~46%~64%ModerateLow
Aminoguanidine LowLowHigh (>90%) Moderate
Pyridoxamine LowLowModerateHigh (>85%)
Table 2: Pharmacokinetic Stability Profile
CompoundSerum Carnosinase (CN1) SusceptibilityHalf-life in Human Serum (In Vitro)
D-Carnosine Resistant > 24 hours
L-Carnosine Highly Susceptible< 1 hour

Self-Validating Experimental Methodologies

To ensure rigorous, reproducible validation of D-Carnosine's efficacy, the following protocols are designed as self-validating systems. They incorporate necessary controls to eliminate artifacts such as substrate auto-oxidation or baseline UV interference.

Protocol Step1 1. Incubation (RCS + Scavenger) Step2 2. Reaction Arrest (Acidification) Step1->Step2 Step3 3. Derivatization (DNPH Addition) Step2->Step3 Step4 4. HPLC-UV Analysis (Quantify Residual RCS) Step3->Step4 Step5 5. Data Validation (vs. Vehicle Blank) Step4->Step5

Fig 2. Self-validating workflow for in vitro quantification of carbonyl quenching activity.

Protocol 3.1: HPLC-Based Carbonyl Quenching Assay (HNE/Acrolein)

This protocol quantifies the time-dependent consumption of electrophilic aldehydes by D-Carnosine using High-Performance Liquid Chromatography (HPLC) coupled with UV detection[5].

Causality of Experimental Design:

  • Molar Ratio (1:10): We utilize a 10-fold molar excess of the scavenger (e.g., 50 µM ACR to 500 µM D-Carnosine). Why? This establishes pseudo-first-order kinetics, ensuring the reaction rate is solely dependent on the RCS concentration and preventing scavenger depletion from artificially plateauing the reaction curve.

  • DNPH Derivatization: Why? Aliphatic aldehydes like HNE lack a strong chromophore, making direct UV detection insensitive. 2,4-Dinitrophenylhydrazine (DNPH) reacts with residual carbonyls to form hydrazones, shifting the absorbance maximum to 355 nm and exponentially increasing the signal-to-noise ratio.

Step-by-Step Procedure:

  • Preparation: Prepare a 100 mM phosphate buffer (pH 7.4). Dissolve D-Carnosine (test), L-Carnosine (positive control), and Aminoguanidine (comparator) to a final concentration of 2 mM.

  • Reaction Initiation: Add HNE or ACR to a final concentration of 200 µM.

  • Incubation: Incubate the homogenous solutions at 37°C in the dark. Pull 100 µL aliquots at predefined time points (0, 15, 30, 60 min, and 24 hrs).

  • Reaction Arrest & Derivatization: Immediately transfer the aliquots into tubes containing 100 µL of 10 mM DNPH in 0.5 M HCl. The highly acidic environment instantly halts the Michael addition while simultaneously catalyzing the hydrazone derivatization. Incubate for 30 minutes at room temperature.

  • Extraction: Extract the DNPH-derivatized aldehydes using 500 µL of dichloromethane. Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 100 µL of acetonitrile.

  • HPLC Analysis: Inject 20 µL onto a C18 reverse-phase column. Elute using an isocratic mobile phase (e.g., Acetonitrile/Water 60:40 v/v) and monitor absorbance at 355 nm.

  • Self-Validation Controls:

    • Vehicle Blank (RCS + Buffer): Accounts for spontaneous degradation or volatilization of the aldehyde. Quenching % must be calculated relative to the residual RCS in this blank at each specific time point, not the t=0 concentration.

    • Scavenger-Only Blank: Ensures the scavenger does not auto-oxidize into species that absorb at 355 nm, which would cause false negatives.

Protocol 3.2: Human Serum Stability Assay (Carnosinase Resistance)

To validate the pharmacokinetic advantage of D-Carnosine, its resistance to enzymatic hydrolysis must be proven in vitro[5].

Causality of Experimental Design:

  • Matrix Selection: Why use human serum instead of standard rat serum? Rodents naturally lack the CNDP1 gene product (serum carnosinase). Testing carnosine stability in murine serum will yield a false positive for stability, rendering the model fundamentally flawed for human translation.

Step-by-Step Procedure:

  • Matrix Preparation: Obtain pooled human serum from healthy volunteers. Pre-incubate 90 µL of serum at 37°C for 10 minutes.

  • Spiking: Add 10 µL of a 1 mM D-Carnosine or L-Carnosine solution (in 10 mM PBS, pH 7.4) to the serum.

  • Incubation: Incubate at 37°C. Draw 10 µL aliquots at 0, 15, 30, 60, 120 min, and 24 hrs.

  • Protein Precipitation: Immediately quench the enzymatic activity by adding 40 µL of ice-cold methanol containing an internal standard (e.g., Tyrosyl-histidine). Vortex vigorously and centrifuge at 16,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Analyze the supernatant via Ultrahigh-performance liquid chromatography electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode to quantify the intact dipeptide[1].

Conclusion

For drug development professionals targeting oxidative stress and protein carbonylation, the choice of scavenger is critical. While L-Carnosine is an excellent endogenous quencher, its rapid hydrolysis by serum carnosinase nullifies its systemic efficacy. As demonstrated through rigorous in vitro validation, D-Carnosine perfectly mirrors the HNE and Acrolein quenching kinetics of its natural counterpart while offering near-total resistance to enzymatic degradation. By utilizing the self-validating protocols outlined above, researchers can accurately benchmark D-Carnosine against other synthetic alternatives like Aminoguanidine, paving the way for more robust preclinical therapeutic development.

References

  • The carbonyl scavenger carnosine ameliorates dyslipidaemia and renal function in Zucker obese r
  • Protective Effects of l- and d-Carnosine on α-Crystallin Amyloid Fibril Formation: Implications for Cataract Disease | Biochemistry - ACS Public
  • Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study | ResearchG
  • Carnosine quenches the reactive carbonyl acrolein in the central nervous system and attenuates autoimmune neuroinflamm
  • Exploring Secondary Amine Carnosine Derivatives: Design, Synthesis, and Properties - MDPI.

Sources

Validation

Comparative study of D-Carnosine and N-acetylcarnosine in neurodegeneration

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The therapeutic potential of endogenous L-carnosine in neurodegenerative diseases—s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The therapeutic potential of endogenous L-carnosine in neurodegenerative diseases—such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and ischemic stroke—is severely bottlenecked by its rapid hydrolysis in human plasma by serum carnosinase (CN1)[1]. To bypass this pharmacokinetic limitation, structural engineering has yielded two prominent derivatives: D-Carnosine (a synthetic enantiomer) and N-acetylcarnosine (NAC) (an acetylated derivative).

While both molecules successfully evade CN1 degradation, their distinct structural modifications dictate entirely different mechanisms of action, blood-brain barrier (BBB) penetration dynamics, and downstream neuroprotective efficacies. This guide provides a rigorous biophysical and empirical comparison to inform targeted drug development.

Mechanistic Divergence: Structural Engineering for CNS Penetration

Understanding the causality behind the efficacy of these derivatives requires analyzing their functional groups:

  • D-Carnosine (Stereoisomeric Evasion): By substituting L-histidine with D-histidine, D-carnosine becomes completely resistant to stereospecific cleavage by CN1[1][2]. Crucially, it retains the free primary amine on the β -alanine residue. This free amine is the biophysical prerequisite for direct scavenging of cytotoxic reactive carbonyl species (RCS) and the inhibition of advanced glycation end-products (AGEs)[3]. Consequently, D-carnosine acts as a direct structural chaperone, preventing α -crystallin and amyloid- β (A β ) fibril cross-linking[2].

  • N-Acetylcarnosine (Lipophilic Prodrug): Acetylation of the β -alanine primary amine confers resistance to CN1 while significantly increasing the molecule's lipophilicity, thereby enhancing cellular membrane and BBB penetration[4]. Because the primary amine is blocked, NAC's direct carbonyl-scavenging capacity is altered. Instead, it functions predominantly as a potent anti-lipid peroxidation agent and a sustained-release prodrug, gradually deacetylated into L-carnosine by intracellular esterases once inside the target tissue[4].

Mechanism L_Car L-Carnosine Carnosinase Serum Carnosinase (CN1) L_Car->Carnosinase Degradation Rapid Hydrolysis (Low Bioavailability) Carnosinase->Degradation D_Car D-Carnosine BBB Blood-Brain Barrier (BBB) D_Car->BBB CN1 Resistant NAC N-acetylcarnosine NAC->BBB Lipophilic & Resistant AntiGlycation Inhibits Aβ Aggregation & Carbonylation BBB->AntiGlycation Maintains Free Amine AntiLipid Anti-Lipid Peroxidation & Sustained Release BBB->AntiLipid Acetylated Amine Neuroprotection Neuroprotection (AD, PD, Stroke) AntiGlycation->Neuroprotection AntiLipid->Neuroprotection

Mechanistic divergence of D-Carnosine and NAC in bypassing CN1 degradation for neuroprotection.

Pharmacokinetic & Physicochemical Comparison

To guide experimental design, the quantitative and physicochemical properties of these compounds are summarized below. Data illustrates the profound pharmacokinetic superiority of the derivatives over native L-carnosine[5][6].

Property / MetricL-CarnosineD-CarnosineN-Acetylcarnosine (NAC)
CN1 Hydrolysis Resistance Very Low (Rapidly degraded)Absolute (Stereo-mismatch)High (Amine blocked)
Human Plasma Stability (24h) < 5% remaining> 94% remaining High (Gradual deacetylation)
AUC (In Vivo PK, μ M*h) 20.94 ± 1.9794.98 ± 8.90 Sustained Release Profile
Primary Amine Availability YesYes No (Acetylated)
Primary Mechanism Endogenous Buffer / AntioxidantAnti-Glycation / Anti-Fibril Anti-Lipid Peroxidation
Lipophilicity (BBB Crossing) LowModerateHigh

Self-Validating Experimental Protocols

As drug developers, we must employ orthogonal assays that link systemic stability to target engagement in the brain. The following protocols are designed as self-validating systems, ensuring that causality is established between drug administration and phenotypic rescue.

Protocol 1: In Vitro Serum Stability & Metabolite Tracking (LC-MS/MS)
  • Causality: Murine models possess low CN1 activity, making them poor predictors of human pharmacokinetics[1]. Therefore, stability must be validated in human plasma to accurately model clinical viability.

  • Methodology:

    • Incubation: Spike 100 μ M of D-Carnosine, NAC, and L-Carnosine (positive control for degradation) into fresh human plasma at 37°C.

    • Quenching: At intervals (0, 2, 4, 8, 24 hrs), extract 50 μ L aliquots and quench with 150 μ L of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 13 C-carnosine) to validate extraction efficiency.

    • Centrifugation: Spin at 14,000 x g for 10 mins to precipitate proteins.

    • LC-MS/MS Analysis: Quantify the intact dipeptides and track the appearance of metabolites (e.g., free histidine and β -alanine).

  • Validation Check: L-carnosine should deplete within 2 hours. D-carnosine should remain >94% intact at 24 hours[6]. NAC should show a slow, controlled decline inversely proportional to the appearance of L-carnosine.

Protocol 2: In Vivo Neuroprotection (Transgenic AD Model)
  • Causality: Because D-carnosine directly alters A β aggregation via its free amine[2], while NAC lowers malondialdehyde (MDA) levels via anti-lipid peroxidation[4], the downstream biomarkers must be specifically tailored to the drug's mechanism.

  • Methodology:

    • Administration: Administer D-Carnosine or NAC (30 mg/kg/day) via drinking water to APP/PS1 transgenic mice for 12 weeks[6].

    • Tissue Extraction: Post-euthanasia, isolate the hippocampus and cortex. Homogenize in RIPA buffer with protease/phosphatase inhibitors.

    • Biomarker Segregation:

      • For D-Carnosine: Perform Thioflavin-T fluorescence assays and Western blots for soluble A β1−42​ oligomers to confirm anti-fibrillization.

      • For NAC: Perform TBARS assays to quantify MDA levels, confirming the reduction of lipid peroxidation.

    • PK/PD Correlation: Correlate brain homogenate LC-MS/MS drug concentrations with the degree of biomarker reduction.

Workflow Start Compound Preparation (D-Car vs NAC) InVitro In Vitro Stability Assay (Human Plasma Incubation) Start->InVitro Admin Intravenous / Oral Admin Start->Admin LCMS LC-MS/MS Quantification InVitro->LCMS Analysis Brain Tissue Extraction & Biomarker Analysis LCMS->Analysis PK/PD Correlation InVivo In Vivo Neurodegeneration Model (e.g., AD Transgenic Mice) InVivo->Analysis Admin->InVivo

Orthogonal experimental workflow linking in vitro PK stability to in vivo PD neuroprotection.

Efficacy in Neurodegenerative Paradigms

Selection of the appropriate derivative relies heavily on the primary pathological driver of the target disease:

  • Alzheimer's Disease (AD) & Protein Misfolding: D-Carnosine is structurally superior for AD. Its free primary amine allows it to act as a direct chaperone, binding to abnormal proteins and preventing the cross-linking that leads to A β aggregation and toxicity[2][7].

  • Parkinson's Disease (PD) & Oxidative Stress: PD pathology is heavily driven by oxidative stress, lipid peroxidation, and dopamine depletion. NAC 's high lipophilicity and superior anti-lipid peroxidation profile make it an excellent candidate for protecting dopaminergic neurons from oxidative insults (such as those seen in MPTP or 6-OHDA models)[4][7].

  • Ischemic Stroke: Both derivatives are protective, but D-Carnosine has demonstrated robust cerebroprotective properties in middle cerebral artery occlusion (MCAO) models. Its extreme metabolic stability yields an AUC nearly 5 times higher than L-carnosine, translating to a significantly wider therapeutic window post-reperfusion[5][6].

Conclusion

For drug development professionals, the choice between D-Carnosine and N-acetylcarnosine is not a matter of general superiority, but of mechanistic alignment. D-Carnosine should be prioritized for indications driven by protein misfolding and carbonyl stress (AD, Prion diseases, Stroke) due to its absolute CN1 resistance and preserved anti-glycation activity. Conversely, N-acetylcarnosine is the optimal choice for pathologies driven by membrane oxidative stress and lipid peroxidation (PD, Vascular Dementia) due to its enhanced lipophilicity and sustained-release profile.

References

  • Klaudia Chmielewska et al. "Therapeutic Potential of Carnosine and Its Derivatives in the Treatment of Human Diseases." Chem Res Toxicol. 2020. 8

  • "Carnosine and Related Peptides: Therapeutic Potential in Age-Related Disorders." Aging and Disease. 4

  • "Novel progress in the application of the small molecule drug carnosine for the treatment of several diseases." Spandidos Publications. 7

  • "Protective Effects of l- and d-Carnosine on α-Crystallin Amyloid Fibril Formation: Implications for Cataract Disease." Biochemistry (ACS Publications). 2

  • "The Chemistry of Carnosine Derivatives." RSC Books. 3

  • "Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice." MDPI. 5

  • "Carnosinases, Their Substrates and Diseases." NIH/PMC. 1

  • "Compositions containing d-carnosine." Google Patents. 6

Sources

Comparative

Overcoming the Carnosinase Barrier: In Vivo and In Vitro Validation of D-Carnosine

A Comparative Guide to Pharmacokinetics, Metabolic Stability, and Experimental Methodologies As drug development professionals and application scientists, we frequently encounter promising peptides that fail in clinical...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Pharmacokinetics, Metabolic Stability, and Experimental Methodologies

As drug development professionals and application scientists, we frequently encounter promising peptides that fail in clinical translation due to poor pharmacokinetic (PK) profiles. L-carnosine (β-alanyl-L-histidine) is a prime example: while it is a potent endogenous antioxidant and carbonyl-scavenger, its therapeutic utility in humans is severely bottlenecked by rapid enzymatic degradation.

This guide provides a comprehensive, data-driven comparison between L-carnosine and its synthetic enantiomer, D-carnosine , detailing the mechanistic basis for D-carnosine's resistance to carnosinase and providing self-validating experimental protocols for your own laboratory workflows.

The Carnosine Paradox and the Chiral Solution

L-carnosine exerts highly beneficial physiological effects, including buffering physiological pH, chelating metal ions, and scavenging cytotoxic reactive carbonyl species (RCS) like 4-hydroxynonenal (HNE) and acrolein 1[1]. However, in human serum, L-carnosine is rapidly hydrolyzed into β-alanine and L-histidine by serum carnosinase (CN1) , a highly active di-zinc metallopeptidase encoded by the CNDP1 gene 2[2].

To bypass this metabolic hurdle, researchers utilize D-carnosine (β-alanyl-D-histidine). By simply inverting the stereocenter of the histidine residue, the molecule becomes virtually invisible to the stereoselective active site of CN1. Because the nucleophilic attack by the enzyme's Zn²⁺-coordinated bridging moiety requires a specific spatial orientation, D-carnosine acts through steric hindrance, resisting hydrolysis while maintaining an almost identical reactivity profile toward cytotoxic aldehydes 3[3].

Pathway LC L-Carnosine CN1 Human Serum Carnosinase (CN1) LC->CN1 Substrate Binding DC D-Carnosine DC->CN1 Steric Hindrance Circ Systemic Circulation (Sustained Bioavailability) DC->Circ Carnosinase Resistance Deg Hydrolysis (β-Alanine + L-Histidine) CN1->Deg Rapid Cleavage Deg->Circ Loss of Efficacy

Fig 1: Differential metabolic routing of L- and D-Carnosine by human serum carnosinase (CN1).

Comparative Pharmacokinetics: Quantitative Data

The structural resistance of D-carnosine translates directly into a vastly superior in vivo pharmacokinetic profile. In chronic treatment models utilizing Zucker rats (a standard model for metabolic disorders), D-carnosine demonstrated significantly greater metabolic stability, reaching the blood and kidneys in its prototype form to exert pharmacological activity 1[1].

Table 1: Pharmacokinetic & Stability Comparison (L- vs. D-Carnosine)

ParameterL-CarnosineD-CarnosineCausality / Implication
Human Plasma Stability (In Vitro, 37°C) Undetectable at 1 hour>94% intact at 24 hoursD-enantiomer prevents Zn²⁺-mediated nucleophilic attack by CN1[3].
Rat Model AUC (μg·h/mL) 20.94 ± 1.9794.98 ± 8.90Over 4.5x greater bioavailability ensures sustained therapeutic windows[3].
Time to Cmax (Tmax) < 30 minutes~ 2 hoursD-carnosine maintains pharmacological levels in plasma for up to 8 hours[3].
HNE Scavenging (24h Incubation) 96.4% inhibition98.3% inhibitionChiral inversion does not impair the chemical reactivity toward cytotoxic aldehydes[3].

Critical Translational Nuance (The Rodent Gap): When designing in vivo studies, researchers must account for interspecies differences. Human CNDP1 is secreted extensively into the serum, whereas in wild-type rodents, CNDP1 is primarily localized to the kidneys4[4]. Consequently, wild-type mice injected intravenously with L- or D-carnosine may exhibit artificially similar serum half-lives[4]. True translational validation requires human plasma assays or transgenic humanized CNDP1 murine models.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems. Every reagent choice is dictated by the specific biochemical properties of the dipeptides and the target enzyme.

Protocol A: In Vitro Human Plasma Stability Assay

Objective: Quantify the resistance of D-carnosine to human CN1.

  • Plasma Procurement: Collect human venous blood strictly using heparinized tubes.

    • Causality: Do not use EDTA or citrate. CN1 is a di-zinc metallopeptidase; chelating agents will strip the essential Zn²⁺ ions, artificially inhibiting the enzyme and yielding a false-positive stability reading for L-carnosine[2].

  • Spiking & Incubation: Spike pooled human plasma with 100 μM of L-carnosine or D-carnosine. Incubate the samples at 37°C in a shaking water bath.

  • Enzymatic Quenching: At defined intervals (0, 1, 2, 4, 6, 24 hours), extract 50 μL aliquots and immediately mix with 35% sulfosalicylic acid (SSA) at a 1:9 ratio 5[5].

    • Causality: SSA rapidly drops the pH and precipitates plasma proteins. This instantly halts CN1 hydrolysis at the exact timepoint without degrading the target dipeptides, which are stable under acidic conditions[5].

  • Separation: Centrifuge the quenched samples at 16,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the protein-free supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Objective: Evaluate the systemic bioavailability of D-carnosine in a metabolic syndrome model.

  • Administration: Administer 30 mg/kg of D-carnosine or L-carnosine via oral gavage to Zucker rats 3[3].

  • Sampling: Draw blood at 0, 0.5, 1, 2, 4, 8, and 24 hours. Process into serum and deproteinize using the SSA method described above.

  • Chromatography: Utilize a binary solvent system consisting of 10 mM ammonium formate with 0.125% formic acid in 5% acetonitrile (Mobile Phase A) and 95% acetonitrile (Mobile Phase B) at a flow rate of 0.55 mL/min 6[6].

  • Mass Spectrometry Detection: Monitor the specific mass-to-charge Multiple Reaction Monitoring (MRM) transitions.

    • Causality: Dipeptides lack strong chromophores for standard UV detection at low physiological concentrations. LC-MS/MS provides the necessary sensitivity. For carnosine quantification, track the specific m/z 227 → 110 transition ion[6].

Conclusion

For drug development professionals targeting carbonyl-related diseases, neurodegeneration, or metabolic syndromes, L-carnosine's rapid degradation by CN1 renders it an inefficient therapeutic candidate. D-carnosine successfully circumvents this enzymatic barrier through chiral inversion, offering profound metabolic stability, an extended half-life, and a significantly larger Area Under the Curve (AUC) while preserving its essential scavenging bioactivity.

References
  • Source: Royal Society of Chemistry (rsc.org)
  • Source: Google Patents (google.com)
  • Source: MDPI (mdpi.com)
  • Source: MOST Wiedzy (mostwiedzy.pl)
  • Source: National Institutes of Health (nih.gov)
  • Source: American Physiological Society (physiology.org)

Sources

Validation

Cross-Species Pharmacokinetics of D-Carnosine: A Comparative Guide

Executive Summary & The Metabolic Bottleneck L-carnosine (β-alanyl-L-histidine) is an endogenous dipeptide renowned for its pleiotropic properties, including buffering cellular pH, chelating divalent metal ions, and scav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Metabolic Bottleneck

L-carnosine (β-alanyl-L-histidine) is an endogenous dipeptide renowned for its pleiotropic properties, including buffering cellular pH, chelating divalent metal ions, and scavenging cytotoxic reactive carbonyl species (RCS) such as 4-hydroxy-trans-2-nonenal (HNE)[1]. Despite its robust preclinical efficacy in mitigating oxidative stress, the clinical translation of L-carnosine is severely impeded by its unfavorable pharmacokinetic (PK) profile in humans[2]. Upon entering the human circulation, L-carnosine is rapidly hydrolyzed by human serum carnosinase (CN1), resulting in a half-life of less than two minutes[3].

To circumvent this metabolic bottleneck, drug development professionals have turned to D-carnosine (β-alanyl-D-histidine), a synthetic enantiomer. D-carnosine retains the identical RCS-quenching reactivity of its natural counterpart but is entirely resistant to CN1-mediated hydrolysis due to the stereospecificity of the enzyme's active site[1]. This guide provides a comprehensive, objective comparison of the PK profiles of D-carnosine and L-carnosine across different species, equipping researchers with the foundational data necessary for translational drug development.

The Mechanistic Basis of Enantiomeric Stability

The divergence in the pharmacokinetic behavior of these two enantiomers is fundamentally driven by enzymatic recognition. L-carnosine acts as a direct substrate for CNDP1 (human serum carnosinase), whereas the D-histidine residue in D-carnosine creates steric hindrance that prevents active site binding[1],[4].

CarnosinasePathway L_Car L-Carnosine (β-alanyl-L-histidine) CN1 Human Serum Carnosinase (CNDP1) L_Car->CN1 Substrate recognition D_Car D-Carnosine (β-alanyl-D-histidine) Stability Metabolic Stability (T1/2 > 6 hours) D_Car->Stability Steric hindrance prevents binding Degradation Rapid Hydrolysis (T1/2 < 2 min) CN1->Degradation Metabolites β-Alanine + L-Histidine (Loss of RCS Scavenging) Degradation->Metabolites Active Intact Dipeptide (Active RCS Scavenging) Stability->Active

Caption: Stereoselective hydrolysis of carnosine enantiomers by human serum carnosinase (CN1).

Cross-Species Pharmacokinetic Comparison

The PK behavior of carnosine enantiomers is highly species-dependent, primarily dictated by the presence, absence, or variation of serum carnosinases across mammalian models.

Murine Models (Mice)

Unlike humans, mice lack a highly active serum carnosinase equivalent to CNDP1. Consequently, the PK profiles of D- and L-carnosine in mice are remarkably similar. Following intravenous administration (1000 mg/kg), both enantiomers exhibit a half-life of approximately 75–78 minutes[4]. The Area Under the Curve (AUC) and clearance rates show no statistically significant stereoselective disparity[4]. This biological reality allows murine models to serve as effective baselines for evaluating tissue distribution and neuroprotective efficacy without the confounding variable of rapid serum degradation[2].

Rat Models

In rats, stereoselective disparities become evident, particularly following oral administration. L-carnosine demonstrates a significantly higher peak plasma concentration (Cmax) than D-carnosine (5,344 vs. 1,914 ng/mL)[5]. The causality behind this is rooted in gastrointestinal absorption: L-carnosine is actively transported by the PEPT1 transporter in the colon, whereas D-carnosine is not recognized by this transporter and relies on slower passive diffusion[6]. However, during the elimination phase, D-carnosine exhibits a longer half-life (3.37 h vs. 1.43 h) and a higher total AUC, unequivocally demonstrating its superior metabolic stability in rodent plasma[5].

Human Translation

The most critical divergence occurs in humans. Human serum contains high levels of CN1. In vivo studies confirm that L-carnosine is virtually undetectable within minutes of entering the human bloodstream (T1/2 = 1.20 ± 0.36 min)[3]. Conversely, D-carnosine remains structurally intact for over 6 hours in human serum, with only a marginal 7% reduction observed after 24 hours of incubation[1]. This profound stability makes D-carnosine a highly viable candidate for systemic administration in humans targeting oxidative stress and carbonyl-related diseases.

Quantitative Data Summary
SpeciesCompoundRoute & DoseCmaxAUCT1/2Clearance (CL)
Mice L-CarnosineIV, 1000 mg/kg4011 μg/mL89,802 μg·min/mL78 min11.08 mL/min/kg
Mice D-CarnosineIV, 1000 mg/kg5818 μg/mL108,112 μg·min/mL75 min9.23 mL/min/kg
Rats L-CarnosineOral, 75 mg/kg5344 ng/mL5306 ng·h/mL1.43 hN/A
Rats D-CarnosineOral, 75 mg/kg1914 ng/mL6321 ng·h/mL3.37 hN/A
Humans L-CarnosineEndogenous/OralN/AN/A~1.2 minRapidly hydrolyzed
Humans D-CarnosineIn vitro serumN/AN/A> 6 hoursStable

(Data synthesized from[1],[4],[3],[5])

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the methodologies used to generate the PK data. Every step is designed as a self-validating system to eliminate analytical artifacts.

In Vitro Serum Stability Assay

Objective: To quantify the resistance of carnosine enantiomers to enzymatic hydrolysis in human serum.

  • Matrix Preparation: Thaw pooled human serum on ice. Pre-incubate 990 μL aliquots at 37°C for 15 minutes to ensure endogenous enzymes reach optimal physiological activity.

  • Spiking: Add 10 μL of 50 mM D-carnosine or L-carnosine stock solution (prepared in PBS, pH 7.4) to achieve a final concentration of 500 μM.

    • Causality: 500 μM ensures the analyte concentration is well above the Limit of Quantitation (LOQ) while remaining physiologically relevant for therapeutic dosing models.

  • Incubation & Sampling: Incubate the mixtures in a thermomixer at 37°C (300 rpm). Withdraw 50 μL aliquots at exact intervals: 0, 5, 15, 30, 60, 120, 240, and 360 minutes.

  • Enzymatic Quenching: Immediately transfer the 50 μL aliquot into a microcentrifuge tube containing 150 μL of ice-cold acetonitrile spiked with an internal standard (e.g., Carnosine-d4 at 1 μg/mL).

    • Causality: Acetonitrile rapidly denatures serum proteins, instantly halting carnosinase activity to preserve the exact time-point concentration. It simultaneously precipitates proteins to prevent downstream clogging of the MS capillary.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 μL of the clear supernatant to an LC vial for analysis.

LC-MS/MS Quantification Workflow

Objective: High-sensitivity quantification of carnosine in biological matrices[3].

  • Chromatographic Separation: Inject 5 μL of the extracted sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 × 100 mm, 3 μm).

    • Causality: Carnosine is a highly polar, hydrophilic dipeptide. Traditional Reversed-Phase (C18) columns fail to retain it, causing it to elute in the void volume alongside matrix salts, leading to severe ion suppression. HILIC provides orthogonal retention, ensuring sharp peak shapes and reliable MS quantification.

  • Mobile Phase & Gradient: Use a binary gradient. Mobile Phase A: 10 mM ammonium formate + 0.125% formic acid in 5% acetonitrile. Mobile Phase B: 10 mM ammonium formate + 0.125% formic acid in 95% acetonitrile[3]. Flow rate: 0.55 mL/min.

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor m/z 227.1 → 110.1 for carnosine, and m/z 231.1 → 110.1 for carnosine-d4[3].

  • Validation: Calculate concentrations using a matrix-matched calibration curve (1.0 nM to 15.0 μM)[5]. The use of the stable-isotope labeled internal standard (Carnosine-d4) self-validates the assay by correcting for any matrix effects or extraction losses during sample preparation.

References

  • Title: Compositions containing d-carnosine (Patent WO2005120543A1)
  • Title: Chiral Carnosine | Imidazole Dipeptides: Chemistry, Analysis, Function and Effects Source: Royal Society of Chemistry (RSC) Books URL: [Link]

  • Title: Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice Source: International Journal of Molecular Sciences (PubMed Central) URL: [Link]

  • Title: Evaluation of supplementary carnosine accumulation and distribution: an initial analysis of participants in the Nucleophilic Def Source: D-NB.info (German National Library) / Springer Nature URL: [Link]

  • Title: Enantioselective Separation and Determination of Carnosine in Rat Plasma by Fluorescence LC for Stereoselective Pharmacokinetic Studies Source: Chromatographia (ResearchGate) URL: [Link]

Sources

Comparative

Head-to-Head Comparison: D-Carnosine vs. D-Carnosine Prodrugs for In Vivo Applications

As drug development professionals increasingly target reactive carbonyl species (RCS) and oxidative stress in chronic diseases, the dipeptide carnosine (β-alanyl-L-histidine) has emerged as a molecule of high interest. H...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals increasingly target reactive carbonyl species (RCS) and oxidative stress in chronic diseases, the dipeptide carnosine (β-alanyl-L-histidine) has emerged as a molecule of high interest. However, translating its potent in vitro efficacy into in vivo success requires overcoming significant pharmacokinetic hurdles. This guide provides an objective, data-driven comparison between unmodified D-Carnosine and its engineered prodrugs, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate them.

Mechanistic Grounding: The Carnosine Paradox

L-Carnosine is a highly effective endogenous scavenger of RCS, such as 4-hydroxy-2-nonenal (HNE), preventing the formation of advanced lipoxidation end-products (ALEs) and advanced glycation end-products (AGEs)[1]. However, its clinical utility is fundamentally limited by rapid degradation via serum carnosinase[2].

To bypass this enzymatic degradation, researchers developed D-Carnosine (β-alanyl-D-histidine), the non-natural enantiomer. While D-Carnosine exhibits absolute resistance to carnosinase and retains full RCS-quenching capabilities, it introduces a new pharmacokinetic bottleneck: its high hydrophilicity results in extremely poor gastrointestinal absorption[3].

The Prodrug Solution: To achieve systemic efficacy, lipophilic prodrugs of D-Carnosine were synthesized. By esterifying the carboxyl terminus—most notably creating D-carnosine octyl ester —the molecule's lipophilicity is drastically increased, enabling efficient passive diffusion across the intestinal epithelium[3]. Once absorbed, the prodrug does not remain inert; it is rapidly and selectively hydrolyzed by human carboxylesterase 1 (hCES1) in the liver and plasma, liberating the active, carnosinase-resistant D-Carnosine into systemic circulation[3].

Mechanism GI Gastrointestinal Tract (Oral Administration) DCar D-Carnosine (Hydrophilic) GI->DCar Prodrug D-Carnosine Octyl Ester (Lipophilic Prodrug) GI->Prodrug Blood_DCar Low Systemic Exposure (Poor Absorption) DCar->Blood_DCar Limited Uptake Blood_Pro High Systemic Exposure (Passive Diffusion) Prodrug->Blood_Pro Efficient Absorption Active Active D-Carnosine (Carnosinase Resistant) Blood_DCar->Active Minimal Contribution hCES1 Hepatic/Plasma hCES1 (Ester Hydrolysis) Blood_Pro->hCES1 hCES1->Active Cleavage of Octyl Ester RCS RCS Scavenging (HNE, ALEs, AGEs) Active->RCS

Pharmacokinetic pathway of D-Carnosine versus its lipophilic octyl ester prodrug.

Quantitative Pharmacokinetic & Pharmacodynamic Comparison

The superiority of the prodrug approach is best illustrated through head-to-head quantitative data. The table below summarizes the in vivo performance of unmodified D-Carnosine versus D-carnosine octyl ester based on validated rodent models[1][3].

ParameterD-Carnosine (Unmodified)D-Carnosine Octyl Ester (Prodrug)Rationale / Causality
Carnosinase Stability Highly StableHighly Stable (Post-activation)D-histidine conformation prevents enzymatic cleavage[4].
Lipophilicity Low (Hydrophilic)High (Lipophilic)Esterification of the carboxyl terminus masks the negative charge[3].
Oral Bioavailability Poor (<10%)Enhanced (2.6-fold increase)Increased lipophilicity drives passive transport across the GI tract[3].
hCES1 Hydrolysis Rate N/ARapidSpecific structural affinity for human carboxylesterase 1 releases the active moiety[3].
In Vivo RCS Quenching LowHighMeasured via significant increases in urinary HNE-carnosine adducts[1].
Atherosclerotic Lesion Reduction MinimalSignificantHigh systemic exposure allows penetration into vascular smooth muscle cells[1].

In Vivo Experimental Workflows

To rigorously compare these compounds, experimental designs must be self-validating. This means coupling phenotypic readouts (e.g., plaque reduction) with direct target engagement metrics (e.g., urinary adducts).

Protocol A: Pharmacokinetic & Bioavailability Profiling

Objective: Quantify the absorption and subsequent bioactivation of the prodrug versus unmodified D-carnosine in a rodent model.

  • Administration: Fast Sprague-Dawley rats overnight. Administer equimolar doses of D-carnosine and D-carnosine octyl ester (e.g., 30 mg/kg D-CAR equivalent) via oral gavage[3].

  • Blood Sampling (Critical Step): Collect blood via the tail vein at 0, 15, 30, 60, 120, and 240 minutes. Causality: Blood must be drawn directly into tubes containing esterase inhibitors (e.g., bis-p-nitrophenyl phosphate). If esterases are not inhibited ex vivo, plasma hCES1 will continue to cleave the prodrug in the collection tube, artificially inflating the active D-carnosine levels and invalidating the PK profile.

  • Extraction & LC-MS/MS: Precipitate plasma proteins using cold acetonitrile. Quantify both the intact prodrug and the free D-carnosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to calculate the Area Under the Curve (AUC) and determine the 2.6-fold bioavailability increase[3].

Protocol B: Efficacy Evaluation in Atherosclerosis (ApoE Null Mice)

Objective: Evaluate the therapeutic impact of systemic RCS quenching on vascular and renal damage.

  • Disease Induction: Feed ApoE null mice a pro-atherogenic Western diet for 12 weeks to induce hyperlipidemia, systemic carbonyl stress, and plaque formation[1].

  • Treatment Regimen: Divide the cohort into three groups: Vehicle Control, D-Carnosine (Unmodified), and D-Carnosine Octyl Ester. Administer treatments daily via drinking water or oral gavage.

  • Target Engagement Validation (Urinary Adducts): House mice in metabolic cages for 24 hours prior to sacrifice to collect urine. Use LC-MS/MS to measure HNE-carnosine adducts. Causality: Phenotypic improvements are meaningless without mechanistic proof. High levels of urinary HNE-adducts directly validate that the prodrug was absorbed, activated, and successfully scavenged toxic lipid peroxidation products in vivo[1].

  • Histological Plaque Assessment: Euthanize the mice and dissect the aortic root. Perform Oil Red O staining to quantify lipid deposition (foam cell accumulation) and Masson's trichrome staining to assess collagen content and plaque stability[1].

Workflow Model ApoE Null Mice (Western Diet) Group1 Vehicle Control Model->Group1 Group2 D-Carnosine (Unmodified) Model->Group2 Group3 D-Carnosine Octyl Ester Model->Group3 Assay1 Aortic Lesion Quantification Group1->Assay1 Assay2 Urinary HNE-Adducts (LC-MS/MS) Group1->Assay2 Assay3 Renal Fibrosis (Histology) Group1->Assay3 Group2->Assay1 Group2->Assay2 Group2->Assay3 Group3->Assay1 Group3->Assay2 Group3->Assay3 Outcome Efficacy Evaluation: Prodrug Superiority Assay1->Outcome Assay2->Outcome Assay3->Outcome

In vivo experimental workflow for comparing D-Carnosine and its prodrugs.

Conclusion

While unmodified D-Carnosine is an excellent tool for in vitro assays due to its carnosinase resistance, it fails as an oral therapeutic due to severe pharmacokinetic limitations. The development of D-carnosine prodrugs, specifically the octyl ester derivative, represents a necessary evolutionary step in this drug class. By leveraging host esterases (hCES1) for targeted bioactivation, the prodrug achieves the systemic exposure required to significantly attenuate complex pathologies like atherosclerosis and renal disease in vivo.

References

  • Title : Design, synthesis, ADME properties, and pharmacological activities of β-alanyl-D-histidine (D-carnosine) prodrugs with improved bioavailability | Source : ChemMedChem / PubMed | URL :[Link]

  • Title : D-Carnosine octylester attenuates atherosclerosis and renal disease in ApoE null mice fed a Western diet through reduction of carbonyl stress and inflammation | Source : British Journal of Pharmacology / PubMed | URL :[Link]

  • Title : Therapeutic Potential of Carnosine and Its Derivatives in the Treatment of Human Diseases | Source : MOST Wiedzy | URL :[Link]

  • Title : Protective Effects of l- and d-Carnosine on α-Crystallin Amyloid Fibril Formation: Implications for Cataract Disease | Source : Biochemistry / ACS Publications | URL :[Link]

Sources

Validation

Validating the Antioxidant Capacity of D-Carnosine Against L-Carnosine: A Technical Comparison Guide

The Carnosinase Bottleneck and the Enantiomeric Solution L-Carnosine (β-alanyl-L-histidine) is a naturally occurring endogenous dipeptide highly concentrated in skeletal muscle and brain tissue. It is widely recognized b...

Author: BenchChem Technical Support Team. Date: March 2026

The Carnosinase Bottleneck and the Enantiomeric Solution

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring endogenous dipeptide highly concentrated in skeletal muscle and brain tissue. It is widely recognized by drug development professionals for its pluripotent antioxidant, metal-chelating, and anti-glycation properties [3]. However, its translational potential in human systemic medicine is severely bottlenecked by its pharmacokinetic profile: upon entering the human bloodstream, it is rapidly hydrolyzed into β-alanine and L-histidine by human serum carnosinase (CN1) [2].

To bypass this enzymatic degradation, pharmaceutical scientists have turned to D-Carnosine (β-alanyl-D-histidine). By artificially inverting the stereocenter of the histidine residue, D-Carnosine achieves absolute resistance to CN1 while theoretically preserving the electron-donating capacity of the imidazole ring required for scavenging reactive oxygen species (ROS) and reactive carbonyl species (RCS) [1].

Mechanistic Divergence

The structural inversion dictates the biological fate of these two molecules. While both possess the intrinsic chemical capacity to quench free radicals, only D-Carnosine survives long enough in human serum to exert sustained systemic effects.

Pathway ROS Reactive Oxygen Species (ROS / RCS) Protection Cellular Protection (Antioxidant) ROS->Protection Neutralized LC L-Carnosine LC->ROS Scavenges (Briefly) CN1 Serum Carnosinase (CN1) LC->CN1 Susceptible DC D-Carnosine DC->ROS Scavenges (Prolonged) DC->CN1 Resistant Degradation Rapid Hydrolysis (Inactive) CN1->Degradation

Mechanistic divergence of L- and D-Carnosine under serum carnosinase activity.

Quantitative Performance Comparison

Does the stereochemical inversion alter the molecule's antioxidant efficacy? In vitro and in vivo models—particularly those simulating ischemic stroke and excitotoxicity—reveal nuanced differences in their pharmacodynamics [1].

Table 1: Quantitative Comparison of L-Carnosine vs. D-Carnosine Performance

MetricL-CarnosineD-CarnosineExperimental Context
Serum Half-Life < 5 minutes> 24 hoursHuman serum incubation
ROS Reduction 19.3% (at 200 µM)14.5% (at 200 µM)NMDA-treated mouse cortical neurons
Cell Death Reduction 18.5% (at 200 µM)26.4% (at 100 µM)NMDA-treated rat cortical neurons
Infarct Volume Reduction 47.4% (1000 mg/kg)57.2% (1000 mg/kg)t-MCAO mouse model (in vivo)

Note: Data synthesized from comparative cerebroprotective studies [1].

Analytical Insight: Notice that while L-Carnosine exhibits a marginally higher direct ROS scavenging rate in isolated cellular assays, D-Carnosine demonstrates superior downstream cytoprotection (cell viability) and in vivo tissue preservation. This highlights a critical principle in drug design: absolute antioxidant capacity in a vacuum is less clinically relevant than the sustained bioavailability of the antioxidant pharmacophore.

Experimental Validation: Self-Validating Protocols

To objectively validate these claims in your own laboratory, the following protocols establish a self-validating system. As application scientists, we must prioritize physiological relevance over simplified cell-free assays (like DPPH), which fail to account for enzymatic degradation or cellular uptake mechanisms.

Workflow Prep Enantiomer Prep (10-200 µM) Model Primary Neurons + NMDA Prep->Model Assay1 DCFDA Assay (ROS Tracking) Model->Assay1 Oxidative Stress Assay2 LDH Assay (Cell Viability) Model->Assay2 Excitotoxicity Data Quantify Efficacy Assay1->Data Assay2->Data

Experimental workflow for validating neuroprotective and antioxidant capacities.

Protocol 1: Human Serum Carnosinase Stability Assay

Purpose: To confirm the resistance of D-Carnosine to CN1 prior to functional assays. Causality: Rodent models naturally lack circulating CN1. Therefore, testing stability in human serum is an absolute prerequisite for translational accuracy before moving to murine in vivo models [3].

  • Matrix Preparation: Pool human serum from healthy donors. Pre-warm to 37°C to ensure optimal enzymatic kinetics.

  • Spiking: Introduce 500 µM of L-Carnosine and D-Carnosine into separate serum aliquots.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench enzymatic activity by adding 50 µL of 10% trichloroacetic acid (TCA) to precipitate serum proteins.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via HPLC-UV (210 nm) using a C18 reverse-phase column.

Protocol 2: Intracellular ROS Scavenging (NMDA Excitotoxicity Model)

Purpose: To measure the functional antioxidant capacity in a biologically relevant stress model. Causality: Rather than directly applying exogenous H₂O₂, we use N-methyl-D-aspartate (NMDA) to induce excitotoxicity. NMDA receptor overactivation triggers massive intracellular calcium influx, which subsequently uncouples mitochondria and generates endogenous superoxide and hydroxyl radicals. This rigorously mimics the pathophysiology of ischemic stroke [1].

  • Cell Culture: Isolate primary cortical neurons from E16-E18 rodent embryos. Culture for 10-12 days in vitro (DIV) to ensure mature synaptic network formation.

  • Pre-treatment: Incubate cells with varying concentrations (10, 100, 200 µM) of L- or D-Carnosine for 1 hour.

  • Insult: Expose cells to 100 µM NMDA for 2 hours.

  • ROS Tracking: Wash cells and load with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Causality: DCFDA is cell-permeable. Once inside, cellular esterases cleave the diacetate groups, trapping the molecule intracellularly. ROS then oxidizes it to highly fluorescent DCF, allowing precise real-time quantification of intracellular oxidative stress.

  • Measurement: Read fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader.

Translational Perspectives: The Bioavailability Hurdle

While D-Carnosine elegantly solves the carnosinase bottleneck, it introduces a new pharmacokinetic challenge. The intestinal proton-coupled peptide transporter (hPepT1), responsible for dietary dipeptide uptake, is highly stereoselective. It readily transports L-Carnosine but poorly recognizes D-Carnosine, resulting in low oral bioavailability [2].

To bridge this gap, pharmaceutical scientists synthesize lipophilic prodrugs, such as D-Carnosine octyl ester . By masking the polarity of the carboxylic acid, these prodrugs bypass hPepT1 reliance. They passively diffuse across the intestinal epithelium before being cleaved by intracellular carboxylesterases to release the active, CN1-resistant D-Carnosine payload directly into systemic circulation [2].

References

  • Dai, W., et al. (2020). Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice. International Journal of Molecular Sciences.[Link]

  • Vistoli, G., et al. (2013). The Chemistry of Carnosine Derivatives. Royal Society of Chemistry.[Link]

  • Boldyrev, A. A., et al. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews.[Link]

Comparative

A Comparative Guide to the Validation of D-Carnosine's Mechanism Against Advanced Glycation End Products (AGEs)

This guide provides an in-depth, objective comparison of D-Carnosine's performance against other anti-glycation agents, supported by established experimental data and detailed validation protocols. It is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of D-Carnosine's performance against other anti-glycation agents, supported by established experimental data and detailed validation protocols. It is designed for researchers, scientists, and drug development professionals seeking to understand and verify the therapeutic potential of D-Carnosine in mitigating the pathological effects of Advanced Glycation End Products (AGEs).

The Pathological Impact of Advanced Glycation End Products (AGEs)

Advanced Glycation End Products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[1][2] This process, known as glycation or the Maillard reaction, is a key factor in aging and the progression of numerous chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular conditions.[2][3]

The accumulation of AGEs contributes to pathology through two primary mechanisms:

  • Protein Cross-linking: AGEs can form irreversible cross-links between long-lived proteins like collagen, altering their structure and function. This leads to increased tissue stiffness, compromised vascular integrity, and diminished organ function.[4]

  • Receptor-Mediated Inflammation and Oxidative Stress: AGEs can bind to cell surface receptors, most notably the Receptor for Advanced Glycation End Products (RAGE).[5][6] This interaction triggers a cascade of intracellular signaling pathways, such as the activation of NF-κB, leading to the upregulation of pro-inflammatory cytokines and a surge in reactive oxygen species (ROS) production.[5][7][8]

Given their central role in disease, inhibiting the formation of AGEs and blocking their downstream signaling represents a significant therapeutic strategy.

D-Carnosine: A Multi-Faceted Defense Against Glycation

Carnosine (β-alanyl-histidine) is a naturally occurring dipeptide with potent anti-glycation and antioxidant properties.[1][9] While the natural form is L-Carnosine, the synthetic enantiomer, D-Carnosine (β-alanyl-D-histidine), offers a significant pharmacological advantage: resistance to enzymatic hydrolysis . Human serum contains the enzyme carnosinase (CN1), which rapidly degrades L-Carnosine, limiting its systemic bioavailability.[10] D-Carnosine, due to the D-configuration of its histidine residue, is not a substrate for carnosinase and is therefore more stable in human plasma, making it a potentially superior therapeutic agent.[11]

D-Carnosine's mechanism of action is multifaceted, intervening at multiple stages of the glycation process:

  • Competitive Inhibition: The amino group of D-Carnosine can compete with proteins to react with reducing sugars, effectively blocking the initial step of glycation.[12]

  • Reactive Carbonyl Species (RCS) Scavenging: It directly traps and neutralizes highly reactive dicarbonyl intermediates like methylglyoxal (MGO) and glyoxal, which are potent precursors to AGE formation.

  • Antioxidant Activity: D-Carnosine is a powerful antioxidant. It directly scavenges free radicals like ROS and chelates pro-oxidant metal ions (e.g., copper and iron) that catalyze the oxidation steps inherent in AGE formation (glycoxidation).

  • RAGE Pathway Attenuation: By reducing the formation of AGEs, D-Carnosine indirectly limits the activation of the RAGE signaling pathway and the subsequent inflammatory cascade.

The following diagram illustrates the key intervention points of D-Carnosine in the AGE formation pathway.

G cluster_glycation Glycation Pathway cluster_accelerants Accelerants cluster_intervention D-Carnosine Intervention cluster_pathology Pathological Outcomes Protein Protein (e.g., Collagen, Albumin) Schiff Schiff Base (Reversible) Protein->Schiff Sugar Reducing Sugar (e.g., Glucose, Fructose) Sugar->Schiff Amadori Amadori Product (Stable) Schiff->Amadori AGEs AGEs (Advanced Glycation End Products) Amadori->AGEs RCS RCS (e.g., Methylglyoxal) Amadori->RCS Crosslinking Protein Cross-linking (Tissue Stiffness) AGEs->Crosslinking RAGE RAGE Receptor Activation AGEs->RAGE OxidativeStress Oxidative Stress (ROS, Metal Ions) OxidativeStress->AGEs Oxidation DCarnosine D-Carnosine DCarnosine->Sugar Competitive Inhibition DCarnosine->RCS Trapping DCarnosine->OxidativeStress Antioxidant & Chelation Inflammation Inflammation & Oxidative Stress RAGE->Inflammation

D-Carnosine's multi-pronged mechanism against AGE formation.

Comparative Analysis of Anti-Glycation Agents

D-Carnosine's efficacy is best understood when compared to other well-studied anti-glycation compounds. The following table provides a high-level comparison.

CompoundPrimary Mechanism(s)Key AdvantagesReported Disadvantages/Limitations
D-Carnosine RCS trapping, competitive sugar inhibition, antioxidant, metal chelation.[11][12]Multi-faceted mechanism. High stability in plasma due to resistance to carnosinase.[10][11]Lower bioavailability from intestinal absorption compared to L-Carnosine. Synthetic and less studied in humans than L-Carnosine.
L-Carnosine Identical to D-Carnosine (RCS trapping, antioxidant, etc.).Naturally occurring dipeptide.[9] Extensive preclinical and some clinical data available.[1]Rapidly degraded by serum carnosinase, leading to a short half-life and low systemic bioavailability.[10]
Aminoguanidine Primarily traps reactive dicarbonyls (RCS) like methylglyoxal.Potent inhibitor of AGE formation. Served as the prototype AGE inhibitor in many foundational studies.Clinical trials were halted due to safety concerns and lack of efficacy, including potential toxicity at high concentrations. Can have off-target effects.
Metformin Reduces systemic methylglyoxal levels. Activates AMPK, which can suppress the RAGE/NF-κB pathway.[7] Reduces hepatic glucose production.Well-established safety profile as a first-line diabetes medication. Multiple beneficial pleiotropic effects.Anti-glycation effect is likely indirect and less potent than dedicated RCS scavengers. Primary action is antihyperglycemic, not direct AGE inhibition.

Experimental Validation Protocols

To rigorously validate the anti-glycation efficacy of D-Carnosine, a combination of in vitro biochemical assays and cell-based functional assays is essential.

Protocol 1: In Vitro Validation of Anti-Glycation Activity

Causality Rationale: This protocol establishes a direct chemical cause-and-effect relationship between D-Carnosine and the inhibition of AGE formation. By using a simplified, cell-free system, we can isolate the chemical interactions without confounding biological variables. Fructose or methylglyoxal are often used as potent glycating agents to accelerate the reaction for practical experimental timelines.

Methodology:

  • Reagent Preparation:

    • Prepare a 20 mg/mL solution of Bovine Serum Albumin (BSA) in 100 mM phosphate buffer (pH 7.4) containing 0.02% sodium azide to prevent microbial growth.

    • Prepare a 1 M stock solution of Fructose or a 100 mM stock of Methylglyoxal (MGO) in the same phosphate buffer.

    • Prepare a 100 mM stock solution of D-Carnosine and other comparators (L-Carnosine, Aminoguanidine) in the same buffer.

  • Incubation Setup:

    • In a 96-well black microplate (for fluorescence) or microcentrifuge tubes, set up the following reaction mixtures:

      • Control: BSA + Buffer

      • Negative Control (Max Glycation): BSA + Fructose/MGO

      • Positive Control: BSA + Fructose/MGO + Aminoguanidine (e.g., 1 mM final concentration)

      • Test Group: BSA + Fructose/MGO + D-Carnosine (at varying concentrations, e.g., 1, 5, 10, 20 mM)

    • Seal the plate/tubes and incubate at 37°C or 50°C for 7-21 days. A higher temperature can accelerate the reaction.

  • Quantification of AGE Formation:

    • Fluorescence Spectroscopy: After incubation, measure the fluorescence intensity of each well (Excitation: ~355 nm, Emission: ~460 nm). A reduction in fluorescence in the test groups compared to the negative control indicates inhibition of fluorescent AGE formation.

    • SDS-PAGE Analysis: Analyze samples on a polyacrylamide gel. Protein cross-linking by AGEs will result in high-molecular-weight aggregates that remain in the stacking gel or migrate slower than the native BSA band. D-Carnosine's efficacy is demonstrated by a reduction in these aggregates.

    • ELISA for Specific AGEs: Use commercially available ELISA kits to quantify specific non-fluorescent AGEs like Nε-(carboxymethyl)lysine (CML) or pentosidine. This provides more specific data than bulk fluorescence.

Protocol 2: Validation of RAGE Signaling Inhibition in a Cellular Model

Causality Rationale: This protocol validates whether D-Carnosine can protect cells from the pathological consequences of AGEs. By treating cells with pre-formed AGEs, we can directly assess the compound's ability to interfere with the AGE-RAGE signaling axis, which is a critical downstream effect of glycation. Human endothelial cells (like HUVECs) or macrophage-like cells (like THP-1) are relevant models as they are key players in vascular inflammation.[5][7]

Methodology:

  • Preparation of AGE-BSA:

    • Incubate BSA (50 mg/mL) with glucose (0.5 M) in phosphate buffer at 37°C for 8-12 weeks. Dialyze extensively against PBS to remove unbound sugar. Confirm AGE formation via fluorescence.

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) or THP-1 monocytes in appropriate media until they reach ~80% confluency.

    • Pre-treat cells with D-Carnosine (e.g., 10-20 mM) for 1-2 hours.

    • Stimulate the cells with AGE-BSA (e.g., 200 µg/mL) for 6-24 hours.[5][7]

    • Include control groups: Untreated cells, cells treated with native BSA, cells with D-Carnosine alone, and cells with AGE-BSA alone.

  • Endpoint Analysis:

    • NF-κB Activation: Fix cells and perform immunofluorescence staining for the p65 subunit of NF-κB. In activated cells, p65 translocates from the cytoplasm to the nucleus. Quantify the percentage of cells with nuclear p65.[7]

    • Pro-inflammatory Cytokine Release: Collect the cell culture supernatant and measure the concentration of cytokines like IL-6 and TNF-α using ELISA kits.[6][8] A reduction in cytokine levels in D-Carnosine-treated groups indicates an anti-inflammatory effect.

    • Intracellular ROS Production: Load cells with a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). After treatment, measure the fluorescence using a plate reader or flow cytometry. D-Carnosine's antioxidant effect will be evident by a decrease in ROS-induced fluorescence.[6]

    • RAGE Expression: Lyse the cells and perform Western blotting to measure the protein levels of RAGE. AGEs often upregulate their own receptor; D-Carnosine may mitigate this effect.[7]

The following diagram outlines the comprehensive workflow for validating D-Carnosine.

G cluster_invitro In Vitro Workflow cluster_cellbased Cell-Based Workflow Start Validation of D-Carnosine InVitro Protocol 1: In Vitro Chemical Validation Start->InVitro CellBased Protocol 2: Cell-Based Functional Validation Start->CellBased Prep1 Prepare Reagents (BSA, Sugar, D-Carnosine) InVitro->Prep1 Prep2 Prepare AGE-BSA & Culture Cells (e.g., HUVECs) CellBased->Prep2 Incubate Incubate Reaction Mixtures (37°C, 7-21 days) Prep1->Incubate Analysis1 Quantify AGE Formation Incubate->Analysis1 Fluor Fluorescence (Bulk AGEs) Analysis1->Fluor SDS SDS-PAGE (Cross-linking) Analysis1->SDS ELISA1 ELISA (CML, Pentosidine) Analysis1->ELISA1 Treat Pre-treat with D-Carnosine, Stimulate with AGE-BSA Prep2->Treat Analysis2 Measure Cellular Response Treat->Analysis2 ROS ROS Production (DCFH-DA Assay) Analysis2->ROS Cytokines Cytokine Release (ELISA) Analysis2->Cytokines NFkB NF-κB Activation (Immunofluorescence) Analysis2->NFkB

Experimental workflow for D-Carnosine validation.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that D-Carnosine is a potent inhibitor of advanced glycation end product formation and their pathological consequences. Its key advantage over the naturally occurring L-Carnosine is its superior stability in circulation, which may translate to enhanced therapeutic efficacy in vivo.[10][11]

The provided experimental frameworks offer a robust system for validating these mechanisms. Future research should focus on head-to-head in vivo studies comparing the pharmacokinetic profiles and therapeutic outcomes of D-Carnosine versus L-Carnosine in animal models of diabetes and age-related diseases. Such studies will be critical for translating the clear in vitro advantages of D-Carnosine into clinically relevant applications.

References

  • Bellia, F., Vecchio, G., & Rizzarelli, E. (2014). Carnosinases, Their Substrates and Diseases. Molecules. [Link]

  • Iacobini, C., et al. (2024). State of the Art in the Development of Human Serum Carnosinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Jain, A., et al. (2020). Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice. Marine Drugs. [Link]

  • Ghodsi, R., & Kheirouri, S. (2018). Carnosine and advanced glycation end products: a systematic review. Amino Acids. [Link]

  • Ghodsi, R., & Kheirouri, S. (2018). Carnosine and advanced glycation end products: a systematic review. PubMed. [Link]

  • Life Extension. (n.d.). Glycation Accelerates Whole-Body Aging. Life Extension. [Link]

  • Griffin, S. J., et al. (2017). Mechanisms of action of metformin with special reference to cardiovascular protection. Clinical Science. [Link]

  • Reddy, V. P., et al. (2007). Antiglycation and Antioxidant Effect of Carnosine against Glucose Degradation Products in Peritoneal Mesothelial Cells. Nephron Clinical Practice. [Link]

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics. [Link]

  • McPherson, J. D., et al. (1988). Failure of Common Glycation Assays to Detect Glycation by Fructose. Clinical Chemistry. [Link]

  • Khan, M. S., et al. (2016). Antiglycation and cell protective actions of metformin and glipizide in erythrocytes and monocytes. Scilit. [Link]

  • Ghodsi, R., & Kheirouri, S. (2018). Carnosine and advanced glycation end products: a systematic review. ResearchGate. [Link]

  • Miller, A. K., & Clesceri, L. S. (2003). Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli. Journal of Bacteriology. [Link]

  • Life Extension. (n.d.). How Carnosine Protects Against Age-Related Disease. Life Extension. [Link]

  • Sun, W., et al. (2018). The Inhibition of Advanced Glycation End Products by Carnosine and Other Natural Dipeptides to Reduce Diabetic and Age-Related Complications. Journal of Food Science. [Link]

  • Ansari, N. A., et al. (2021). Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model. International Journal of Nanomedicine. [Link]

  • Life Extension. (n.d.). Anti-Aging Benefits of Carnosine. Life Extension. [Link]

  • Xue, H., et al. (2016). Metformin Inhibits Advanced Glycation End Products-Induced Inflammatory Response in Murine Macrophages Partly through AMPK Activation and RAGE/NFκB Pathway Suppression. Mediators of Inflammation. [Link]

  • Zhang, Z., et al. (2023). Novel progress in the application of the small molecule drug carnosine for the treatment of several diseases (Review). International Journal of Molecular Medicine. [Link]

  • Corremans, R., et al. (2019). Mechanisms of action of metformin in type 2 diabetes: Effects on mitochondria and leukocyte-endothelium interactions. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Babizhayev, M. A., & Yegorov, Y. E. (2018). Novel Facial Cream Containing Carnosine Inhibits Formation of Advanced Glycation End-Products in Human Skin. ScienceOpen. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of action of aminoguanidine as a carbonyl and dicarbonyl trap. ResearchGate. [Link]

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. ResearchGate. [Link]

  • Klebanov, G. I., et al. (2005). Antioxidant Properties of Carnosine Re-Evaluated With Oxidizing Systems Involving Iron and Copper Ions. PubMed. [Link]

  • Garg, D., et al. (2022). Action of metformin therapy against advanced glycation, oxidative stress and inflammation in type 2 diabetes patients: 3 months follow-up study. ResearchGate. [Link]

  • Jukić, I., et al. (2021). Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation. Antioxidants. [Link]

  • Babizhayev, M. A., & Yegorov, Y. E. (2018). Novel Facial Cream Containing Carnosine Inhibits Formation of Advanced Glycation End-Products in Human Skin. Karger Publishers. [Link]

  • Uddin, M. S., et al. (2024). Quantitative Assessment of Intracellular Effectors and Cellular Response in RAGE Activation. International Journal of Molecular Sciences. [Link]

  • Boueiz, A., et al. (2016). Protocol implementation for the detection of advanced glycation end products and screening of natural extracts involved in the prevention of diabetic complications. Semantic Scholar. [Link]

  • Takagi, Y., et al. (1995). Experimental Studies on the Role of Fructose in the Development of Diabetic Complications. Kobe Journal of Medical Sciences. [Link]

  • Schmidt, A. M., et al. (2002). Advanced Glycation End Products Activate Endothelium Through Signal-Transduction Receptor RAGE. Circulation. [Link]

  • Darwin Nutrition. (2023). Carnosine: benefits, dosage, contraindications. Darwin Nutrition. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2014). Kinetics of Glycoxidation of Bovine Serum Albumin by Glucose, Fructose and Ribose and Its Prevention by Food Components. Molecules. [Link]

  • Uddin, M. S., et al. (2024). Quantitative Assessment of Intracellular Effectors and Cellular Response in RAGE Activation. MDPI. [Link]

  • McPherson, J. D., et al. (1988). Failure of Common Glycation Assays to Detect Glycation by Fructose. ResearchGate. [Link]

  • Justino, A. B., et al. (2022). Fructose and methylglyoxal-induced glycation alters structural and functional properties of salivary proteins, albumin and lysozyme. PLOS ONE. [Link]

  • de Courten, B., et al. (2021). Inhibitors of Advanced Glycation End Product (AGE) Formation and Accumulation. Handbook of Experimental Pharmacology. [Link]

  • Li, X., et al. (2022). Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases. Journal of Immunology Research. [Link]

  • Clinikally. (2024). Decoding the Duo: L-Carnosine and L-Carnitine in Wellness. Clinikally. [Link]

  • Ramasamy, R., et al. (2017). The AGE-RAGE Axis: Implications for Age-Associated Arterial Diseases. Frontiers in Genetics. [Link]

  • Life Extension. (n.d.). Is Carnosine Anti-Aging?. Life Extension. [Link]

  • Jayawardena, M. A. A. C., et al. (2016). A novel in vitro method to detect inhibitors of protein glycation. ResearchGate. [Link]

  • Czerwińska, M. E., et al. (2016). Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L. Molecules. [Link]

  • Wang, Y., et al. (2023). Advanced Glycation End Products in Disease Development and Potential Interventions. Nutrients. [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Hazard Causality

D-Carnosine: Advanced Operational Handling and Disposal Protocols As a Senior Application Scientist, I frequently oversee the integration of novel peptide scaffolds into drug development pipelines. D-Carnosine (β-alanyl-...

Author: BenchChem Technical Support Team. Date: March 2026

D-Carnosine: Advanced Operational Handling and Disposal Protocols

As a Senior Application Scientist, I frequently oversee the integration of novel peptide scaffolds into drug development pipelines. D-Carnosine (β-alanyl-D-histidine) is a highly valuable synthetic enantiomer of the naturally occurring L-Carnosine. It is primarily utilized in research because its D-configuration renders it profoundly resistant to hydrolysis by human serum carnosinase (CN1), making it an ideal candidate for prodrugs and reactive carbonyl species (RCS) scavengers[1].

However, this exact enzymatic stability introduces strict logistical challenges for laboratory disposal. Because D-carnosine does not readily biodegrade via standard environmental enzymatic pathways, preventing its release into municipal wastewater is critical[2]. This guide provides a self-validating, step-by-step framework for the safe handling, spill containment, and terminal disposal of D-Carnosine, synthesizing standard physicochemical data with field-proven safety protocols.

To design an effective disposal strategy, we must first understand the molecular behavior of D-Carnosine. While it shares identical physicochemical properties with its L-enantiomer, its environmental persistence requires a targeted approach.

The Causality of Incineration: Why mandate specific incineration parameters for a seemingly benign peptide? The molecule (C9H14N4O3) contains an imidazole ring and a primary amine, resulting in a high nitrogen mass fraction. Upon thermal decomposition, this high nitrogen content guarantees the generation of toxic nitrogen oxides (NOx) alongside carbon monoxide (CO) and carbon dioxide (CO2)[3]. Therefore, open burning or standard municipal disposal is strictly prohibited. Terminal destruction requires a chemical incinerator equipped with an afterburner and an alkaline scrubber system to neutralize the off-gassing[2].

Quantitative Data Summary

Parameter Value Operational & Disposal Implication
Molecular Formula C9H14N4O3 High nitrogen content dictates mandatory NOx scrubber use during incineration[3].
LogPow -3.45 Highly hydrophilic; readily dissolves in aqueous waste, complicating liquid separation[3].
Physical State Solid Powder Dust formation presents an inhalation hazard; requires particulate suppression[4].
Hygroscopicity High Requires tight sealing to prevent caking, which complicates waste transfer[2].

| Enzymatic Stability | Resistant to CN1 | Cannot be disposed of in municipal drains due to environmental persistence[1][2]. |

Mechanistic Pathway of Terminal Destruction

CombustionPathway DCarnosine D-Carnosine Waste (C9H14N4O3) Incineration High-Temp Incineration (with Combustible Solvent) DCarnosine->Incineration Thermal Oxidation Gases Gaseous Effluents (CO, CO2, NOx) Incineration->Gases Off-gassing Scrubber Alkaline Scrubber System (NOx Neutralization) Gases->Scrubber Exhaust Routing Neutralized Neutralized Exhaust & Safe Ash Scrubber->Neutralized Emission Release

Mechanistic workflow of D-Carnosine thermal degradation and NOx neutralization.

Operational Workflow: Spill Management & Containment

When a spill occurs, immediate containment is necessary to prevent aerosolization and environmental contamination. Because D-Carnosine is highly hydrophilic, it will rapidly dissolve if exposed to moisture, complicating cleanup.

Protocol 1: Step-by-Step Spill Resolution

  • Site Isolation & PPE Donning: Evacuate non-essential personnel. Don appropriate PPE, including a particulate respirator (N95 or EN149 FFP2), chemical-resistant nitrile gloves, and safety goggles (EN166) to prevent mucosal irritation from airborne dust[3][4].

  • State Assessment & Suppression:

    • For Solid Spills: Do not dry sweep. Lightly mist the powder with a non-reactive, volatile solvent (e.g., isopropanol) to suppress aerosolization[2][4].

    • For Aqueous Spills: Apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Do not use combustible materials like sawdust, as pre-mixing the waste with uncontrolled organics can create unpredictable burn rates during later incineration[3].

  • Mechanical Collection: Use spark-proof tools to collect the dampened powder or saturated absorbent[2]. Transfer the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with copious amounts of soap and water, capturing the rinsate for hazardous waste disposal[3]. Do not allow the rinsate to enter the municipal sewer system[2].

  • System Validation: Verify complete spill removal by swabbing the area and testing the rinsate pH (D-Carnosine solutions are slightly basic). A return to a neutral pH indicates successful decontamination.

DisposalWorkflow Start D-Carnosine Spill Assess Assess Physical State Start->Assess Solid Solid Powder (Mist with Isopropanol) Assess->Solid Dry Powder Liquid Aqueous Solution (Apply Inert Absorbent) Assess->Liquid Solution Collect Collect in HDPE Sealed Container Solid->Collect Spark-proof Shovel Liquid->Collect Mechanical Sweep Incinerate Chemical Incinerator (Afterburner & Scrubber) Collect->Incinerate Hazardous Waste Routing

Decision tree for D-Carnosine spill containment and waste routing.

Terminal Disposal Procedures

Because D-Carnosine resists enzymatic degradation, it must be treated as a persistent chemical waste.

Protocol 2: Step-by-Step Chemical Disposal

  • Waste Segregation: Isolate D-Carnosine waste from strong oxidizing agents. Causality: Mixing with oxidizers can trigger unintended exothermic reactions prior to controlled incineration[3].

  • Solvent Solubilization: In a certified fume hood, dissolve or suspend the collected D-Carnosine waste in a highly combustible solvent (e.g., ethanol or a designated waste solvent blend)[2]. This step ensures a uniform, predictable burn rate during incineration, preventing explosive micro-pockets of unburned powder.

  • Incineration Routing: Transfer the solubilized waste to a licensed hazardous waste disposal facility. Ensure the waste manifest explicitly states the requirement for incineration in a unit equipped with an afterburner and a scrubber system[2].

  • Packaging Disposal: Empty primary containers retain residual product. Do not reuse them. Dispose of contaminated packaging as unused product, subjecting it to the same incineration protocols[2].

  • System Validation: Review the disposal facility's certificate of destruction and continuous emission monitoring system (CEMS) logs (if available) to ensure NOx levels remained within regulatory limits during the destruction phase, validating the scrubber's efficacy.

References

  • Fisher Scientific. "SAFETY DATA SHEET - L-Carnosine". Extrapolated for identical physicochemical handling properties. 3

  • Hampton Research. "Safety Data Sheet - L-Carnosine". 4

  • Aladdin Scientific. "SAFETY DATA SHEET - L-Carnosine".2

  • Regazzoni, L. G., et al. "Design, synthesis, ADME properties, and pharmacological activities of β-alanyl-D-histidine (D-carnosine) prodrugs with improved bioavailability." ChemMedChem (via ResearchGate).1

Sources

Handling

Personal protective equipment for handling Carnosine, D-

As a Senior Application Scientist, I frequently consult with drug development professionals who are transitioning from L-Carnosine to D-Carnosine in their assays. While L-Carnosine is a potent endogenous antioxidant, it...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who are transitioning from L-Carnosine to D-Carnosine in their assays. While L-Carnosine is a potent endogenous antioxidant, it suffers from a critical pharmacokinetic flaw: it is rapidly hydrolyzed by human serum carnosinase (CN1), resulting in low bioavailability[1].

D-Carnosine, its unnatural stereoisomer, resists this enzymatic degradation while maintaining the ability to scavenge reactive carbonyl species and inhibit amyloid fibril formation[2]. This makes it a superior candidate for research into cataracts, neurodegeneration, and carbonyl stress[2]. However, handling D-Carnosine requires specific logistical and safety adjustments. Although it is not classified as a highly toxic substance, it is supplied as a fine, hygroscopic crystalline powder. The primary operational risks are dust aerosolization, mechanical eye irritation, and moisture-induced degradation of the compound itself.

This guide provides a self-validating system for the safe handling, Personal Protective Equipment (PPE) utilization, and disposal of D-Carnosine.

Pathway LCarn L-Carnosine CN1 Serum Carnosinase (CN1) LCarn->CN1 DCarn D-Carnosine DCarn->CN1 Resists Stable Enzymatic Resistance (High Bioavailability) DCarn->Stable Degradation Rapid Hydrolysis (Low Bioavailability) CN1->Degradation ROS Reactive Carbonyl Species (e.g., HNE, MDA) Stable->ROS Scavenges Adduct Covalent Adduct Formation (Detoxification) ROS->Adduct

D-Carnosine resists serum carnosinase degradation, enabling sustained scavenging of reactive carbonyls.

Physicochemical Profile & Hazard Assessment

Before donning PPE, it is critical to understand the physical properties of the chemical you are handling. The table below summarizes the quantitative and qualitative data for D-Carnosine to inform your risk assessment.

PropertySpecification
Chemical Name D-Carnosine ( β -alanyl-D-histidine)
CAS Number 1161-23-5 (Stereoisomer of L-Carnosine: 305-84-0)[3]
Molecular Formula C9H14N4O3[3]
Molecular Weight 226.24 g/mol [3]
Physical State Solid, fine crystalline powder
Solubility Highly soluble in aqueous buffers (e.g., PBS, DMEM)
GHS Classification Non-hazardous; poses mechanical dust/inhalation risks

Risk-Based PPE Strategy: The "Why" Behind the Gear

Do not simply wear PPE out of habit; understand the causality behind each piece of equipment when handling fine peptide powders.

  • Eye Protection (Safety Goggles - EN 166 / ANSI Z87.1):

    • Causality: Fine crystalline powders can easily become airborne during weighing. If they contact the eye, they act as an abrasive, causing mechanical micro-abrasions to the cornea. Standard safety glasses with side shields are insufficient for airborne dust; unvented or indirectly vented goggles are required.

  • Hand Protection (Nitrile Gloves - EN 374):

    • Causality: D-Carnosine is highly hygroscopic. Moisture and natural oils from bare hands will rapidly degrade the compound, ruining your assay's integrity. Furthermore, gloves prevent mild dermal irritation during prolonged contact.

  • Respiratory Protection (N95/FFP2 Particulate Respirator):

    • Causality: Aerosolized fine powders can cause respiratory tract irritation. If you are weighing large quantities (>10g) outside of a localized exhaust ventilation system, an N95 mask is mandatory to prevent inhalation of airborne particulates.

  • Body Protection (100% Cotton Lab Coat):

    • Causality: Synthetic clothing generates static electricity, which causes fine powders to scatter and cling to surfaces. A cotton lab coat minimizes static transfer while preventing the contamination of street clothing.

Operational Workflow & Step-by-Step Methodologies

Workflow Start Risk Assessment (Dust Generation) PPE Don PPE (Nitrile, Goggles, Coat, N95) Start->PPE Hood Engineering Controls (Fume Hood / Enclosure) PPE->Hood Handle Dispense & Dissolve D-Carnosine Hood->Handle Clean Decontaminate (Wet Wiping) Handle->Clean Dispose Waste Disposal (Incineration) Clean->Dispose

Workflow for the safe handling, PPE utilization, and disposal of D-Carnosine.

Protocol A: Weighing and Solution Preparation

This protocol is designed as a self-validating system. If any checkpoint fails, halt the procedure and correct the environmental conditions.

  • Pre-Task Preparation: Ensure the analytical balance is located within a powder weighing enclosure or a ductless fume hood equipped with HEPA filtration.

  • Donning PPE: Equip your cotton lab coat, N95 respirator, safety goggles, and nitrile gloves (in that exact order to prevent cross-contamination).

  • Static Mitigation: Pass an anti-static gun (Zerostat) over the weighing boat and use a grounded stainless-steel micro-spatula.

    • Self-Validating Checkpoint: Hover the spatula 1 cm above the powder. If the powder "jumps" to the metal, the static charge is too high. Re-apply the anti-static gun to prevent aerosolization during transfer.

  • Dispensing: Carefully transfer the D-Carnosine to the weigh boat. Close the draft shield doors immediately after transfer to allow air currents to settle before recording the mass.

  • Dissolution: Transfer the powder into your target aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.2)[2]. Vortex gently until the solution is entirely clear.

    • Self-Validating Checkpoint: Hold the tube against a light source. Any particulate matter indicates incomplete dissolution, which will skew concentration-dependent assays (like amyloid fibril inhibition).

  • Doffing: Remove gloves inside-out to trap any residual powder, dispose of them in solid waste, and wash hands thoroughly with soap and water.

Protocol B: Spill Management and Decontamination
  • Containment: If a spill occurs, do not use a brush or dry paper towel, as dry sweeping will aerosolize the powder.

  • Wet Wiping: Moisten an absorbent paper towel with deionized water. Gently place it over the spilled D-Carnosine to bind the dust, then wipe inward toward the center of the spill.

  • Surface Decontamination: Wash the affected area with a mild detergent and water to remove any sticky dipeptide residue.

Disposal Plan

Improper disposal of peptide derivatives can lead to environmental contamination and regulatory violations. Follow these strict guidelines:

  • Solid Waste (Powder & Contaminated Consumables): Collect all residual powder, contaminated weigh boats, and gloves in a suitable, tightly closed container[4]. Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a flue gas scrubber[5].

  • Liquid Waste (Aqueous Solutions): Do not discharge D-Carnosine solutions into standard sewer systems or drains[4]. Collect all aqueous waste in designated, clearly labeled non-halogenated waste carboys for institutional incineration.

References

  • Protective Effects of l- and d-Carnosine on α-Crystallin Amyloid Fibril Formation: Implications for Cataract Disease. Biochemistry - ACS Publications. Available at: [Link]

  • Exploring Secondary Amine Carnosine Derivatives: Design, Synthesis, and Properties. MDPI. Available at:[Link]

  • SDS No. 3085 β-Alanyl-L-Histidine[Carnosine]. Peptide Institute, Inc. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carnosine, D-
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Carnosine, D-
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